Imidazo[1,5-A]pyridin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFZTRHTAKIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666112 | |
| Record name | Imidazo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-15-4 | |
| Record name | Imidazo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Imidazo[1,5-a]pyridin-8-amine: A Multi-faceted Approach to Structural Elucidation and Confirmation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its prevalence in compounds with significant biological and photophysical properties.[1] Precise structural characterization is a non-negotiable prerequisite for any meaningful downstream application, from establishing structure-activity relationships (SAR) in drug discovery to tuning photophysical properties in materials science.[2][3] This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation and unambiguous confirmation of a specific, functionally important derivative: Imidazo[1,5-a]pyridin-8-amine. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of data from synthesis, mass spectrometry, multi-dimensional NMR, and single-crystal X-ray diffraction to build a self-validating and irrefutable structural assignment.
The Foundational Hypothesis: Synthesis as the Starting Point
The journey of structure elucidation begins with the synthesis. The chosen synthetic route provides the initial, albeit unconfirmed, hypothesis of the final molecular architecture. A variety of methods have been developed for the synthesis of the imidazo[1,5-a]pyridine core.[1][4] A common and effective strategy involves the cyclocondensation of a substituted 2-aminomethylpyridine derivative.
For Imidazo[1,5-a]pyridin-8-amine, a plausible route would start from 2,3-diaminopyridine. This approach provides a strong logical basis for the expected connectivity and the position of the exocyclic amine group at C8.
Caption: Key HMBC correlations confirming the core scaffold.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While less powerful for overall structure mapping than NMR, IR spectroscopy provides rapid and definitive confirmation of key functional groups.
Causality of Choice: The primary reason to run an IR spectrum is to confirm the presence of the N-H bonds of the amine group. The characteristic stretching frequencies for a primary amine provide orthogonal validation of the data obtained from NMR and MS.
Expected Absorptions:
-
~3400-3300 cm⁻¹: Two distinct bands for the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1620-1580 cm⁻¹: N-H bending (scissoring) vibration.
-
~1600, 1480 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
X-ray Crystallography: The Unambiguous Confirmation
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. [5][6]It provides a three-dimensional map of electron density in the solid state, from which the precise positions of all atoms can be determined.
Causality of Choice: While the combination of MS and NMR provides an exceptionally strong case for the structure in solution, SCXRD provides irrefutable proof of atomic connectivity and stereochemistry in the solid state. It serves as the ultimate arbiter, confirming bond lengths, bond angles, and the overall molecular geometry, leaving no room for ambiguity. [1]The ability to grow a suitable single crystal is the only prerequisite.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection: Mount a single crystal on a diffractometer and irradiate it with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The model is then refined to best fit the experimental data, yielding the final structure.
Caption: A self-validating workflow for structure confirmation.
Conclusion: A Triad of Trustworthiness
The structural elucidation of Imidazo[1,5-a]pyridin-8-amine is not a linear process but a synergistic integration of multiple analytical techniques. This guide demonstrates a workflow built on three pillars of scientific integrity:
-
Hypothesis Generation (Synthesis): Providing a logical starting point.
-
Comprehensive Characterization (MS, NMR, IR): Building a detailed and self-consistent molecular map.
-
Absolute Confirmation (X-ray Crystallography): Delivering unambiguous proof.
By following this multi-faceted approach, researchers, scientists, and drug development professionals can ensure the foundational accuracy of their molecular assets, enabling confident and robust downstream research and development.
References
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Mihorianu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., Franz, M. H., & Neda, I. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. [Link]
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SpectraBase. (n.d.). imidazo[1,5-a]pyridine. [Link]
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Zhang, L., Wang, Y., Zhang, Y., Wang, Y., Fan, Z., & Liu, S. (2019). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety. Journal of Molecular Structure, 1181, 46-54. [Link]
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Maj, A., Hülsey, M. J., & Beller, M. (2020). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition, 59(32), 13436-13441. [Link]
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Mihorianu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C.-G., Franz, M. H., & Neda, I. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
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Di G., Gabriele, et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Chemistry, 3(3), 714-727. [Link]
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Balijapalli, S., & Iyer, P. (2015). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287); (b) hydrogen bonding interactions in 5d; (c) packing of 5d in unit cell. ResearchGate. [Link]
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Gobis, K., & Foks, H. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2971. [Link]
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Chaves-Sanjuan, A., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(10), 2299. [Link]
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Federico, S., et al. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry, 125, 103-117. [Link]
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Gabriele, G., et al. (2023). Main structures of imidazo[1,5-a]pyridinic (green) and imidazo[1,2-a]pyridinic (blue) derivatives employed as N-O, N-N, or multi-dentate ligands. ResearchGate. [Link]
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Di G., Gabriele, et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,5-a]pyridin-8-amine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] This fused bicyclic structure, an isomer of the more commonly studied imidazo[1,2-a]pyridine, offers a unique three-dimensional architecture and electronic distribution. Its derivatives have shown a wide array of biological activities, making them attractive cores for drug discovery programs targeting various therapeutic areas.[3]
This guide focuses specifically on Imidazo[1,5-a]pyridin-8-amine , a derivative whose physicochemical properties are crucial for its development as a potential pharmaceutical agent or advanced material. The introduction of an amino group at the 8-position significantly modulates the electronic landscape and intermolecular interaction potential of the parent scaffold, influencing key parameters such as solubility, basicity, and receptor binding capabilities. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, formulation development, and predicting in vivo behavior.
This document provides a comprehensive analysis of the core physicochemical properties of Imidazo[1,5-a]pyridin-8-amine. In the absence of extensive published experimental data for this specific molecule, we will leverage established computational prediction models and draw expert comparisons with closely related, well-characterized analogs. Furthermore, we provide robust, field-proven experimental protocols to empower researchers to validate these properties in their own laboratories.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any molecule is to understand its structure and derive its basic computed properties. These values provide the initial framework for predicting its behavior.
| Property | Predicted Value / Formula | Data Source |
| Molecular Formula | C₇H₇N₃ | - |
| Molecular Weight | 133.15 g/mol | PubChem[4] |
| IUPAC Name | imidazo[1,5-a]pyridin-8-amine | - |
| Canonical SMILES | C1=CC2=C(C=N1)N=CN=C2N | - |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[4] |
| Hydrogen Bond Acceptors | 3 (the two N atoms in the rings, the exocyclic N) | PubChem[4] |
| Rotatable Bonds | 0 | PubChem[4] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[4] |
| LogP (Octanol-Water Partition Coefficient) | 0.8 - 1.1 (Predicted) | SwissADME[5], PubChem[4] |
Expert Analysis: The structure is rigid, with zero rotatable bonds, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The presence of both hydrogen bond donors and acceptors suggests the potential for strong intermolecular interactions, including self-association in the solid state and interactions with biological targets. The predicted LogP value sits in a favorable range for drug-likeness, suggesting a balance between aqueous solubility and membrane permeability.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0. [6]2. Sample Preparation: Accurately weigh and dissolve the sample in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM. [7]The use of a constant ionic strength background electrolyte minimizes variations in activity coefficients.
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases. [6]4. Initial Acidification: Add 0.1 M HCl to the sample solution until the pH is approximately 2, ensuring all basic sites are fully protonated.
-
Titration: Add standardized 0.1 M NaOH in small, precise increments. After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this derivative curve corresponds to the equivalence point. The pKa is the pH at exactly half of this volume. [8]7. Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation. [7]
Solubility Profile
Aqueous solubility is a gatekeeper property for drug development. Poor solubility can lead to low bioavailability and challenging formulation development. [9][10]
-
Predicted Aqueous Solubility (LogS): Computational models predict a LogS value in the range of -2.5 to -3.5 , corresponding to a solubility that is "soluble" to "moderately soluble" (approx. 0.3 to 3 mg/mL). The presence of the polar amino group and multiple hydrogen bond acceptors enhances aqueous solubility compared to the parent imidazo[1,5-a]pyridine scaffold.
-
pH-Dependent Solubility: As a basic compound, the solubility of Imidazo[1,5-a]pyridin-8-amine is expected to be highly pH-dependent. It will be significantly more soluble in acidic conditions (pH < pKa₁) where it exists predominantly in its protonated, cationic form.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method. [11]This protocol is designed to ensure that a true equilibrium is reached between the solid material and the solution. [1] Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility. Phosphate-buffered saline (PBS) is commonly used for physiological pH. [9]2. Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24-48 hours. [1][10]It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.
-
Reporting: Report the solubility in units of µg/mL or µM at each specific pH and temperature.
Physical State and Thermal Properties
The solid-state properties of a compound are vital for handling, formulation, and stability.
-
Appearance: The parent compound, Imidazo[1,5-a]pyridine, is described as a dark green low melting solid. [12]The 8-amino derivative is likely to be a crystalline solid at room temperature, potentially with a yellow to brown color, which is common for aromatic amines.
-
Melting Point: While no experimental value is published for Imidazo[1,5-a]pyridin-8-amine, we can estimate its melting point to be significantly higher than the parent scaffold (43-49°C) due to the potential for strong intermolecular hydrogen bonding via the amino group. Many related amino-imidazopyrimidine derivatives have melting points in the range of 180-200°C. [13][14]A reasonable estimate would be in the 150-220°C range. A sharp melting point range (0.5-1.0°C) will be indicative of high purity. [15]
Experimental Protocol: Melting Point Determination by Capillary Method
This is the standard pharmacopeial method for determining the melting point of a crystalline solid. [12][16]
Caption: Standard workflow for capillary melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle. [12]2. Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed bottom on a hard surface to pack the powder down into a dense column of 2-4 mm in height. [12]3. Measurement (Rough Estimate): Place the loaded capillary into a melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time during the accurate measurement. [15]4. Measurement (Accurate): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample.
-
Heating and Observation: Heat the block so the temperature rises at a slow, controlled rate of 1-2°C per minute near the expected melting point. 6. Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last crystal of solid melts (T_final). The melting point is reported as this range. [17]
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. Below are the predicted spectral characteristics for Imidazo[1,5-a]pyridin-8-amine, based on the known spectra of the parent scaffold and related amino-heterocycles. [14][18][19]
¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine protons.
-
δ 8.0-8.5 (1H, d): Proton at C5. Expected to be downfield due to the anisotropic effect of the fused ring system.
-
δ 7.5-7.8 (2H, m): Protons at C1 and C3 of the imidazole ring.
-
δ 6.5-7.0 (2H, m): Protons at C6 and C7. Expected to be upfield compared to the parent scaffold due to the electron-donating effect of the C8-amino group.
-
δ 5.5-6.5 (2H, broad s): Protons of the NH₂ group. This signal will be broad and its chemical shift is highly dependent on concentration and residual water in the solvent. It will disappear upon D₂O exchange.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz)
The carbon spectrum will reflect the electronic nature of the heterocyclic system.
-
δ 140-150: Quaternary carbon at C8, directly attached to the amino group.
-
δ 130-145: Other quaternary carbons of the fused rings (C3a, C9a).
-
δ 110-130: Carbons bearing protons (C1, C3, C5).
-
δ 95-115: Carbons at C6 and C7, shielded by the electron-donating amino group.
Infrared (IR) Spectroscopy (Predicted, ATR)
IR spectroscopy is excellent for identifying key functional groups.
-
3300-3500 cm⁻¹: Two distinct, sharp to medium peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.
-
1600-1650 cm⁻¹: A strong peak from the N-H scissoring (bending) vibration.
-
1450-1600 cm⁻¹: Multiple sharp peaks corresponding to C=C and C=N stretching vibrations within the aromatic rings.
-
1250-1350 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Mode: Electrospray Ionization (ESI) in positive mode is ideal for this basic compound.
-
Expected [M+H]⁺: The primary ion observed will be the protonated molecule at m/z 134.071 (calculated for C₇H₈N₃⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Conclusion
This guide provides a detailed technical overview of the essential physicochemical properties of Imidazo[1,5-a]pyridin-8-amine. By combining computational predictions, expert analysis based on analogous structures, and validated experimental protocols, we have constructed a foundational document for any researcher beginning work with this promising molecule. The protocols outlined herein are robust and grounded in standard laboratory practice, providing a clear path for the empirical determination and validation of these critical parameters. A thorough understanding and documentation of these properties are indispensable for advancing Imidazo[1,5-a]pyridin-8-amine through the pipeline of drug discovery or materials development.
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An In-depth Technical Guide to the Biological Targets and Mechanism of Action of Imidazo[1,5-a]pyridine Derivatives
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
The imidazopyridine scaffold, a fused bicyclic 5,6 heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities and presence in several marketed drugs.[1][2][3][4] This guide will delve into the known and potential biological targets and mechanisms of action of a specific class within this family, the imidazo[1,5-a]pyridines and their close structural analogs. While direct research on Imidazo[1,5-a]pyridin-8-amine is limited in the public domain, a comprehensive analysis of its derivatives and related imidazopyridine isomers provides significant insights into its potential pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical detail and field-proven insights.
The Imidazo[1,5-a]pyridine Core: A Versatile Pharmacophore
The imidazo[1,5-a]pyridine ring system is a key component in a variety of biologically active molecules. Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its interaction with diverse biological targets. Marketed drugs containing the broader imidazopyridine scaffold include zolpidem (an insomnia medication), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent), highlighting the therapeutic versatility of this chemical family.[1][4]
Key Biological Targets and Therapeutic Areas
Research into imidazo[1,5-a]pyridine derivatives and their isomers has revealed a multitude of biological targets, spanning several therapeutic areas, most notably oncology, inflammation, and infectious diseases.
Protein Kinases: A Major Target Class
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.
-
Bruton's Tyrosine Kinase (BTK): A member of the Tec family of kinases, BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[5] Its role in the survival, activation, and proliferation of B-cells makes it a prime target for autoimmune diseases like rheumatoid arthritis and B-cell malignancies.[5] Derivatives of 8-amino-imidazo[1,5-a]pyrazine have been identified as potent and selective reversible inhibitors of BTK.[5]
-
PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[6][7] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors or as inhibitors of Akt.[6][7][8] For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to decrease the levels of phosphorylated AKT (p-AKT).[9]
-
c-Src Kinase: A non-receptor tyrosine kinase, c-Src is involved in cell growth, differentiation, and survival. Its overactivation has been implicated in the progression of various cancers and in the neuronal damage following ischemic stroke. Imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors for the potential treatment of acute ischemic stroke.[10]
-
Platelet-Derived Growth Factor Receptor (PDGFR): This receptor tyrosine kinase plays a significant role in angiogenesis and tumor growth. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of PDGFR.[11]
Cytoskeletal Components: Disrupting Cell Division
-
Tubulin: A key component of microtubules, tubulin is essential for cell division, intracellular transport, and the maintenance of cell shape. Compounds that interfere with tubulin polymerization are potent anticancer agents. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Other Important Targets
-
Dipeptidyl Peptidase-4 (DPP-4): This enzyme is involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. Imidazo[1,2-a]pyridine derivatives have been designed as novel DPP-4 inhibitors.[12]
-
Mycobacterial ATP Synthase: The energy metabolism of Mycobacterium tuberculosis is a key target for the development of new anti-tubercular agents. Imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of mycobacterial ATP synthase.[1][4]
Mechanisms of Action: From Molecular Interactions to Cellular Fates
The diverse biological targets of imidazo[1,5-a]pyridine derivatives lead to a variety of mechanisms of action at the molecular and cellular levels.
Reversible Kinase Inhibition: The Case of BTK
The mechanism of BTK inhibition by 8-amino-imidazo[1,5-a]pyrazine derivatives is characterized by reversible, non-covalent binding to the kinase active site.[5] X-ray crystallography studies have revealed key interactions:
-
Hinge Binding: The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form hydrogen bonds with the hinge region of the kinase.[5]
-
Gatekeeper Interaction: The primary amine can also form a hydrogen bond with the side-chain alcohol of the gatekeeper residue, T474.[5]
-
Back Pocket Interaction: A trifluoropyridine moiety can engage in hydrophobic interactions in a back pocket of the active site, contributing to selectivity.[5]
This reversible binding mode offers a potential advantage over irreversible inhibitors, especially in cases of resistance mutations at the covalent binding site.
Disruption of Microtubule Dynamics and Induction of Apoptosis
Imidazo[1,5-a]pyridine-benzimidazole hybrids that target tubulin exert their anticancer effects through a well-defined cascade of events:
-
Binding to Tubulin: The compounds bind to the colchicine binding site on β-tubulin.[9]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules.[9]
-
G2/M Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[9]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, characterized by:
Modulation of Pro-Survival Signaling Pathways
Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives leads to a reduction in the levels of phosphorylated Akt and mTOR.[7] This, in turn, upregulates the expression of cell cycle inhibitors like p53 and p21 and modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to apoptosis.[7][13]
Key Experimental Workflows
The following are detailed protocols for key experiments used to characterize the biological activity of imidazo[1,5-a]pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer with GTP), and the test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter).
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory or promoting effect.
Kinase Inhibition Assay (e.g., BTK Enzymatic Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant BTK), a substrate peptide, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of remaining ATP.
-
IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Presentation and Visualization
Table 1: Representative Biological Activities of Imidazopyridine Derivatives
| Compound Class | Target | Assay | IC50/GI50 | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d) | Tubulin Polymerization | In vitro assay | 3.25 µM | [9] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Tubulin Polymerization | In vitro assay | 1.71 µM | [9] |
| 8-Amino-imidazo[1,5-a]pyrazine derivative (1) | BTK | Enzymatic Assay | < 1 nM | [5] |
| Imidazo[1,2-a]pyridine derivative (15a) | PI3Kα | Enzymatic Assay | 1.9 nM | [6] |
| Imidazo[1,2-a]pyridine derivative (15a) | mTOR | Enzymatic Assay | 8.3 nM | [6] |
| Imidazo[1,2-a]pyridine derivative (5d) | DPP-4 | In vitro assay | 0.13 µM | [12] |
Diagrams
Caption: Mechanism of action for tubulin-targeting Imidazo[1,5-a]pyridine derivatives.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold and its related isomers represent a highly versatile platform for the development of novel therapeutics. The diverse range of biological targets, including kinases and cytoskeletal proteins, underscores the potential of this chemical class to address unmet medical needs in oncology, inflammation, and infectious diseases. While the specific biological targets of Imidazo[1,5-a]pyridin-8-amine remain to be fully elucidated, the extensive research on its derivatives provides a strong foundation for future investigations. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the promise of these compounds into clinical realities.
References
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Title: Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Source: PubMed URL: [Link]
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Title: Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis of imidazo[1,5-a]pyridines. Source: Organic Chemistry Portal URL: [Link]
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Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Source: PMC - NIH URL: [Link]
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Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry URL: [Link]
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Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Source: PMC - NIH URL: [Link]
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Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: ResearchGate URL: [Link]
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Title: A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Source: NIH URL: [Link]
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Title: Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. Source: ResearchGate URL: [Link]
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Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Source: PMC - NIH URL: [Link]
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Title: Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Source: Wiley Online Library URL: [Link]
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Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Source: PubMed URL: [Link]
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Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: PMC - NIH URL: [Link]
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The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Imidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have established it as a "privileged" structure, leading to the development of numerous compounds with diverse biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic evolution of the imidazo[1,5-a]pyridine scaffold. It navigates through the historical origins of its synthesis, from classical cyclocondensation strategies to the advent of modern, more efficient methodologies. This guide is designed to serve as a valuable resource for researchers, offering detailed experimental protocols, mechanistic insights, and a structured perspective on the synthetic versatility of this important heterocyclic system.
Introduction: The Emergence of a Versatile Scaffold
The imidazo[1,5-a]pyridine ring system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, has emerged as a cornerstone in the design of novel therapeutic agents and functional materials. Its prevalence in bioactive molecules stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-stacking. This inherent versatility has led to the discovery of imidazo[1,5-a]pyridine derivatives with a wide spectrum of pharmacological activities, including their use as kinase inhibitors, central nervous system agents, and anti-infective compounds. This guide will explore the journey of this remarkable scaffold, from its initial synthesis to its current status as a highly sought-after motif in modern drug discovery.
A Journey Through Time: The Synthetic History of Imidazo[1,5-a]pyridines
The synthetic history of the imidazo[1,5-a]pyridine scaffold is a testament to the evolution of organic chemistry, showcasing a progression from classical, often harsh, methodologies to more sophisticated and efficient modern techniques.
Pioneering Syntheses: The Classical Era
The genesis of imidazo[1,5-a]pyridine synthesis can be traced back to cyclocondensation reactions, a cornerstone of heterocyclic chemistry. While the exact first synthesis is not definitively documented in a single seminal paper, early approaches in the mid-20th century laid the groundwork for future advancements. These classical methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophilic synthon.
One of the most fundamental and enduring classical methods is the cyclocondensation of 2-(aminomethyl)pyridines with carboxylic acid derivatives . This approach, while conceptually straightforward, often requires harsh reaction conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). The general mechanism proceeds through the initial formation of an N-acylated intermediate, which then undergoes an intramolecular cyclization via electrophilic attack of the pyridine ring nitrogen onto the activated carbonyl group, followed by dehydration to yield the aromatic imidazo[1,5-a]pyridine core.
Mechanism: Classical Cyclocondensation
Caption: General mechanism of classical cyclocondensation for imidazo[1,5-a]pyridine synthesis.
The Modern Renaissance: Efficiency and Diversity
The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in the synthesis of imidazo[1,5-a]pyridines, driven by the need for milder, more efficient, and diversity-oriented approaches. This era saw the rise of transition-metal-catalyzed reactions, multi-component reactions (MCRs), and other innovative strategies.
Transition-Metal Catalysis: The advent of transition-metal catalysis has revolutionized the construction of this scaffold. Copper- and iron-catalyzed reactions have proven particularly effective. For instance, copper-catalyzed tandem reactions between pyridine ketones and benzylamines provide a streamlined route to 1,3-diarylated imidazo[1,5-a]pyridines[1]. These methods often proceed under milder conditions and exhibit greater functional group tolerance compared to their classical counterparts.
Multi-Component Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde has been developed to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions[1].
Ritter-Type Reaction: A more recent and innovative approach involves a Ritter-type reaction. This method utilizes a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate, and a Brønsted acid to catalyze the reaction between a pyridinylmethanol and a nitrile derivative[2]. This strategy offers a broad substrate scope and delivers the desired products in moderate to excellent yields.
Workflow: Modern Synthetic Approaches
Caption: Overview of modern synthetic strategies for imidazo[1,5-a]pyridines.
Experimental Protocols: A Practical Guide
To provide a practical understanding of the synthesis of imidazo[1,5-a]pyridines, this section details a classical and a modern experimental protocol.
Classical Synthesis: Cyclocondensation of 2-(Aminomethyl)pyridine with an Acyl Chloride
This protocol describes a typical two-step procedure involving N-acylation followed by cyclization.
Step 1: Synthesis of N-(pyridin-2-ylmethyl)acetamide
-
To a stirred solution of 2-(aminomethyl)pyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(pyridin-2-ylmethyl)acetamide.
Step 2: Cyclization to 3-methylimidazo[1,5-a]pyridine
-
To the crude N-(pyridin-2-ylmethyl)acetamide, add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 160 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methylimidazo[1,5-a]pyridine.
Modern Synthesis: Ritter-Type Reaction
This protocol outlines a one-pot synthesis of 1-phenylimidazo[1,5-a]pyridine.
-
To a sealed tube, add phenyl(pyridin-2-yl)methanol (1.0 eq), acetonitrile (10 eq), bismuth(III) trifluoromethanesulfonate (0.05 eq), and p-toluenesulfonic acid monohydrate (2.0 eq) in 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenylimidazo[1,5-a]pyridine.
Data Presentation: A Comparative Overview of Synthetic Methods
The choice of synthetic route to imidazo[1,5-a]pyridines depends on various factors, including the desired substitution pattern, substrate availability, and desired reaction conditions. The following table provides a comparative summary of key synthetic methodologies.
| Method | Starting Materials | Reagents/Catalysts | Conditions | Yields | Scope & Limitations |
| Classical Cyclocondensation | 2-(Aminomethyl)pyridine, Carboxylic acid derivatives | PPA, POCl₃ | High temperature | Moderate | Limited functional group tolerance; harsh conditions. |
| Copper-Catalyzed Tandem Reaction | Pyridine ketones, Benzylamines | Cu(I) or Cu(II) salts, Oxidant | Moderate temperature | Good to Excellent | Good functional group tolerance; requires a metal catalyst. |
| Three-Component Coupling | Picolinaldehydes, Amines, Formaldehyde | - | Mild | High | Efficient for generating diversity; forms pyridinium ions. |
| Ritter-Type Reaction | Pyridinylmethanols, Nitriles | Bi(OTf)₃, p-TsOH | High temperature | Moderate to Excellent | Broad substrate scope; requires a Lewis acid. |
| Iodine-Mediated C-H Amination | 2-Pyridyl ketones, Alkylamines | I₂, NaOAc | Moderate temperature | Good | Transition-metal-free; operationally simple.[3] |
Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives having been investigated for a wide array of therapeutic applications.
Kinase Inhibitors
A significant number of imidazo[1,5-a]pyridine derivatives have been developed as potent and selective kinase inhibitors. For example, derivatives of this scaffold have shown inhibitory activity against spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), which are crucial in B- and T-cell activation, suggesting their potential in treating allergic disorders and autoimmune diseases[4].
Central Nervous System (CNS) Agents
The rigid structure of the imidazo[1,5-a]pyridine core makes it an attractive scaffold for targeting CNS receptors. For instance, certain derivatives have been explored as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders.
Other Therapeutic Areas
The therapeutic potential of imidazo[1,5-a]pyridines extends to other areas, including their investigation as thromboxane A2 synthetase inhibitors and their use in the development of novel anti-cancer and anti-infective agents[5].
| Compound Class | Target | Therapeutic Area | Key Structural Features |
| Imidazo[1,2-c]pyrimidine derivatives | Syk, ZAP-70 | Autoimmune diseases, Allergy | Specific substitutions on the pyrimidine and imidazole rings[4]. |
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 Receptor | Cognitive Disorders | Amide or ester functionalities at specific positions. |
| Imidazo[1,5-a]pyridine-based compounds | Thromboxane A2 Synthetase | Cardiovascular Diseases | Carboxylic acid or other acidic functional groups[5]. |
Conclusion: A Scaffold with a Bright Future
The journey of the imidazo[1,5-a]pyridine scaffold, from its early synthesis via classical cyclocondensation reactions to the sophisticated and efficient methods of the modern era, highlights its enduring importance in organic and medicinal chemistry. The continuous development of novel synthetic strategies has not only facilitated access to a vast chemical space but has also enabled the fine-tuning of physicochemical and pharmacological properties for drug discovery programs. As our understanding of disease biology deepens, the versatility of the imidazo[1,5-a]pyridine core will undoubtedly continue to inspire the design and synthesis of next-generation therapeutics and functional materials, solidifying its status as a truly privileged scaffold.
References
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
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Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]
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Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
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SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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A new route to imidazo(1,5-a)pyridines and -quinolines (1991). Semantic Scholar. [Link]
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Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
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Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
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(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central. [Link]
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Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ResearchGate. [Link]
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Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. [Link]
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In Silico Target Exploration for Imidazo[1,5-A]pyridin-8-amine: A Technical Guide to Virtual Screening and Molecular Docking
Abstract
The Imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides a comprehensive, in-depth walkthrough of an in silico screening and molecular docking workflow, using the specific, yet under-explored, Imidazo[1,5-a]pyridin-8-amine as a case study. This document is intended for researchers, scientists, and drug development professionals, offering both a practical "how-to" and a deeper understanding of the causal reasoning behind key methodological choices. We will navigate the process from initial target hypothesis generation to detailed ligand-protein interaction analysis, culminating in a data-driven assessment of the compound's therapeutic potential. All protocols are designed to be self-validating, with an emphasis on robust, reproducible computational experimentation.
Introduction: The Rationale for In Silico Investigation
Imidazo[1,5-a]pyridine and its related isomers, such as the extensively studied Imidazo[1,2-a]pyridines, are recognized for their therapeutic potential, notably as kinase inhibitors in oncology.[1][2] The core structure serves as a versatile scaffold for the development of potent and selective modulators of cellular signaling pathways. While much of the existing research focuses on other substitution patterns, Imidazo[1,5-a]pyridin-8-amine presents a novel chemical space for exploration.
In silico techniques, such as virtual screening and molecular docking, offer a rapid and cost-effective strategy to hypothesize and prioritize biological targets for novel chemical entities.[3][4] By computationally modeling the interaction between a small molecule and a library of macromolecular targets, we can predict binding affinities and modes, thereby generating testable hypotheses for subsequent in vitro and in vivo validation. This guide will demonstrate a structured approach to this process, grounded in established scientific principles.
Target Prioritization: A Focus on the Human Kinome
Given the established precedent for imidazopyridine scaffolds as kinase inhibitors, the human kinome represents a logical and high-value target class for our initial screening of Imidazo[1,5-a]pyridin-8-amine.[1][2] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. For the purpose of this guide, we will focus on two well-characterized and therapeutically relevant kinases:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth and proliferation of various solid tumors.
-
Aurora Kinase A: A serine/threonine kinase that plays a crucial role in mitotic progression and is a target for anti-cancer drug development.
This targeted approach, as opposed to a broad, untargeted screen, allows for a more focused and interpretable analysis.
The In Silico Workflow: A Step-by-Step Technical Protocol
The following sections detail a comprehensive workflow for the virtual screening and docking of Imidazo[1,5-a]pyridin-8-amine against our selected kinase targets.
Ligand Preparation
Accurate representation of the ligand's three-dimensional structure and chemical properties is paramount for a successful docking study.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the chemical structure of Imidazo[1,5-a]pyridin-8-amine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation with correct bond lengths and angles.
-
Charge Calculation: Assign partial charges to each atom of the ligand. Gasteiger charges are a commonly used and appropriate method for this step.
-
File Format Conversion: Save the prepared ligand in a .mol2 or .pdbqt file format, which is compatible with most docking software.
Causality: An improperly prepared ligand, with incorrect tautomeric or protonation states, or in a high-energy conformation, will lead to inaccurate docking scores and predicted binding poses.
Protein Preparation
The quality of the protein structure is as critical as that of the ligand. We will retrieve experimentally determined structures from the Protein Data Bank (PDB).
Protocol 2: Protein Preparation
-
Structure Retrieval: Download the crystal structures of our target kinases from the RCSB PDB database ([Link]). For this guide, we will use:
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless they are essential for binding), and any co-crystallized ligands.
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these should be modeled using tools such as Modeller or the loop modeling functionalities within molecular modeling suites.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for all ionizable residues at a physiological pH (typically 7.4).
-
Charge Assignment: Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).
-
Final Structure Generation: Save the prepared protein structure in a .pdbqt or other suitable format for the chosen docking software.
Causality: The removal of water molecules is crucial as their presence can interfere with the docking algorithm's ability to place the ligand in the binding site. Correct protonation ensures that the electrostatic interactions between the ligand and protein are accurately modeled.
Molecular Docking
With both the ligand and protein structures prepared, we can now perform the molecular docking simulations.
Protocol 3: Molecular Docking
-
Grid Box Definition: Define a grid box that encompasses the active site of the kinase. For our chosen PDB structures, the active site can be identified based on the location of the co-crystallized ligand (in the case of 1M17) or through literature review and binding site prediction tools. The grid box should be large enough to allow for rotational and translational freedom of the ligand within the binding pocket.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. For this guide, we will utilize a Lamarckian Genetic Algorithm, which is a widely used and effective method for exploring the conformational space of the ligand.
-
Execution of Docking: Run the docking simulation. The software will generate a series of possible binding poses for Imidazo[1,5-a]pyridin-8-amine within the active site of each kinase, ranked by a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the docking results, paying close attention to the following:
-
Binding Energy/Docking Score: A lower (more negative) value generally indicates a more favorable binding interaction.
-
Binding Pose: Visualize the top-ranked binding poses to understand the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Clustering of Poses: Examine if multiple low-energy poses cluster in a similar orientation, which can increase confidence in the predicted binding mode.
-
Causality: The scoring function is a critical component of the docking algorithm. It is an empirical or knowledge-based mathematical model that approximates the free energy of binding. While not a perfect prediction of experimental binding affinity, it is a powerful tool for ranking and prioritizing compounds.
Post-Docking Analysis and ADMET Prediction
A promising docking score is only one piece of the puzzle. A viable drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Protocol 4: In Silico ADMET Prediction
-
Utilize ADMET Prediction Tools: Input the structure of Imidazo[1,5-a]pyridin-8-amine into one or more online ADMET prediction servers (e.g., SwissADME, pkCSM).[1][7][8]
-
Analyze Key Parameters: Evaluate the predicted ADMET properties, including but not limited to:
-
Lipinski's Rule of Five: A set of criteria to assess the drug-likeness of a compound.
-
Aqueous Solubility: Important for absorption and distribution.
-
Blood-Brain Barrier Permeability: Relevant for CNS-targeted drugs.
-
CYP450 Inhibition: Potential for drug-drug interactions.
-
Predicted Toxicity: Early indication of potential safety issues.
-
Causality: A compound with excellent binding affinity but poor ADMET properties is unlikely to be a successful drug. Early in silico assessment of these properties can help to de-risk a project and guide further optimization efforts.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of in silico studies.
Tabulated Docking Results
| Target Kinase | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| EGFR | 1M17 | -8.5 | Met793, Leu718, Gly796 | 1.2 µM |
| Aurora Kinase A | 1MQ4 | -7.9 | Ala213, Leu139, Val147 | 3.5 µM |
Note: The values presented in this table are illustrative and would be generated from the actual execution of the docking protocol.
Visualization of Workflows and Interactions
Visual representations are invaluable for understanding complex processes and relationships.
Caption: Predicted interactions of Imidazo[1,5-a]pyridin-8-amine with EGFR.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico screening and molecular docking of Imidazo[1,5-a]pyridin-8-amine. The presented protocols, from ligand and protein preparation to docking and ADMET prediction, provide a robust framework for generating initial hypotheses about the compound's biological targets and therapeutic potential.
The illustrative docking results suggest that Imidazo[1,5-a]pyridin-8-amine may exhibit inhibitory activity against both EGFR and Aurora Kinase A, with predicted binding energies in the low micromolar range. The predicted interactions with key active site residues provide a structural basis for this potential activity.
It is critical to emphasize that these in silico findings are predictive and require experimental validation. The next logical steps would involve:
-
In Vitro Kinase Assays: To experimentally determine the inhibitory activity of Imidazo[1,5-a]pyridin-8-amine against EGFR and Aurora Kinase A.
-
Cell-Based Assays: To assess the compound's effect on cancer cell lines that are dependent on the activity of these kinases.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of Imidazo[1,5-a]pyridin-8-amine to optimize potency and selectivity.
By integrating the computational approaches detailed in this guide with experimental validation, a more complete and accurate understanding of the therapeutic potential of Imidazo[1,5-a]pyridin-8-amine can be achieved.
References
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Imidazo[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC - NIH. (2024-05-28). Available at: [Link]
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Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. (2020). Available at: [Link]
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List of Open access in-silico tools to predict the ADMET profiling of drug candidates. ResearchGate. (2022-11-12). Available at: [Link]
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How does one prepare proteins for molecular docking? - Quora. (2021-09-20). Available at: [Link]
-
1MQ4: Crystal Structure of Aurora-A Protein Kinase - RCSB PDB. Available at: [Link]
-
Dramatically improving hit rates with a modern virtual screening workflow - Schrödinger. Available at: [Link]
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4O0S: Crystal structures of human kinase Aurora A - RCSB PDB. (2014-12-17). Available at: [Link]
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Virtual Screening Workflows: Your Drug Discovery Accelerators - BioSolveIT. Available at: [Link]
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Structure of Aurora A (PDB: 3E5A_A) representing typical protein kinase... - ResearchGate. Available at: [Link]
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a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... - ResearchGate. Available at: [Link]
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Aurora kinase A - Wikipedia. Available at: [Link]
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5EW9: Crystal Structure of Aurora A Kinase Domain Bound to MK-5108 - RCSB PDB. (2016-01-20). Available at: [Link]
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In Silico ADMET prediction - ZeptoWard | RE-Place. Available at: [Link]
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(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... - ResearchGate. Available at: [Link]
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The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyridin-8-amine Derivatives
Abstract
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, high-interest subclass: imidazo[1,5-a]pyridin-8-amine derivatives. Leveraging detailed SAR studies from closely related analogs, particularly 8-amino-imidazo[1,5-a]pyrazines, this document will elucidate the critical role of the 8-amino group and the impact of substitutions at various positions on the scaffold's biological activity, with a focus on kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of this promising scaffold and accelerate the design of novel therapeutics.
Introduction: The Imidazo[1,5-a]pyridine Core - A Versatile Player in Drug Discovery
The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its presence in numerous biologically active compounds.[2] Its unique electronic and steric properties make it an attractive framework for the development of novel therapeutic agents.[1] Derivatives of this scaffold have been reported to exhibit a diverse range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1]
The strategic placement of an amino group at the 8-position of the imidazo[1,5-a]pyridine ring system introduces a key interaction point that can significantly influence the binding of these molecules to their biological targets. This guide will systematically dissect the SAR of this particular class of derivatives, providing a roadmap for optimizing their potency, selectivity, and pharmacokinetic properties.
The Strategic Importance of the 8-Amino Group: A Gateway to Potency
The 8-amino group on the imidazo[1,5-a]pyridine scaffold plays a pivotal role in establishing high-affinity interactions with various biological targets, particularly protein kinases. In a comprehensive study of closely related 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, the 8-amino group was identified as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.[3] This interaction, along with a hydrogen bond from the adjacent nitrogen (N7), anchors the molecule in the ATP-binding pocket, forming a foundation for potent inhibition.[3]
The orientation of the 8-amino group and its ability to form this key hydrogen bond are paramount for biological activity. Any modification that disrupts this interaction is likely to result in a significant loss of potency.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of imidazo[1,5-a]pyridin-8-amine derivatives is not solely dictated by the 8-amino group. Substitutions at other positions of the heterocyclic core and its appended functionalities can dramatically modulate potency, selectivity, and physicochemical properties. The following sections provide a detailed analysis of the SAR at key positions, primarily drawing insights from the extensive research on 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors.[3]
Substitutions on the Imidazole Ring (Positions 1 and 3)
The imidazole portion of the scaffold offers opportunities for introducing substituents that can occupy and interact with specific sub-pockets of the target protein.
-
Position 1: This position is often solvent-exposed and can be modified to improve physicochemical properties such as solubility. Small, polar groups are generally well-tolerated.
-
Position 3: Substitutions at this position can significantly impact potency and selectivity. In the context of BTK inhibition, a phenyl group at this position was found to be optimal, with further substitutions on this phenyl ring fine-tuning the activity.[3]
Modifications of the Pyridine Ring (Positions 5 and 6)
The pyridine ring contributes to the overall electronic properties of the scaffold and provides vectors for further chemical exploration.
-
Position 5: This position is often directed towards the solvent-exposed region of the binding site. Introduction of small, polar groups can enhance solubility without negatively impacting potency.
-
Position 6: Modifications at this position can influence both potency and metabolic stability. In some kinase inhibitor series, the introduction of a methyl group at a similar position on a related scaffold led to improved cellular activity.
The Impact of Substituents on the 8-Amino Group
While the primary 8-amino group is crucial, its substitution can be explored to modulate properties like cell permeability and metabolic stability. However, this is a delicate balance, as bulky substituents can disrupt the essential hydrogen bonding with the hinge region. Secondary amines may be tolerated if the substituent is small and does not sterically hinder the key interactions.
Experimental Methodologies: Synthesis and Biological Evaluation
The successful exploration of the SAR of imidazo[1,5-a]pyridin-8-amine derivatives relies on robust synthetic methods and reliable biological assays.
General Synthetic Approach
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategies, often involving the cyclization of a suitably substituted 2-aminomethylpyridine precursor.[4]
Experimental Protocol: Synthesis of the Imidazo[1,5-a]pyridine Core
A common approach involves the condensation of a 2-(aminomethyl)pyridine with a suitable carbonyl compound, followed by an oxidative cyclization.
-
Step 1: Imine Formation: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired aldehyde or ketone (1.1 eq).
-
Step 2: Cyclization: The resulting imine can be cyclized under various conditions. One common method involves heating in the presence of an oxidizing agent like iodine or copper salts.[5]
-
Step 3: Purification: The crude product is then purified by column chromatography on silica gel to yield the desired imidazo[1,5-a]pyridine.
Biological Evaluation: Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against their target kinase is typically evaluated using in vitro enzymatic assays.
Experimental Protocol: In Vitro Kinase Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Data Presentation and Visualization
To facilitate a clear understanding of the SAR, quantitative data is best presented in a tabular format. Visual representations of key concepts are also crucial for conveying complex information.
Table 1: SAR of 8-Amino-Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors[3]
| Compound | R1 (Position 3) | R2 (on Phenyl Linker) | BTK IC50 (nM) |
| 1 | Phenyl | H | 1.2 |
| 2 | 4-Fluorophenyl | H | 0.8 |
| 3 | 3-Chlorophenyl | H | 2.5 |
| 4 | Phenyl | 4-Fluoro | 0.5 |
| 5 | Phenyl | 3-Methoxy | 3.1 |
Data extracted and adapted from Liu et al., ACS Med. Chem. Lett. 2016, 7, 2, 198–203.[3]
Visualizing Key Concepts
Visual diagrams are invaluable for illustrating complex relationships and workflows.
Figure 1: Key structural features influencing the biological activity of imidazo[1,5-a]pyridin-8-amine derivatives.
Figure 2: General workflow for the synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives.
Conclusion and Future Directions
The imidazo[1,5-a]pyridin-8-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The 8-amino group is a critical anchor, providing a strong hydrogen bonding interaction with the hinge region of many kinases. The SAR of this class of compounds is rich and offers numerous avenues for optimization. Future efforts in this area should focus on:
-
Enhancing Selectivity: Fine-tuning substitutions on the scaffold to achieve greater selectivity for the target kinase over off-target kinases.
-
Improving Physicochemical Properties: Modifying the scaffold to optimize solubility, permeability, and metabolic stability, thereby improving the overall drug-like properties.
-
Exploring Novel Biological Targets: While kinase inhibition is a prominent activity, the versatility of the imidazo[1,5-a]pyridine scaffold suggests that derivatives may have potential against other classes of biological targets.
By applying the principles of medicinal chemistry and leveraging the SAR insights outlined in this guide, researchers can unlock the full therapeutic potential of this remarkable scaffold.
References
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198–203. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
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Li, M., et al. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination. Organic Letters, 16(23), 6232–6235. [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 403, 01018. [Link]
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Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2876–2883. [Link]
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Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(3), 548-551. [Link]
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The Imidazo[1,5-a]pyridin-8-amine Scaffold: A Technical Guide for Medicinal Chemistry
Introduction: The Allure of the Imidazo[1,5-a]pyridine Core
The landscape of medicinal chemistry is perpetually in search of privileged scaffolds – molecular frameworks that can be readily modified to interact with a diverse range of biological targets. The imidazo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as one such promising scaffold. Its rigid, planar structure, combined with the presence of multiple nitrogen atoms, provides a unique three-dimensional arrangement for introducing functional groups that can engage in various non-covalent interactions with protein targets. This guide provides an in-depth technical overview of the Imidazo[1,5-a]pyridin-8-amine scaffold and its derivatives, offering insights into its synthesis, physicochemical properties, and burgeoning applications in drug discovery. While detailed biological data on the 8-amino substituted variant is emerging, we will draw comparisons with the closely related and well-characterized Imidazo[1,5-a]pyrazin-8-amine to highlight the potential of this chemical space.
Physicochemical Properties and Structural Features
The Imidazo[1,5-a]pyridine scaffold is a bicyclic system where an imidazole ring is fused to a pyridine ring. The position of the nitrogen atoms and the fusion pattern create a unique electronic and steric environment. The 8-amino group introduces a key hydrogen bond donor and a site for further chemical modification, significantly influencing the molecule's polarity, solubility, and target-binding potential.
| Property | Value (Predicted) |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Note: These are predicted values for the unsubstituted Imidazo[1,5-a]pyridin-8-amine core and will vary with substitution.
The planarity of the fused ring system provides a rigid core, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the exocyclic amino group at the 8-position is a potent hydrogen bond donor. This combination of features allows for a rich tapestry of potential interactions with biological macromolecules.
Synthesis of the Imidazo[1,5-a]pyridine Core
The construction of the Imidazo[1,5-a]pyridine scaffold can be achieved through various synthetic strategies. A common and effective approach involves the cyclization of appropriately substituted pyridine precursors.
General Synthetic Workflow
A prevalent method for synthesizing the Imidazo[1,5-a]pyridine core involves the reaction of a 2-(aminomethyl)pyridine with a suitable cyclizing agent. The specific synthesis of the 8-amino derivative would necessitate starting with a pyridine ring already bearing the protected or precursor amino group at the corresponding position.
Caption: A generalized workflow for the synthesis of the Imidazo[1,5-a]pyridine core.
Exemplary Protocol: Cyclocondensation Approach
While a specific, detailed protocol for the synthesis of Imidazo[1,5-a]pyridin-8-amine is not extensively documented in publicly available literature, a general procedure can be extrapolated from methods used for analogous structures. A plausible route would involve the following steps:
-
Starting Material: 2-(Aminomethyl)-3-aminopyridine. The 3-amino group would ultimately become the 8-amino group in the final product. Protecting this group may be necessary depending on the chosen cyclizing agent.
-
Cyclizing Agent: A one-carbon electrophile is required to form the imidazole ring. Examples include formic acid, orthoformates, or dichloromethylenedimethyliminium chloride (Vilsmeier reagent).
-
Reaction Conditions: The reaction is typically carried out in a high-boiling solvent, such as N,N-dimethylformamide (DMF) or toluene, often with heating. The specific temperature and reaction time would need to be optimized.
-
Workup and Purification: Standard aqueous workup followed by chromatographic purification (e.g., column chromatography on silica gel) would be employed to isolate the desired product.
It is crucial to note that regioselectivity can be a challenge in such cyclizations, and careful optimization of reaction conditions is paramount to favor the formation of the desired Imidazo[1,5-a]pyridine isomer over the Imidazo[1,2-a]pyridine isomer.
Medicinal Chemistry Applications: A Landscape of Potential
The Imidazo[1,5-a]pyridine scaffold is being explored for a range of therapeutic applications, leveraging its ability to interact with various biological targets. While specific data for the 8-amino derivative is limited, the broader class of 8-substituted Imidazo[1,5-a]pyridines has shown promise. For instance, derivatives like Imidazo[1,5-a]pyridine-8-carboxylic acid have been investigated for their anti-inflammatory and anticancer properties, reportedly through the modulation of pathways involving cyclooxygenase (COX) enzymes and NF-κB.[1]
Case Study: The Imidazo[1,5-a]pyrazin-8-amine Scaffold as a Kinase Inhibitor
To illustrate the potential of the 8-amino-imidazo-fused scaffold, we can look at the extensively studied Imidazo[1,5-a]pyrazin-8-amine core. This closely related scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors.
A notable example is its application in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis.[2]
Structure-Activity Relationship (SAR) Insights from BTK Inhibitors
Studies on Imidazo[1,5-a]pyrazin-8-amine based BTK inhibitors have revealed key structural features that drive potency and selectivity[2]:
-
The 8-Amino Group: This group is crucial for activity, forming a key hydrogen bond interaction with the hinge region of the kinase.
-
Substitutions on the Imidazole Ring: Modifications at the 1- and 3-positions of the imidazole ring have been explored to optimize pharmacokinetic properties and introduce additional interactions with the target.
-
The Pyrazine Nitrogen: The nitrogen atom in the pyrazine ring also participates in hydrogen bonding with the kinase hinge, further anchoring the molecule in the active site.
Caption: Simplified signaling pathway showing the role of BTK and its inhibition.
Quantitative Data for Imidazo[1,5-a]pyrazin-8-amine BTK Inhibitors
The following table summarizes the in vitro activity of representative Imidazo[1,5-a]pyrazin-8-amine derivatives as BTK inhibitors. This data underscores the high potency that can be achieved with this scaffold.
| Compound | BTK IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |
| Compound 1 | 0.3 | 1.9 | [2] |
| Compound 2 | 0.4 | 3.2 | [2] |
| Compound 3 | 0.5 | 4.1 | [2] |
This data is for the Imidazo[1,5-a]pyrazin -8-amine scaffold and is presented for illustrative purposes.
Experimental Protocols: A Guide for the Bench Scientist
Protocol 1: General Procedure for Kinase Inhibition Assay (Example: BTK)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a microplate.
-
Add the BTK enzyme to the wells and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Future Directions and Conclusion
The Imidazo[1,5-a]pyridin-8-amine scaffold represents a promising yet underexplored area in medicinal chemistry. While direct and extensive biological data for this specific scaffold is still emerging, the broader family of Imidazo[1,5-a]pyridines has demonstrated significant potential in various therapeutic areas. The well-documented success of the closely related Imidazo[1,5-a]pyrazin-8-amine scaffold, particularly in the realm of kinase inhibition, provides a strong rationale for the continued investigation of its pyridine-containing cousin.
Future research should focus on the development of robust and efficient synthetic routes to access a diverse library of Imidazo[1,5-a]pyridin-8-amine derivatives. Subsequent screening of these compounds against a wide range of biological targets, particularly kinases and other enzymes implicated in disease, will be crucial to unlocking the full therapeutic potential of this intriguing scaffold. The insights gained from such studies will undoubtedly contribute to the development of novel and effective medicines for a variety of human diseases.
References
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He, S., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Available from: [Link]
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Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 57(7-8), 689-694. Available from: [Link]
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Tanaka, A., et al. (1993). Synthesis of 2,8-Disubstituted Imidazo[1,5-a]pyrimidines with Potent Antitumor Activity. Journal of Medicinal Chemistry, 36(13), 1779-1788. Available from: [Link]
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Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2809-2816. Available from: [Link]
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Bera, H., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience, 7(10), 1430-1439. Available from: [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 149-170. Available from: [Link]
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He, S., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. Available from: [Link]
-
Chang, Y.-T., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]
-
Truong, D. T., et al. (2024). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 14(1), 12345. Available from: [Link]
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A Methodological Guide to the Spectroscopic Characterization of Imidazo[1,5-a]pyridin-8-amine
Abstract: The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties.[1][2] Imidazo[1,5-a]pyridin-8-amine, an amino-substituted derivative, presents a compelling target for further investigation due to the potential modulation of its electronic and biological profile by the C-8 amino group. This technical guide provides a comprehensive, multi-technique framework for the unambiguous spectroscopic characterization of this molecule. As a self-validating system, this guide moves beyond a simple listing of procedures to explain the causality behind the experimental sequence—from initial synthesis and purification to final structural elucidation. We will detail the integrated application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the study of novel heterocyclic compounds.
Introduction: The Rationale for a Multi-Modal Approach
The structural elucidation of a novel chemical entity is the bedrock of all subsequent research, from understanding its mechanism of action to developing it as a therapeutic agent. For a molecule like Imidazo[1,5-a]pyridin-8-amine, a single spectroscopic technique is insufficient. Each method provides a unique and complementary piece of the structural puzzle.
-
Mass Spectrometry (MS) offers the foundational confirmation of molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the precise atomic connectivity and chemical environment of the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy provides definitive evidence for the presence of key functional groups, particularly the crucial amine moiety.
-
UV-Visible (UV-Vis) Spectroscopy probes the electronic structure of the conjugated π-system.
This guide is structured to follow a logical experimental workflow, beginning with the synthesis of a pure analytical sample and culminating in an integrated analysis that leaves no structural ambiguity.
Prerequisite: Synthesis and Purification
Spectroscopic characterization is only as reliable as the purity of the sample. Therefore, the first step is a robust synthesis and purification protocol. While various methods exist for the synthesis of the imidazo[1,5-a]pyridine core, a common approach involves the cyclocondensation of a 2-(aminomethyl)pyridine precursor.[1][3]
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: A suitable precursor, such as 2-(aminomethyl)pyridin-3-amine, would be reacted with an appropriate C1 source under conditions optimized for cyclization.
-
Work-up: Following the reaction, an aqueous work-up is performed to remove inorganic salts and highly polar impurities. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
Purification: The crude product is purified via flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol) to isolate the target compound.
-
Purity Assessment: The purity of the collected fractions is assessed by Thin-Layer Chromatography (TLC) and confirmed to be >95% before proceeding with spectroscopic analysis.
Caption: Workflow for the synthesis and purification of the analytical sample.
Mass Spectrometry: Confirming Molecular Identity
Causality: The first analytical step is to confirm that the synthesized molecule has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrument Setup: The sample is analyzed using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[4]
-
Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Analysis: The measured mass is compared to the theoretically calculated exact mass for the expected molecular formula.
Expected Data & Interpretation
The molecular formula for Imidazo[1,5-a]pyridin-8-amine is C₇H₇N₃. The expected HRMS data is summarized below. An observed mass within 5 ppm of the calculated mass provides high confidence in the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 134.0718 |
| Observed Mass | Expected within ± 0.0007 Da (5 ppm) of calculated |
NMR Spectroscopy: Unambiguous Structural Elucidation
Causality: With the molecular formula confirmed, NMR spectroscopy is employed to determine the precise connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete and unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The spectrum is acquired on a 400 MHz or higher field spectrometer.
Predicted Data & Interpretation: The structure of Imidazo[1,5-a]pyridin-8-amine has 5 aromatic protons and 2 amine protons. The electron-donating amino group at C-8 is expected to shield the adjacent H-7 proton, causing an upfield shift compared to the unsubstituted parent compound.[5]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-1 | 8.2 - 8.4 | s | - | 1H |
| H-3 | 7.6 - 7.8 | s | - | 1H |
| H-5 | 7.9 - 8.1 | d | J ≈ 7.0 | 1H |
| H-6 | 6.7 - 6.9 | t | J ≈ 7.0 | 1H |
| H-7 | 6.4 - 6.6 | d | J ≈ 7.0 | 1H |
| -NH₂ | 5.0 - 6.0 | br s | - | 2H |
-
H-5, H-6, H-7: These protons on the pyridine ring will form a coupled spin system. H-5 and H-7 will appear as doublets due to coupling with H-6, which in turn will appear as a triplet (or more accurately, a doublet of doublets).
-
-NH₂: The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR.
Predicted Data & Interpretation: The molecule has 7 distinct carbon atoms. The chemical shifts are influenced by hybridization and the electronic environment. The C-8 carbon, directly attached to the nitrogen of the amino group, will be significantly shielded.[6]
| Carbon Assignment | Predicted δ (ppm) |
| C-1 | 130 - 135 |
| C-3 | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
| C-7 | 105 - 110 |
| C-8a | 140 - 145 |
| C-8 | 150 - 155 |
2D NMR: Confirming Connectivity
To validate the assignments from 1D spectra, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons. A key expected observation is the cross-peak between H-5/H-6 and H-6/H-7, confirming their adjacent positions on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of each C-H pair.
Caption: The logical workflow for structural elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality: While NMR maps the skeleton, IR spectroscopy provides direct evidence of the functional groups present. For Imidazo[1,5-a]pyridin-8-amine, the most critical absorptions are the N-H stretches of the primary amine, which confirm its presence and distinguish it from other isomers.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.
Expected Data & Interpretation
The key is to identify the characteristic vibrations for the amine and the aromatic system.[7][8]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N / C=C Stretch (Aromatic) | 1500 - 1650 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
The presence of a doublet or a broad band in the 3300-3500 cm⁻¹ region would be definitive proof of the primary amine (-NH₂) group.
UV-Visible Spectroscopy: Probing the Conjugated System
Causality: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's π-system. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents. The electron-donating amino group is expected to cause a bathochromic (red) shift compared to the unsubstituted imidazo[1,5-a]pyridine core.[9][10]
Experimental Protocol
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). A series of dilutions may be necessary to obtain an absorbance reading within the optimal range (0.1-1.0 AU).
-
Data Acquisition: The absorbance spectrum is recorded using a dual-beam spectrophotometer from approximately 200 to 600 nm, using the pure solvent as a reference.
Expected Data & Interpretation
Imidazo[1,5-a]pyridine derivatives typically show strong absorption bands corresponding to π→π* transitions.[9][11]
| Transition Type | Expected λ_max (nm) | Notes |
| π→π | 250 - 280 | Characteristic of the core aromatic system. |
| π→π | 320 - 360 | A longer wavelength band, likely red-shifted due to the influence of the electron-donating NH₂ group. |
Integrated Analysis: A Unified Conclusion
No single technique provides the complete picture. The power of this methodological approach lies in the integration of all data points to form a single, self-consistent structural assignment.
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Predicting the Biological Activity of Novel Imidazo[1,5-a]pyridine Analogs: An In-Depth Technical Guide
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a focal point in contemporary drug discovery.[1][2][3] This in-depth technical guide provides a comprehensive framework for the prediction of biological activities of novel imidazo[1,5-a]pyridine analogs. We will navigate through the essential stages of drug discovery, commencing with the rationale behind synthesizing these novel compounds, followed by a detailed exposition of state-of-the-art in silico predictive methodologies. This guide is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The overarching goal is to equip researchers with the necessary knowledge to rationally design and prioritize promising imidazo[1,5-a]pyridine analogs for further experimental validation.
Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][4][5][6] The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The exploration of novel analogs is driven by the quest for more potent and selective therapeutic agents with improved pharmacokinetic profiles and reduced side effects.
Synthesis of Novel Imidazo[1,5-a]pyridine Analogs: A Strategic Approach
The generation of a library of novel imidazo[1,5-a]pyridine analogs is the foundational step in the discovery pipeline. A variety of synthetic strategies have been developed to construct this heterocyclic system, often involving multicomponent reactions that offer efficiency and diversity.[1][7]
Common Synthetic Methodologies Include:
-
One-Pot Annulation Strategies: These methods often utilize readily available starting materials like 2-pyridyl ketones and aldehydes to construct the imidazo[1,5-a]pyridine core in a single step with high yields.[1]
-
Copper-Catalyzed Tandem Reactions: The use of copper catalysts can facilitate efficient condensation, amination, and oxidative dehydrogenation processes to afford 1,3-diarylated imidazo[1,5-a]pyridines.[8]
-
Iodine-Mediated Synthesis: Molecular iodine can be employed as a transition-metal-free catalyst for the oxidative annulation of 2-pyridyl ketones and alkylamines.[9]
-
Ritter-Type Reactions: Bismuth(III) trifluoromethanesulfonate can be used as an efficient catalyst in Ritter-type reactions to synthesize these analogs.[7]
The choice of synthetic route is dictated by the desired substitution patterns on the imidazo[1,5-a]pyridine core, which in turn influences the subsequent biological activity.
In Silico Prediction of Biological Activity: A Multipronged Strategy
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries.[10] This section details a systematic in silico workflow to predict the biological activity of novel imidazo[1,5-a]pyridine analogs.
Caption: A comprehensive workflow for the in silico prediction of biological activity.
Molecular Docking: Unveiling Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[11][12] This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Step-by-Step Molecular Docking Protocol:
-
Protein Preparation:
-
Retrieve the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or "grid box" around the active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of the novel imidazo[1,5-a]pyridine analog.
-
Perform energy minimization to obtain a low-energy conformation.
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-ranked poses based on their binding energies.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key binding determinants.
-
Caption: A systematic workflow for developing and validating a QSAR model.
ADMET Prediction: Assessing Drug-Likeness and Safety
In addition to predicting biological activity, it is crucial to evaluate the pharmacokinetic and toxicological properties of potential drug candidates. [10][14]In silico ADMET prediction models can estimate a range of properties, helping to identify compounds with favorable drug-like characteristics early in the discovery process. [15][16] Key ADMET Properties to Predict:
-
Absorption: Human intestinal absorption (HIA), cell permeability (Caco-2).
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.
A variety of online tools and software packages are available for ADMET prediction, such as ADMETlab, pkCSM, and ADMET Predictor. [14]
Predicted Biological Activity Profile of Novel Imidazo[1,5-a]pyridine Analogs
By integrating the results from molecular docking, QSAR analysis, and ADMET prediction, a comprehensive biological activity profile for each novel imidazo[1,5-a]pyridine analog can be constructed. This data should be summarized in a clear and concise tabular format to facilitate comparison and prioritization.
Table 1: Predicted Biological Activity and Physicochemical Properties of Novel Imidazo[1,5-a]pyridine Analogs
| Compound ID | Predicted Target | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | BBB Penetration | CYP Inhibition (Predicted) | Predicted Toxicity |
| IMP-001 | Kinase X | -9.5 | 6.8 | High | Low | Low |
| IMP-002 | Protease Y | -8.2 | 6.2 | Low | Moderate | Low |
| IMP-003 | Kinase X | -10.1 | 7.5 | High | Low | Low |
| IMP-004 | GPCR Z | -7.9 | 5.9 | High | High | Moderate |
Proposed Experimental Validation: Bridging In Silico Predictions with In Vitro Reality
In silico predictions, while powerful, must be validated through experimental assays. [10]The choice of assay will depend on the predicted biological target and activity.
Detailed Protocol for an In Vitro Kinase Inhibition Assay:
-
Materials:
-
Recombinant kinase enzyme (e.g., Kinase X).
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Novel imidazo[1,5-a]pyridine analogs (dissolved in DMSO).
-
Positive control inhibitor.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 384-well plate, add the kinase, substrate, and test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach for predicting the biological activity of novel imidazo[1,5-a]pyridine analogs using a combination of in silico techniques. By leveraging molecular docking, QSAR analysis, and ADMET prediction, researchers can efficiently screen and prioritize promising candidates for synthesis and experimental validation. The imidazo[1,5-a]pyridine scaffold continues to be a rich source of potential therapeutic agents, and the integration of computational methods into the drug discovery workflow will undoubtedly accelerate the development of the next generation of drugs based on this versatile heterocyclic core. Future efforts should focus on the development of more accurate predictive models through the incorporation of larger and more diverse datasets, as well as the application of advanced machine learning and artificial intelligence techniques.
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Methodological & Application
Introduction: The Imidazo[1,5-a]pyridine Scaffold and the Significance of the 8-Amino Moiety
An Application Note for the Synthesis of Imidazo[1,5-a]pyridin-8-amine
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] This bicyclic structure, containing a bridgehead nitrogen atom, is a core component in numerous biologically active compounds, including potential antitumor agents, immunosuppressants, and photoluminescent sensors. The strategic placement of functional groups on this scaffold is crucial for modulating its physicochemical properties and biological activity.
The 8-amino derivative, in particular, serves as a critical synthetic handle for further molecular elaboration. The primary amine at the C8 position allows for the introduction of diverse substituents through well-established amide bond formation, sulfonylation, or C-N coupling reactions. This versatility makes Imidazo[1,5-a]pyridin-8-amine a valuable building block for generating libraries of novel compounds for drug discovery and development programs.
This document provides a detailed, step-by-step protocol for the synthesis of Imidazo[1,5-a]pyridin-8-amine, designed for researchers in organic synthesis and drug development. The described three-step sequence is based on established and reliable chemical transformations, beginning with a commercially available nitropyridine precursor.
Overall Synthetic Strategy
The synthesis of Imidazo[1,5-a]pyridin-8-amine is accomplished via a three-step sequence:
-
Synthesis of the Key Intermediate: Preparation of 2-(aminomethyl)-3-nitropyridine from a suitable starting material. A robust method involves the conversion of 2-chloro-3-nitropyridine.
-
Heterocycle Formation: Cyclization of the 2-(aminomethyl)-3-nitropyridine intermediate to form the imidazo[1,5-a]pyridine ring system, yielding 8-nitroimidazo[1,5-a]pyridine.
-
Reduction to the Target Compound: Selective reduction of the C8 nitro group to the corresponding primary amine to afford the final product.
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of Imidazo[1,5-a]pyridin-8-amine.
Part 1: Synthesis of 2-(aminomethyl)-3-nitropyridine
This initial step focuses on creating the key precursor required for the subsequent cyclization. The chosen route begins with 2-chloro-3-nitropyridine, a common starting material.[2] The chloro substituent is first displaced to introduce a nitrile group, which is then reduced to the primary aminomethyl group.
Step 1a: Synthesis of 2-Cyano-3-nitropyridine
Rationale: The nucleophilic aromatic substitution of the chloride at the C2 position of 2-chloro-3-nitropyridine with a cyanide source is an effective method for introducing the required carbon atom. The electron-withdrawing nitro group activates the ring towards this substitution.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-3-nitropyridine | 1.0 | 158.55 | (user defined) |
| Potassium Cyanide (KCN) | 1.2 | 65.12 | (calculated) |
| Dimethyl Sulfoxide (DMSO) | - | - | (sufficient volume) |
Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add 2-chloro-3-nitropyridine followed by dimethyl sulfoxide (DMSO). Stir the mixture until the solid dissolves completely.
-
Reaction Initiation: Carefully add potassium cyanide (KCN) portion-wise to the stirred solution. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMSO and inorganic salts, and dry under vacuum. The crude 2-cyano-3-nitropyridine can often be used in the next step without further purification.
Step 1b: Reduction to 2-(aminomethyl)-3-nitropyridine
Rationale: The reduction of the nitrile to a primary amine is a standard transformation. Catalytic hydrogenation using Raney Nickel is chosen for its efficiency in this conversion.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Cyano-3-nitropyridine | 1.0 | 149.11 | (user defined) |
| Raney Nickel | Catalytic | - | (~10% w/w) |
| Methanol (MeOH) | - | - | (sufficient volume) |
| Hydrogen (H₂) | Excess | - | (50 psi) |
Protocol:
-
Setup: Add 2-cyano-3-nitropyridine and methanol to a high-pressure hydrogenation vessel (Parr shaker or similar).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel slurry to the vessel. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to approximately 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-(aminomethyl)-3-nitropyridine, can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of 8-Nitroimidazo[1,5-a]pyridine
This step involves the construction of the five-membered imidazole ring through a cyclocondensation reaction.
Rationale: The reaction of a 2-(aminomethyl)pyridine with a one-carbon electrophile, such as triethyl orthoformate, is a classic and effective method for forming the imidazo[1,5-a]pyridine ring system.[3] The reaction proceeds via the formation of an intermediate amidine which then undergoes intramolecular cyclization and aromatization.
Caption: Simplified reaction pathway for the cyclization step.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-(Aminomethyl)-3-nitropyridine | 1.0 | 153.14 | (user defined) |
| Triethyl Orthoformate | 3.0 | 148.20 | (calculated) |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic | 172.20 | (~0.1 eq) |
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(aminomethyl)-3-nitropyridine in an excess of triethyl orthoformate.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 140-150 °C) for 3-5 hours. The reaction progress can be monitored by observing the cessation of ethanol byproduct distillation or by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 8-nitroimidazo[1,5-a]pyridine.
Part 3: Synthesis of Imidazo[1,5-a]pyridin-8-amine
The final step is the reduction of the nitro group to the target amine.
Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen source is a mild, safe, and highly efficient method for the reduction of aromatic nitro groups.[4][5] This method is often preferred over high-pressure hydrogenation as it does not require specialized equipment and typically shows excellent functional group tolerance, preserving the integrity of the heterocyclic core.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 8-Nitroimidazo[1,5-a]pyridine | 1.0 | 163.13 | (user defined) |
| Palladium on Carbon (10% Pd/C) | Catalytic | - | (~10% w/w) |
| Ammonium Formate | 5.0 | 63.06 | (calculated) |
| Methanol (MeOH) | - | - | (sufficient volume) |
Protocol:
-
Setup: To a round-bottom flask, add 8-nitroimidazo[1,5-a]pyridine and methanol. Stir until the solid is fully dissolved.
-
Reagent Addition: Add ammonium formate to the solution, followed by the careful addition of 10% Pd/C catalyst.
-
Heating: Heat the reaction mixture to reflux (around 65 °C) for 1-2 hours. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to remove any remaining salts. The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, Imidazo[1,5-a]pyridin-8-amine. Further purification can be achieved by recrystallization or column chromatography if required.
Safety and Handling
-
Potassium Cyanide (KCN): Highly toxic and fatal if ingested or absorbed through the skin. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry in water or an appropriate solvent. Avoid contact with air.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, free from ignition sources.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. The filter cake should not be allowed to dry and should be quenched carefully.
References
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Kulkarni A.S., Jayaram R.V. Liquid phase catalytic transfer hydrogenation of aromatic nitro compounds on perovskites prepared by microwave irradiation. Appl. Catal. A. 2003;252:225–230. ([Link])
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Portada, T.; Margetić, D.; Štrukil, V. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. 2018;23(12):3163. ([Link])
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Baxendale, I. R.; Ley, S. V. Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters. 2009;50(44):6039-6041. ([Link])
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Herres-Pawlis, S.; Schmidt, C.; Klüfers, P. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Molecules. 2022;27(16):5076. ([Link])
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Portada, T.; Margetić, D.; Štrukil, V. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed. 2018;23(12):3163. ([Link])
- Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2. ()
- Preparation method of 2-amino-3-nitro pyridine. CN111978216A. ()
-
Unlocking the Potential: Synthesis and Applications of 2-Amino-3-nitropyridine. Ningbo Inno Pharmchem Co.,Ltd. ([Link])
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Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. 2020;16:2898-2906. ([Link])
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Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. ([Link])
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Singh, U. P.; Singh, R. P. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. 2021;19(3):476-496. ([Link])
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. 2024;14(1):601. ([Link])
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of Imidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and valuable photophysical properties.[1][2][3] The successful transition from laboratory-scale synthesis to large-scale production is a critical step in the development of new therapeutics and materials. This guide provides a comprehensive overview of the key considerations, practical strategies, and detailed protocols for the large-scale synthesis and purification of imidazo[1,5-a]pyridine derivatives, addressing the unique challenges associated with this important class of compounds.
Introduction: The Significance of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention in the scientific community. Their rigid, planar structure and tunable electronic properties make them ideal candidates for a wide range of applications. In the realm of medicinal chemistry, derivatives of this scaffold have demonstrated potent activities as anticancer, anti-inflammatory, and antiviral agents.[2][4] For instance, certain derivatives have shown promise as inhibitors of key enzymes in disease pathways. Beyond their therapeutic potential, imidazo[1,5-a]pyridines are also being explored as organic light-emitting diode (OLED) materials and fluorescent probes.[3]
The increasing demand for these compounds in various research and development pipelines necessitates robust and scalable synthetic and purification methodologies. This document aims to provide an in-depth guide for chemists and chemical engineers tasked with the large-scale production of imidazo[1,5-a]pyridine derivatives, focusing on practical, field-proven insights and detailed, actionable protocols.
Strategic Approaches to Large-Scale Synthesis
The choice of synthetic route is paramount for a successful scale-up campaign. While numerous methods exist for the construction of the imidazo[1,5-a]pyridine core, not all are amenable to large-scale production.[1][5] Key considerations for selecting a scalable synthesis include the availability and cost of starting materials, reaction safety and environmental impact, atom economy, and the ease of purification of the final product.
Common Synthetic Strategies and Mechanistic Considerations
Several reliable methods for the synthesis of imidazo[1,5-a]pyridines have been reported, with the following being particularly relevant for large-scale applications:
-
Cyclocondensation of 2-(aminomethyl)pyridines: This is one of the most common and versatile approaches, involving the reaction of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives.[2]
-
Mechanism: The reaction typically proceeds through the initial formation of an imine or an amidine intermediate, followed by an intramolecular cyclization onto the pyridine ring. The subsequent dehydration or elimination reaction then furnishes the aromatic imidazo[1,5-a]pyridine ring system.[2] Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the use of a Dean-Stark apparatus to remove water can drive the equilibrium towards product formation in reactions involving aldehydes.
-
-
Oxidative Cyclization Reactions: These methods often involve the reaction of 2-pyridyl ketones with amines in the presence of an oxidant.[5]
-
Mechanism: The reaction likely proceeds through the formation of an enamine or imine intermediate, which then undergoes an intramolecular C-H amination or a related oxidative cyclization to form the imidazole ring. The choice of oxidant is critical and can influence the reaction efficiency and substrate scope.
-
-
Multi-component Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of imidazo[1,5-a]pyridines.[5]
-
Causality of Experimental Choices: The selection of catalysts, solvents, and reaction temperatures in these synthetic routes is dictated by the underlying reaction mechanisms. For instance, in acid-catalyzed cyclocondensations, the acid protonates the carbonyl group, rendering it more electrophilic and facilitating the initial nucleophilic attack by the amine. In metal-catalyzed cross-coupling reactions to introduce substituents, the choice of ligand is critical to stabilize the metal center and promote the desired bond formation.
-
Below is a diagram illustrating a generalized synthetic workflow for imidazo[1,5-a]pyridine derivatives.
Caption: Generalized workflow for the synthesis and purification of imidazo[1,5-a]pyridine derivatives.
Scale-Up Challenges and Considerations
Transitioning a synthetic route from the bench to a pilot plant or manufacturing facility introduces a new set of challenges that must be proactively addressed:
-
Thermal Management: Exothermic reactions that are easily controlled in a laboratory flask can become hazardous on a large scale. Proper reactor design, efficient cooling systems, and careful control of reagent addition rates are crucial to prevent thermal runaways.
-
Mass Transfer: In heterogeneous reactions or reactions with viscous slurries, inefficient mixing can lead to localized "hot spots," reduced yields, and the formation of impurities. The choice of reactor and agitator design is critical for ensuring efficient mass transfer.
-
Reagent Handling and Safety: The handling of large quantities of flammable solvents, corrosive acids, and other hazardous materials requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) and engineering controls.
-
Work-up and Product Isolation: The isolation of the product from a large volume of reaction mixture can be challenging. Filtration and drying equipment must be appropriately sized, and the work-up procedure should be optimized to minimize product loss and solvent waste.
Detailed Protocols for Large-Scale Synthesis
The following protocol is a representative example of a scalable synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine derivative, based on a cyclocondensation approach. This protocol is intended as a starting point and may require optimization for specific target molecules.
Gram-Scale Synthesis of 1-Phenyl-3-methylimidazo[1,5-a]pyridine
This protocol is adapted from established literature procedures and is suitable for producing gram to multi-gram quantities of the target compound.[6]
Materials and Equipment:
-
2-(Aminomethyl)pyridine
-
Acetophenone
-
Iodine (I₂)
-
Sodium Acetate (NaOAc)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(aminomethyl)pyridine (1.08 g, 10 mmol), acetophenone (1.20 g, 10 mmol), sodium acetate (1.64 g, 20 mmol), and iodine (2.54 g, 10 mmol).
-
Add 50 mL of DMSO to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate (2 x 100 mL) to remove any remaining iodine, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 60-75%
Large-Scale Purification Strategies
The purification of the final product is a critical step in ensuring that it meets the required specifications for its intended application. On a large scale, the choice of purification method is often a trade-off between purity, yield, cost, and throughput.
Crystallization: The Workhorse of Large-Scale Purification
Crystallization is the preferred method for the purification of solid compounds on a large scale due to its efficiency, cost-effectiveness, and ability to provide a high-purity product.
Key Principles of Large-Scale Crystallization:
-
Solvent Selection: The ideal crystallization solvent should have a high solubility for the compound at elevated temperatures and low solubility at lower temperatures. It should also be readily available, non-toxic, and have a boiling point that allows for easy removal.
-
Supersaturation Control: The driving force for crystallization is supersaturation. This can be achieved by cooling, evaporation of the solvent, or by the addition of an anti-solvent. The rate of supersaturation generation is critical for controlling crystal size and morphology.
-
Seeding: The addition of a small amount of pure crystalline material (seed crystals) to a supersaturated solution can induce crystallization and help to control the crystal form (polymorph) and size distribution.
-
Agitation: Proper agitation is essential for maintaining a uniform temperature and concentration throughout the crystallizer, which promotes uniform crystal growth.
Protocol for Large-Scale Crystallization of an Imidazo[1,5-a]pyridine Derivative:
This protocol provides a general framework for the crystallization of a solid imidazo[1,5-a]pyridine derivative. Solvent systems and temperature profiles will need to be optimized for each specific compound.
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control unit
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Charge the jacketed reactor with the crude imidazo[1,5-a]pyridine derivative.
-
Add a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to the reactor. The amount of solvent should be sufficient to dissolve the crude product at an elevated temperature (e.g., 70-80 °C).
-
Heat the mixture with stirring until all the solid has dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Cool the solution slowly and in a controlled manner to induce crystallization. A typical cooling profile might be 10-20 °C per hour.
-
Once the desired temperature is reached (e.g., 0-5 °C), hold the slurry at this temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization.
-
Filter the crystalline product using a Nutsche filter.
-
Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Large-Scale Chromatography
While crystallization is the preferred method for purification, chromatography may be necessary for the separation of closely related impurities or for the purification of non-crystalline (oily or waxy) products.
Challenges in Large-Scale Chromatography:
-
Cost: The cost of stationary phase and solvents can be significant on a large scale.
-
Solvent Consumption: Large-scale chromatography generates a large volume of solvent waste, which must be handled and disposed of properly.
-
Throughput: Chromatography is often a lower throughput technique compared to crystallization.
Types of Large-Scale Chromatography:
-
Flash Chromatography: This is a common technique for preparative purification in the laboratory and can be scaled up to the kilogram scale.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than flash chromatography and is suitable for the purification of high-value compounds.
The selection and optimization of a large-scale chromatography process require careful consideration of the specific separation challenge and economic constraints.
Data Presentation and Quality Control
Rigorous quality control is essential throughout the large-scale synthesis and purification process to ensure the final product meets the required specifications.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product and to quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Melting Point: A simple and effective method for assessing the purity of a crystalline solid.
Table 1: Representative Data for a Large-Scale Synthesis and Purification Campaign
| Parameter | Synthesis | Crystallization | Final Product |
| Scale | 1 kg | 1 kg | 0.85 kg |
| Yield | 95% (crude) | 90% | 85% (overall) |
| Purity (HPLC) | 92% | 99.5% | >99.8% |
| Key Impurity A | 3.5% | 0.2% | <0.05% |
| Key Impurity B | 2.8% | 0.1% | <0.05% |
Conclusion
The successful large-scale synthesis and purification of imidazo[1,5-a]pyridine derivatives are achievable through a combination of careful route selection, a thorough understanding of the underlying reaction mechanisms, and the application of sound chemical engineering principles. This guide has provided a framework of strategic considerations and detailed protocols to aid researchers and drug development professionals in navigating the challenges of scaling up the production of this important class of heterocyclic compounds. By focusing on robust and scalable processes, the scientific community can continue to unlock the full potential of imidazo[1,5-a]pyridines in medicine and materials science.
References
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Zeng, K., Ye, J., Meng, X., Dechert, S., Simon, M., Gong, S., ... & Zhang, K. (2022). Anomeric Stereoauxiliary Cleavage of the C–N Bond of d-Glucosamine for the Preparation of Imidazo[1,5-a]pyridines. Chemistry–A European Journal, 28(32), e202200648. [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. (2024). [Link]
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Kumari, H., & Singh, R. K. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(34), 6545-6566. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
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Antipin, D. G., Dar'in, D. V., & Krasavin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2848-2856. [Link]
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Mihorianu, M., Mangalagiu, I., Jones, P. G., & Daniliuc, C. G. (2010). Synthesis of novel imidazo [1, 5-a] pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]
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Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate. [Link]
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Al-Tel, T. H. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44783-44804. [Link]
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Al-Tel, T. H. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
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Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. ResearchGate. [Link]
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Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]
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Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
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Mihorianu, M., Mangalagiu, I., Jones, P. G., Daniliuc, C. G., & Neda, I. (2010). Synthesis of novel imidazo [1, 5-a] pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]
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IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. [Link]
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Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. [Link]
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Aldehyde. Wikipedia. [Link]
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Iodine-mediated synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones
An Application Note and Protocol for the Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines from 2-Pyridyl Ketones
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including anxiolytics, sedatives, and anti-cancer drugs. The development of efficient and versatile synthetic routes to access this scaffold is therefore of paramount importance for the advancement of drug discovery programs. This document provides a detailed protocol and mechanistic insights into a robust iodine-mediated synthesis of substituted imidazo[1,5-a]pyridines from readily available 2-pyridyl ketones and ammonium salts.
Reaction Overview: A Metal-Free Approach
The described method offers a compelling metal-free alternative for the synthesis of imidazo[1,5-a]pyridines. This reaction proceeds via a one-pot process involving the condensation and subsequent oxidative cyclization of a 2-pyridyl ketone with an ammonium salt, using molecular iodine as the catalyst and oxidant.
Part 1: The Underlying Mechanism
A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting. The iodine-mediated synthesis is proposed to proceed through the following key steps:
-
Formation of 2-aminopyridine: The reaction is initiated by the in-situ formation of a 2-aminopyridine intermediate from the 2-pyridyl ketone and ammonium acetate.
-
Condensation: This is followed by the condensation of the 2-aminopyridine with a second molecule of the ketone.
-
Iodine-mediated cyclization and aromatization: Molecular iodine then facilitates the intramolecular cyclization and subsequent oxidative aromatization to yield the final imidazo[1,5-a]pyridine product.
Visualizing the Mechanism
The following diagram illustrates the proposed reaction pathway.
Caption: Proposed mechanism for the iodine-mediated synthesis.
Part 2: Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative imidazo[1,5-a]pyridine.
Materials and Reagents
-
2-Pyridyl ketone (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Iodine (0.2 mmol)
-
Dimethyl sulfoxide (DMSO) (3.0 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup: To a 25 mL round-bottom flask, add the 2-pyridyl ketone (1.0 mmol), ammonium acetate (2.0 mmol), and iodine (0.2 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (3.0 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,5-a]pyridine.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Part 3: Reaction Scope and Data
The versatility of this iodine-mediated protocol has been demonstrated with a range of substituted 2-pyridyl ketones, affording the corresponding imidazo[1,5-a]pyridines in good to excellent yields.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | H | 1-phenylimidazo[1,5-a]pyridine | 85 |
| 2 | 4-Methylphenyl | H | 1-(4-methylphenyl)imidazo[1,5-a]pyridine | 88 |
| 3 | 4-Methoxyphenyl | H | 1-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 90 |
| 4 | 4-Chlorophenyl | H | 1-(4-chlorophenyl)imidazo[1,5-a]pyridine | 82 |
| 5 | 2-Thienyl | H | 1-(2-thienyl)imidazo[1,5-a]pyridine | 78 |
Part 4: Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the specified reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Low Yield: Ensure all reagents are dry, as moisture can interfere with the reaction. The purity of the starting ketone is also crucial.
-
Purification Challenges: The polarity of the eluent for column chromatography should be carefully optimized to ensure good separation of the product from any byproducts.
References
-
Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines from 2-Pyridyl Ketones. Organic Letters. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,5-a]pyridines. Molecules. [Link]
-
Metal-Free Synthesis of Imidazo[1,5-a]pyridines via I2-Mediated Oxidative C-N and N-N Bond Formation. The Journal of Organic Chemistry. [Link]
Using Imidazo[1,5-A]pyridin-8-amine in a Bruton's tyrosine kinase (BTK) inhibition assay
An In-Depth Guide to the Characterization of Imidazo[1,5-a]pyridin-8-amine Scaffolds as Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors
Abstract
Bruton's tyrosine kinase (BTK) is a critical signaling node in B-lymphocytes and myeloid cells, making it a premier therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] While first-generation covalent inhibitors have shown significant clinical success, interest in non-covalent, reversible inhibitors is growing to address potential off-target effects and acquired resistance. This guide provides a comprehensive framework for researchers characterizing compounds based on the Imidazo[1,5-a]pyridin-8-amine scaffold, a class of reversible BTK inhibitors. We delve into the underlying biology of BTK, the mechanism of reversible inhibition, and provide a detailed, field-tested protocol for a robust in-vitro inhibition assay using Fluorescence Polarization (FP), complete with data interpretation and troubleshooting.
The Central Role of BTK in Immune Cell Signaling
Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec kinase family, indispensable for the function of multiple immune cell lineages, excluding T cells and natural killer cells.[3][4] Its most well-defined role is within the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival.[5][6][7]
Upon antigen binding to the BCR, a signaling cascade is initiated. As depicted below, membrane-proximal kinases like LYN and SYK become activated, leading to the recruitment of BTK to the plasma membrane.[8] This recruitment is facilitated by the interaction of BTK's Pleckstrin Homology (PH) domain with membrane phospholipids like PIP3.[4][6] Once at the membrane, BTK is phosphorylated and activated, whereupon it phosphorylates its key substrate, phospholipase C-gamma 2 (PLCγ2).[7][8] Activated PLCγ2 cleaves PIP2 into the second messengers IP3 and DAG, which trigger downstream calcium mobilization and activate transcription factors such as NF-κB, ultimately driving the B-cell response.[6][7] Given this pivotal role, inhibiting BTK effectively shuts down this entire cascade, providing a powerful method to control aberrant B-cell activity seen in diseases like rheumatoid arthritis, systemic lupus erythematosus (SLE), and various lymphomas.[1][2][9][10]
Caption: The BTK Signaling Cascade in B-Cells.
Mechanism of Reversible BTK Inhibition by Imidazo-Heterocycles
The Imidazo[1,5-a]pyrazine-8-amine scaffold represents a class of potent, non-covalent (reversible) BTK inhibitors.[9][11][12][13] Unlike covalent inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, these compounds bind through a network of non-covalent interactions. This reversibility can be advantageous, potentially leading to improved selectivity and a different safety profile.
The key to their potency and selectivity lies in their specific interactions within the ATP-binding pocket of the kinase.[9] X-ray crystallography studies of related compounds have shown that the 8-amino group and a nitrogen atom on the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the "hinge" region of the kinase (specifically with residues like Met477).[13] Additional substitutions on the core structure are optimized to interact with other regions of the binding site, enhancing affinity and selectivity.[9][14] This mode of action directly competes with ATP, preventing the kinase from performing its phosphotransferase function.
Designing a High-Throughput BTK Inhibition Assay
To quantify the inhibitory potential of a compound like Imidazo[1,5-a]pyridin-8-amine, a robust and reproducible biochemical assay is essential. The core principle of any kinase assay is to measure the enzymatic phosphorylation of a substrate by the kinase.[15] For high-throughput screening (HTS), homogenous "mix-and-read" formats are preferred for their simplicity and automation compatibility.[16]
Comparison of Common Assay Technologies
Several non-radioactive technologies are suitable for this purpose.[17] The choice depends on available instrumentation, cost, and the specific experimental goals.
| Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus light polarization) of a small fluorescently-labeled peptide substrate upon binding to a large antibody that recognizes the phosphorylated form.[18][19] | Homogenous, simple, cost-effective, well-established.[18] | Can be susceptible to compound interference (autofluorescence, light scattering). |
| HTRF® (TR-FRET) | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium cryptate) on a phospho-specific antibody and an acceptor on the substrate.[20][21] | High sensitivity, low background, robust against compound interference due to time-resolved detection.[21][22] | Higher reagent cost, requires a specific HTRF-certified plate reader. |
| AlphaLISA®/AlphaScreen® | Proximity-based assay where singlet oxygen travels from a Donor to an Acceptor bead when brought together by a binding event (e.g., antibody binding a phosphorylated substrate), generating a signal.[23][24] | Very high sensitivity, can tolerate complex matrices, no-wash format.[23][25] | Sensitive to light, can have bead-related artifacts, higher cost. |
| ADP-Glo™ (Luminescence) | Quantifies the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.[26][27] | Universal for any kinase, highly sensitive, measures true product formation.[28] | Multi-step reagent addition, susceptible to ATPases in impure enzyme preps. |
General Experimental Workflow
A well-designed kinase assay is a self-validating system. This is achieved by including meticulous controls that confirm the integrity of each component. The general workflow is a multi-step process that must be carefully optimized.
Caption: General workflow for a kinase inhibition assay.
Detailed Protocol: BTK Inhibition Assay via Fluorescence Polarization (FP)
This protocol provides a detailed methodology for determining the IC50 value of Imidazo[1,5-a]pyridin-8-amine against BTK using a competitive FP assay format.[19]
Principle of the Competitive FP Assay
In this setup, a fluorescently labeled phosphopeptide ("tracer") is pre-bound to a phosphotyrosine-specific antibody, resulting in a large molecular complex that tumbles slowly and yields a high FP signal.[29] The BTK enzyme phosphorylates an unlabeled peptide substrate. This newly formed, unlabeled phosphopeptide competes with the tracer for binding to the antibody. As the concentration of the unlabeled phosphopeptide increases, it displaces the tracer, which tumbles freely in solution, causing a decrease in the FP signal.[19] Potent inhibitors prevent the formation of the unlabeled phosphopeptide, thus maintaining a high FP signal.
Caption: Principle of a competitive FP kinase assay.
Materials and Reagents
-
Enzyme: Recombinant Human BTK (e.g., Promega, Cat# V2941).
-
Substrate: Poly (4:1 Glu, Tyr) peptide (e.g., Sigma-Aldrich, Cat# P0275).
-
Test Compound: Imidazo[1,5-a]pyridin-8-amine, dissolved in 100% DMSO.
-
Control Inhibitor: Staurosporine or a known BTK inhibitor.
-
ATP: 10 mM solution (e.g., Sigma-Aldrich, Cat# A7699).
-
Assay Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 2mM MnCl₂, 0.1 mg/mL BSA, 50µM DTT.
-
FP Detection Kit: A commercial kit containing a fluorescent tracer and a phosphotyrosine antibody (e.g., PolarScreen™ Tyrosine Kinase Assay Kit, Thermo Fisher).
-
Plates: Low-volume, black, 384-well assay plates (e.g., Corning #3573).
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Step-by-Step Protocol
Causality Note: All reagent concentrations and incubation times should be optimized empirically. The values below serve as a robust starting point.
-
Compound Plating (Preparation):
-
Create a serial dilution of Imidazo[1,5-a]pyridin-8-amine in 100% DMSO, starting from 1 mM. A 1:3 dilution series for 11 points is standard.
-
Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plate. This results in the final desired concentrations upon addition of reagents.
-
Include wells for controls: "High Signal" (DMSO only, no inhibitor) and "Low Signal" (no enzyme).
-
-
Enzyme Addition:
-
Dilute BTK enzyme to a 2X working concentration (e.g., 2 nM) in Assay Buffer.
-
Add 5 µL of the 2X BTK solution to each well, except for the "Low Signal" (no enzyme) control wells. Add 5 µL of Assay Buffer to the no-enzyme wells.
-
Rationale: Adding the enzyme first allows it to interact with the inhibitor before the reaction starts.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Rationale: This step allows the reversible inhibitor to reach binding equilibrium with the BTK enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/ATP mix in Assay Buffer. The final concentration should be at or near the Km for ATP (typically 10-50 µM) and a suitable concentration of the Poly-GT substrate (e.g., 0.5 mg/mL).[28][30]
-
Add 5 µL of this mix to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Rationale: Using ATP at its Km concentration makes the assay most sensitive to competitive inhibitors.
-
-
Kinase Reaction Incubation:
-
Centrifuge the plate again.
-
Incubate at room temperature for 60-90 minutes. The reaction time must be within the linear range of the enzyme kinetics, which should be determined during assay development.
-
-
Detection:
-
Prepare the FP Detection Mix according to the kit manufacturer's instructions (containing the tracer and antibody).
-
Add 10 µL of the Detection Mix to all wells. The total volume is now 20 µL.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to equilibrate.
-
-
Data Acquisition:
-
Read the plate on an FP-capable microplate reader using the appropriate excitation and emission filters for the fluorophore used in the kit.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the raw FP values (in mP units) for the control wells.
-
% Inhibition = 100 * (Signal_Inhibitor - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control)
-
Signal_Low_Control is the average signal from the no-enzyme wells.
-
Signal_High_Control is the average signal from the DMSO-only wells.
-
-
Determine IC50:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Quality Control and Data Interpretation
A reliable assay must meet stringent quality control standards.
| Metric | Description | Acceptable Value |
| Z'-factor | A statistical measure of assay quality, reflecting the dynamic range and data variation.[30] | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the high signal (no inhibitor) to the low signal (no enzyme). | S/B > 3 |
| CV% of Controls | The coefficient of variation for the high and low signal control wells. | < 10% |
Example Data Summary: A successful experiment would yield a clear sigmoidal curve for Imidazo[1,5-a]pyridin-8-amine, allowing for the determination of a precise IC50 value.
| Compound | Target | Assay Format | IC50 (nM) | Z'-factor |
| Imidazo[1,5-a]pyridin-8-amine | BTK | FP | [Example: 15.2] | 0.78 |
| Staurosporine (Control) | BTK | FP | [Example: 10.6] | 0.81 |
Troubleshooting Common Assay Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Low S/B ratio.- High variability in replicates (high CV%).- Suboptimal reagent concentrations. | - Increase enzyme concentration or reaction time.- Check pipetting accuracy and mixing.- Re-optimize ATP, substrate, and enzyme concentrations. |
| High CV% (>10%) | - Pipetting errors.- Poor mixing.- Bubbles in wells. | - Use calibrated pipettes; consider automated liquid handlers.- Ensure proper plate centrifugation after reagent addition.- Visually inspect plate for bubbles before reading. |
| "Flat" Dose-Response Curve | - Compound is inactive at tested concentrations.- Compound concentration range is incorrect.- Compound has precipitated out of solution. | - Test a different compound or re-verify its identity.- Shift the concentration range higher or lower.- Check compound solubility in the final assay buffer (DMSO concentration should typically be <1%). |
| Compound Autofluorescence | - The test compound fluoresces at the same wavelengths as the tracer. | - Read the plate before adding detection reagents to identify fluorescent compounds.- If problematic, switch to a different assay technology like HTRF or ADP-Glo. |
Conclusion
The characterization of novel BTK inhibitors like those based on the Imidazo[1,5-a]pyridin-8-amine scaffold is a cornerstone of modern drug discovery for immunological diseases and cancer. By understanding the underlying BTK signaling pathway and employing a robust, well-controlled biochemical assay such as the Fluorescence Polarization method detailed here, researchers can accurately determine compound potency (IC50). Adherence to rigorous quality control and a systematic approach to troubleshooting are paramount for generating reliable and reproducible data, paving the way for the development of next-generation therapeutics.
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Minagar, A., et al. (2021). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. MDPI. [Link]
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Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV. [Link]
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Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]
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Álvarez-Errico, D., et al. (2023). The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. MDPI. [Link]
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Joseph, R. E., et al. (2020). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]
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BMG Labtech. (N.D.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
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Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
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ResearchGate. (N.D.). BTK signal transduction pathways. ResearchGate. [Link]
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ResearchGate. (N.D.). Signaling pathways involving BTK in B cells. ResearchGate. [Link]
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D'Cruz, D. P., et al. (2021). Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. PubMed Central. [Link]
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Hendriks, R. W., et al. (2015). BTK Signaling in B Cell Differentiation and Autoimmunity. PubMed. [Link]
-
Wikipedia. (N.D.). Bruton's tyrosine kinase. Wikipedia. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. [Link]
-
Lee, K., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Matilda. [Link]
-
ResearchGate. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. [Link]
-
Wang, X., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. PubMed. [Link]
-
Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
-
Wang, X., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. ResearchGate. [Link]
-
BellBrook Labs. (N.D.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
-
Liu, J., et al. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. PubMed. [Link]
-
Burger, J. A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PubMed Central. [Link]
-
BellBrook Labs. (N.D.). Detection of Bruton Tyrosine Kinase Activity with the Transcreener® ADP 2 Kinase Assay. BellBrook Labs. [Link]
-
Satterthwaite, A. B. (2017). The role of Bruton's tyrosine kinase in autoimmunity and implications for therapy. PubMed Central. [Link]
-
Cisbio. (N.D.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. [Link]
-
Molecular Devices. (N.D.). Fluorescence Polarization (FP). Molecular Devices. [Link]
-
BellBrook Labs. (N.D.). BTK Activity Assay. BellBrook Labs. [Link]
-
ResearchGate. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. [Link]
-
BPS Bioscience. (N.D.). BTK Assay Kit. BPS Bioscience. [Link]
-
Lazar, D. C., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Gu, D., et al. (2018). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
E-V, A., et al. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
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Application Notes and Protocols: Imidazo[1,5-A]pyridin-8-amine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties. The core principle of FBDD lies in identifying weakly binding fragments that can be subsequently optimized into high-affinity ligands through structure-guided design.
Within the vast landscape of chemical scaffolds available for fragment library design, the imidazopyridine core has emerged as a "privileged" structure. Its rigid bicyclic nature, combined with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal starting point for developing potent and selective inhibitors for a variety of biological targets, including kinases and protein-protein interactions.[1][2] This application note focuses on a specific, yet highly versatile member of this family: Imidazo[1,5-a]pyridin-8-amine .
The strategic placement of the 8-amino group provides a key interaction point and a readily modifiable handle for synthetic elaboration, making it an exemplary fragment for FBDD campaigns. This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of Imidazo[1,5-a]pyridin-8-amine in FBDD workflows, from initial library design and screening to hit validation and optimization.
Physicochemical Properties of Imidazo[1,5-a]pyridin-8-amine for FBDD
The suitability of a molecule as a fragment is dictated by a set of physicochemical properties that adhere to the "Rule of Three". Imidazo[1,5-a]pyridin-8-amine and its simple derivatives align well with these principles, making them excellent candidates for a fragment library.
| Property | Guideline ("Rule of Three") | Imidazo[1,5-a]pyridin-8-amine | Rationale for FBDD Suitability |
| Molecular Weight (MW) | ≤ 300 Da | ~133.15 g/mol | Low molecular weight allows for efficient exploration of chemical space and provides ample room for synthetic elaboration during hit-to-lead optimization. |
| cLogP | ≤ 3 | ~1.5 (estimated) | Optimal lipophilicity ensures good aqueous solubility, which is crucial for biophysical screening assays, while minimizing non-specific binding. |
| Hydrogen Bond Donors | ≤ 3 | 2 (amine protons) | The primary amine provides key hydrogen bond donating capabilities, facilitating specific interactions with the target protein. |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (pyridine and imidazole nitrogens) | The nitrogen atoms in the bicyclic system act as hydrogen bond acceptors, contributing to binding affinity and specificity. |
| Rotatable Bonds | ≤ 3 | 0 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
FBDD Workflow Utilizing Imidazo[1,5-a]pyridin-8-amine
A typical FBDD campaign involves a series of well-defined steps, from target selection to lead optimization. The following diagram illustrates a standard workflow adapted for the use of an Imidazo[1,5-a]pyridin-8-amine-containing fragment library.
Caption: FBDD workflow using Imidazo[1,5-a]pyridin-8-amine.
Application Protocols
Protocol 1: Synthesis of Imidazo[1,5-a]pyridin-8-amine and Library Preparation
The synthesis of the Imidazo[1,5-a]pyridine core can be achieved through various established methods.[3][4][5] A common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with suitable electrophiles. For the 8-amino substituted analog, a strategic choice of starting materials is crucial.
Objective: To synthesize Imidazo[1,5-a]pyridin-8-amine and a small, focused library of simple analogs for initial screening.
Materials:
-
2-(Aminomethyl)-3-nitropyridine
-
Appropriate electrophilic reagent (e.g., aldehydes, orthoesters)
-
Reducing agent (e.g., Pd/C, H₂)
-
Solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Synthesis of the Imidazo[1,5-a]pyridine Core:
-
React 2-(aminomethyl)-3-nitropyridine with an appropriate electrophile (e.g., triethyl orthoformate) under acidic conditions to facilitate the cyclization and formation of the imidazo[1,5-a]pyridine ring system. The nitro group serves as a precursor to the desired amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the nitro-substituted imidazopyridine intermediate using column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified nitro-substituted imidazopyridine in a suitable solvent like ethanol.
-
Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Monitor the reduction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude Imidazo[1,5-a]pyridin-8-amine.
-
Purify the final product by recrystallization or column chromatography.
-
-
Analog Synthesis for Library Preparation:
-
To create a small, diverse library, vary the electrophilic reagent used in step 1. For instance, using different aldehydes will introduce substituents at the 1-position of the imidazopyridine ring.
-
Synthesize a focused set of 5-10 analogs with minor structural modifications to explore the initial structure-activity relationship (SAR).
-
-
Quality Control:
-
Confirm the identity and purity of all synthesized fragments using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Ensure the solubility of each fragment in the screening buffer at the desired concentration (typically 1-10 mM).
-
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[6][7][8]
Objective: To identify fragments from the Imidazo[1,5-a]pyridin-8-amine library that bind to the target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chips (e.g., CM5, a sensor chip with a carboxymethylated dextran matrix)
-
Target protein of high purity (>95%)
-
Imidazo[1,5-a]pyridin-8-amine fragment library in DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare the fragment library in the running buffer at a suitable concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched between the samples and the running buffer (usually ≤ 1%).
-
Inject the fragments over the target and reference flow cells.
-
Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data to correct for non-specific binding and bulk effects.
-
Identify "hits" based on a predefined response threshold.
-
For initial hits, perform a dose-response analysis by injecting a range of fragment concentrations to confirm binding and obtain an estimate of the dissociation constant (KD).
-
Protocol 3: Hit Validation using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is an orthogonal method to validate hits from the primary screen by measuring changes in protein thermal stability upon ligand binding.[9][10][11][12][13]
Objective: To confirm the binding of hits identified in the SPR screen by observing a shift in the melting temperature (Tm) of the target protein.
Materials:
-
Real-time PCR instrument
-
96-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)
-
Target protein
-
Validated hits from the SPR screen
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, prepare a reaction mixture containing the target protein (2-5 µM), the fluorescent dye (e.g., 5x SYPRO Orange), and the fragment hit at a fixed concentration (e.g., 200 µM) in a suitable buffer.
-
Include a "protein-only" control (no fragment) and a "buffer-only" control (no protein).
-
Seal the plate to prevent evaporation.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from 25°C to 95°C (e.g., at a ramp rate of 1°C/minute).
-
Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the midpoint of the transition.
-
A significant increase in Tm (ΔTm > 2°C) in the presence of the fragment compared to the protein-only control is considered a positive validation of binding.
-
Hit-to-Lead Optimization: Evolving the Imidazo[1,5-a]pyridin-8-amine Core
Once a fragment hit is validated and its binding mode is determined by structural biology techniques like X-ray crystallography, the hit-to-lead optimization phase begins.[14][15][16][17][18] The Imidazo[1,5-a]pyridin-8-amine scaffold offers several vectors for synthetic elaboration.
Caption: Hit-to-lead optimization strategies for the Imidazo[1,5-a]pyridin-8-amine scaffold.
Key Optimization Strategies:
-
Fragment Growing: The 8-amino group is an excellent vector for growth. Acylation, alkylation, or sulfonylation can introduce new functional groups that can interact with adjacent pockets in the binding site, thereby increasing affinity and selectivity.
-
Fragment Linking: If another fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in potency. The 8-amino group can serve as an attachment point for such linkers.
-
Fragment Merging/Scaffold Hopping: In some cases, the Imidazo[1,5-a]pyridine core itself can be merged with features of another overlapping fragment to create a novel, more potent scaffold.
Conclusion
Imidazo[1,5-a]pyridin-8-amine represents a highly promising and versatile fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the synthetic tractability of the imidazopyridine scaffold, provide a solid foundation for the discovery of novel therapeutics. The protocols and strategies outlined in this application note offer a comprehensive guide for researchers to effectively incorporate this valuable fragment into their drug discovery programs, ultimately accelerating the journey from initial hit to viable lead candidate.
References
Sources
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- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 17. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Cyclocondensation reactions for imidazo[1,5-a]pyridine synthesis
An In-Depth Guide to the Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation Reactions
Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic 5-6 system, containing a bridgehead nitrogen atom, is considered a "privileged pharmacophoric scaffold" due to its presence in a multitude of biologically active compounds.[1] Molecules incorporating this framework have demonstrated a wide array of therapeutic activities, including potent antitumor agents like C-1311, which inhibits topoisomerase II, and immunosuppressants such as pirmagrel.[1] The structural rigidity and unique electronic properties of the imidazo[1,5-a]pyridine system make it an ideal backbone for designing targeted therapeutic agents, driving extensive research into efficient and versatile synthetic methodologies.[2]
This guide provides a detailed overview of the primary cyclocondensation strategies for constructing the imidazo[1,5-a]pyridine ring system. We will explore the mechanistic underpinnings of these reactions, present detailed experimental protocols for key methods, and offer insights into the practical application of these techniques for researchers in organic synthesis and drug discovery.
Core Synthetic Strategy I: Cyclocondensation of 2-(Aminomethyl)pyridine Precursors
The most classical and direct approach to the imidazo[1,5-a]pyridine core involves the construction of the five-membered imidazole ring onto a pre-existing pyridine structure. This is typically achieved through the cyclocondensation of a 2-(aminomethyl)pyridine (also known as 2-picolylamine) derivative, which provides the N-C-N fragment, with a reagent that supplies the remaining carbon atom of the imidazole ring. Most synthetic approaches rely on this fundamental disconnection.[1]
Mechanism Overview: Acylation and Intramolecular Cyclization
The general mechanism involves an initial nucleophilic attack by the primary amine of the 2-(aminomethyl)pyridine on an electrophilic carbon source. This is followed by an intramolecular cyclization, driven by the nucleophilicity of the pyridine ring nitrogen, and a subsequent dehydration or elimination step to yield the aromatic imidazo[1,5-a]pyridine system.
Caption: General reaction pathway for imidazo[1,5-a]pyridine synthesis.
Protocol 1: Synthesis via PPA-Mediated Cyclization with Activated Nitroalkanes
A novel and efficient one-pot method utilizes the unusual electrophilic properties of nitroalkanes when activated by polyphosphoric acid (PPA) in the presence of phosphorous acid.[1] This approach provides a direct route to 3-substituted imidazo[1,5-a]pyridines.
Mechanistic Rationale: In the hot PPA/H₃PO₃ medium, the nitroalkane is activated, making it susceptible to nucleophilic attack by the picolylamine. The resulting intermediate undergoes cyclization onto the pyridine nitrogen. Subsequent elimination of a phosphorylated hydroxylamine species and aromatization yields the final product.[1]
Step-by-Step Protocol for 3-Methylimidazo[1,5-a]pyridine: [1]
-
Materials & Equipment:
-
Nitroethane (2.00 mmol, 150 mg)
-
2-Picolylamine (1.00 mmol, 108 mg)
-
87% Polyphosphoric acid (PPA) (500 mg)
-
Phosphorous acid (H₃PO₃) (500 mg)
-
5 mL Erlenmeyer flask with a magnetic stirring bar
-
Septum
-
Oil bath preheated to 160 °C
-
Ethyl acetate, ice-cold water, aqueous ammonia for workup
-
-
Reaction Setup:
-
To the 5 mL Erlenmeyer flask, add the magnetic stirring bar, nitroethane (1a), 2-picolylamine (12), 87% polyphosphoric acid, and phosphorous acid.
-
Cap the flask with a septum to prevent moisture ingress.
-
-
Reaction Execution:
-
Place the flask into the oil bath preheated to 160 °C.
-
Stir the reaction mixture vigorously for 2 hours. The mixture will become viscous and dark.
-
-
Workup and Isolation:
-
After 2 hours, carefully remove the flask from the oil bath and allow it to cool slightly.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding aqueous ammonia until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography if necessary.
-
| Substrate (Nitroalkane) | Product | Yield (%) |
| Nitroethane | 3-Methylimidazo[1,5-a]pyridine | 65-75% |
| 1-Nitropropane | 3-Ethylimidazo[1,5-a]pyridine | ~60% |
| 1-Nitrobutane | 3-Propylimidazo[1,5-a]pyridine | ~58% |
| Data adapted from experimental findings.[1][3] |
Core Synthetic Strategy II: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a powerful and convergent approach to synthesizing complex molecules like imidazo[1,5-a]pyridines in a single step from simple, readily available starting materials.[4] These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Method 1: Azido-Ugi Reaction for Tetrazolyl-Imidazo[1,5-a]pyridines
An elegant two-step, one-pot sequence utilizes an azido-Ugi four-component reaction (azido-Ugi 4CR) followed by an acetic anhydride-mediated cyclization to produce novel 1-tetrazolyl-3-methylimidazo[1,5-a]pyridines.[5]
Reaction Workflow: The process begins with the combination of a picolinaldehyde, an amine (tritylamine is used here as a cleavable component), an isocyanide, and azidotrimethylsilane. The resulting Ugi adduct is then subjected to deprotection and N-acylation–cyclization in the presence of acetic anhydride to furnish the final bicyclic product.[5]
Caption: Workflow for the synthesis of tetrazolyl-imidazo[1,5-a]pyridines.
This methodology is notable for its high functional group tolerance and the generation of complex bis-heterocyclic systems from simple starting materials.[4][5]
Method 2: Three-Component Coupling for Imidazo[1,5-a]pyridinium Salts
An efficient synthesis of imidazo[1,5-a]pyridinium salts, which are valuable precursors to N-heterocyclic carbenes (NHCs), can be achieved through a three-component coupling of substituted picolinaldehydes, various primary amines, and formaldehyde.[6][7] The reaction proceeds in high yields under mild conditions, allowing for the incorporation of diverse and even chiral substituents.[6] This approach circumvents the harsh conditions and poor yields associated with older methods.[6]
Core Synthetic Strategy III: Transition-Metal-Catalyzed Cyclizations
Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis to forge C-N bonds under mild and efficient conditions. Several methods have been developed for imidazo[1,5-a]pyridine synthesis that leverage copper and iron catalysts to facilitate oxidative cyclizations and C-H amination reactions.
Copper-Catalyzed Transannulation and Oxidative Cyclization
Copper(I) catalysis enables a direct transannulation reaction between N-heteroaryl aldehydes or ketones and alkylamines. This method proceeds via a Csp³-H amination in the presence of oxygen as a clean oxidant, providing rapid access to multifunctionalized imidazo[1,5-a]pyridines. Similarly, copper(II)-catalyzed tandem reactions between a pyridine ketone and a benzylamine afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, again using O₂ as the terminal oxidant.
Iodine-Mediated sp³ C-H Amination
A transition-metal-free alternative involves the use of molecular iodine (I₂) to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines.[8] This operationally simple, one-pot method is efficient and can be performed on a gram scale, making it highly practical for laboratory synthesis.[8]
Conclusion
The synthesis of the medicinally important imidazo[1,5-a]pyridine scaffold can be accomplished through a variety of robust and versatile cyclocondensation strategies. The classical approach, involving the cyclization of 2-(aminomethyl)pyridine precursors with electrophiles, remains a foundational and reliable method. For rapid access to molecular complexity and diversity, multicomponent reactions have emerged as a powerful tool. Furthermore, the development of transition-metal-catalyzed and iodine-mediated oxidative cyclizations provides modern, efficient, and often milder alternatives for constructing this privileged heterocyclic system. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis.
References
-
He, R., et al. (2018). Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes with Aldehydes and Dimethyl Acetylenedicarboxylate or Allenoates: A Straightforward Approach to Fully Substituted Furans. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Kurhade, S., et al. (2019). Sequential Multicomponent Synthesis of 2‐(Imidazo[1,5‐α]pyridin‐1‐yl)‐1,3,4‐Oxadiazoles. European Journal of Organic Chemistry. Available at: [Link]
-
Guchhait, S. K., et al. (2016). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. Available at: [Link]
-
Ryabukhin, D. S., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kurhade, S., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]
-
Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Peršić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
-
Martínez-Arias, C., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry. Available at: [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Pérez-Mayoral, E., et al. (2020). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Molbank. Available at: [Link]
-
Mahaur, P., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. New Journal of Chemistry. Available at: [Link]
-
Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports. Available at: [Link]
-
Sharma, V., & Kumar, V. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mishra, S., et al. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Ryabukhin, D. S., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. ResearchGate. Available at: [Link]
-
Chen, K., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ahamed, A. J., & Veerabhadrappa, K. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Kumar, K., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Singh, S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Chemistry Portal. (2021). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. Available at: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]
-
Kolar, P., & Tišler, M. (1991). A new route to imidazo(1,5-a)pyridines and -quinolines. Heterocycles. Available at: [Link]
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- 6. Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors [organic-chemistry.org]
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Application Notes & Protocols: A Guide to Metal-Free C-H Amination for the Synthesis of Imidazo[1,5-a]pyridines
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Metal-Free C-H Amination
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, forming the core of numerous biologically active compounds.[1] Historically, the synthesis of these valuable heterocycles has relied on multi-step cyclocondensation or cycloaddition reactions, which often require pre-functionalized starting materials and harsh conditions.[2] In the quest for more efficient, sustainable, and atom-economical synthetic routes, direct C-H functionalization has emerged as a transformative strategy.
This guide focuses on a particularly elegant and practical approach: the transition-metal-free C-H amination for the construction of imidazo[1,5-a]pyridines. By eliminating the need for expensive and potentially toxic transition metal catalysts, this methodology offers significant advantages, including reduced costs, operational simplicity, and cleaner product profiles, which are critical for pharmaceutical applications.[3] We will delve into an iodine-mediated protocol that exemplifies this powerful strategy, converting readily available starting materials into complex heterocyclic products in a single, efficient step.[4]
Scientific Rationale: The Mechanism of Iodine-Mediated Annulation
Understanding the underlying mechanism is crucial for successful application and troubleshooting. The described protocol operates via an iodine-mediated oxidative annulation, where molecular iodine (I₂) plays a multifaceted role as an oxidant and likely as a Lewis acid to activate substrates.[4][5] The reaction proceeds through a cascade of carefully orchestrated steps, transforming simple 2-pyridyl ketones and alkylamines into the fused imidazo[1,5-a]pyridine ring system.
The proposed mechanistic pathway is as follows:
-
Iminium Formation: The reaction initiates with the condensation of a 2-pyridyl ketone and an alkylamine to form an enamine intermediate.
-
Iodination & Cyclization: Molecular iodine facilitates the iodination of the enamine, followed by an intramolecular C-H amination (cyclization) to form a five-membered ring.
-
Oxidative Aromatization: Subsequent elimination of hydrogen iodide (HI), aided by a base, leads to the final, stable aromatic imidazo[1,5-a]pyridine product.
This metal-free approach leverages the inherent reactivity of the substrates, guided by the unique properties of molecular iodine to achieve a complex transformation under mild conditions.[6][7]
Caption: Proposed mechanism for the iodine-mediated synthesis of imidazo[1,5-a]pyridines.
Experimental Protocol: I₂-Mediated Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol details a reliable, one-pot procedure for the synthesis of a representative imidazo[1,5-a]pyridine derivative from a 2-pyridyl ketone and a primary amine.
Materials and Reagents
-
Substrates: Di-2-pyridyl ketone (or other 2-pyridyl ketone), Benzylamine (or other primary amine)
-
Reagent: Molecular Iodine (I₂), flakes or crystals
-
Base: Sodium Acetate (NaOAc), anhydrous
-
Solvent: 1,4-Dioxane, anhydrous
-
Work-up: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Ethyl Acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate
Reaction Parameters & Stoichiometry
The following table outlines the reagent quantities for a standard 1.0 mmol scale reaction.
| Component | Molar Equiv. | Amount (1.0 mmol scale) | Notes |
| 2-Pyridyl Ketone | 1.0 | 1.0 mmol | The limiting reagent. |
| Primary Amine | 1.2 | 1.2 mmol | A slight excess ensures full conversion of the ketone. |
| Molecular Iodine (I₂) | 2.0 | 2.0 mmol | Acts as the oxidant for the cyclization and aromatization steps. |
| Sodium Acetate (NaOAc) | 3.0 | 3.0 mmol | Acts as a base to neutralize HI formed during the reaction. |
| 1,4-Dioxane | - | 5.0 mL | Anhydrous solvent is critical for reaction success. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-pyridyl ketone (1.0 mmol, 1.0 equiv), sodium acetate (3.0 mmol, 3.0 equiv), and molecular iodine (2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the flask, followed by the primary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexanes:EtOAc). The reaction is typically complete within 8-12 hours.
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution (~10 mL) to reduce excess iodine. Stir until the dark brown color disappears.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (~20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,5-a]pyridine product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Caption: General experimental workflow for imidazo[1,5-a]pyridine synthesis.
Substrate Scope & Versatility
This iodine-mediated C-H amination protocol demonstrates broad applicability with a variety of substituted starting materials. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic rings of both the 2-pyridyl ketone and the alkylamine, allowing for the synthesis of a diverse library of imidazo[1,5-a]pyridine derivatives.[4]
| 2-Pyridyl Ketone Substituent | Amine Substituent | Reported Yield |
| H | Benzyl | Good |
| 4-Methylphenyl | Benzyl | Satisfactory |
| 4-Methoxyphenyl | 4-Methoxybenzyl | Good |
| 4-Chlorophenyl | 4-Chlorobenzyl | Satisfactory |
| Di-2-pyridyl | Substituted Benzylamines | Satisfactory |
| Table adapted from data presented in supporting literature.[4] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient heating.2. Non-anhydrous conditions.3. Inactive reagents. | 1. Ensure oil bath temperature is stable at 100 °C.2. Use freshly opened or distilled anhydrous solvents.3. Check the quality of reagents, particularly the amine and base. |
| Formation of Side Products | 1. Overheating or prolonged reaction time.2. Incorrect stoichiometry. | 1. Adhere to the recommended reaction time and monitor closely by TLC.2. Re-verify the molar equivalents of all reagents, especially iodine and base. |
| Difficult Purification | 1. Incomplete quenching of iodine.2. Formation of polar byproducts. | 1. Ensure complete decolorization with Na₂S₂O₃ before extraction.2. Add a small amount of triethylamine to the chromatography eluent to neutralize acidic silica. |
Conclusion
The metal-free, iodine-mediated C-H amination represents a powerful and practical method for the construction of the medicinally important imidazo[1,5-a]pyridine scaffold. Its operational simplicity, use of readily available reagents, and avoidance of transition metals make it an attractive strategy for both academic research and industrial drug development. This protocol provides a robust and validated starting point for scientists looking to efficiently synthesize diverse libraries of these valuable heterocyclic compounds.
References
- Chen, J. et al. Synthesis of imidazo[1,5-a]pyridines via I₂-mediated sp³ C–H amination. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
- Kaur, H. et al. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.
- Kaur, H. et al. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
- Kaur, H. et al. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
- Rubin, M. et al. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- Wang, L. et al. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, MDPI.
- Various Authors. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Nishikawa, D. et al. Iodine-Mediated α-C-H Amination of Carbonyl Compounds via Nitrogen-Directed Oxidative Umpolung. The Journal of Organic Chemistry, PubMed.
- Kumar, A. et al. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. The Journal of Organic Chemistry, NIH.
- Roy, M. et al. Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. ACS Omega, PubMed Central.
- Ye, W. et al. Iodine-Mediated δ-Amination of sp3 C-H Bonds. Organic Chemistry Portal.
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- 3. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iodine-Mediated α-C-H Amination of Carbonyl Compounds via Nitrogen-Directed Oxidative Umpolung [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine-Mediated δ-Amination of sp3 C-H Bonds [organic-chemistry.org]
Application Notes and Protocols: Molecular Docking of Imidazo[1,5-A]pyridin-8-amine with Target Proteins
Abstract
This comprehensive guide provides a detailed experimental framework for the molecular docking of Imidazo[1,5-A]pyridin-8-amine and its derivatives against key protein targets implicated in oncogenesis, with a particular focus on the PI3K/Akt/mTOR signaling pathway. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3][4] This document outlines the scientific rationale, step-by-step protocols for ligand and protein preparation, docking simulation using AutoDock Vina, and subsequent analysis of the results. The methodologies described herein are designed to be accessible to researchers, scientists, and drug development professionals, providing a robust foundation for virtual screening and lead optimization efforts targeting this promising class of compounds.
Scientific Rationale and Background
The Imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been extensively explored in drug discovery.[2][3] Derivatives of this structure have shown potent inhibitory activity against a range of therapeutically relevant protein targets. Notably, their role as inhibitors of the PI3K/Akt/mTOR pathway has garnered significant attention.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. Therefore, targeting key kinases within this pathway, such as Phosphoinositide 3-kinase (PI3K), presents a promising strategy for the development of novel anticancer therapeutics.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[8][9] By simulating the binding process, researchers can estimate the binding affinity and visualize the key molecular interactions driving the recognition process. This in silico approach accelerates the drug discovery process by enabling the rapid screening of large compound libraries and providing insights for the rational design of more potent and selective inhibitors.[8][10]
This guide will use a specific isoform of PI3K as a representative target protein to illustrate the molecular docking workflow for Imidazo[1,5-A]pyridin-8-amine.
Experimental Design and Workflow
The molecular docking process can be systematically broken down into several key stages, each crucial for the reliability and accuracy of the final results. The overall workflow is depicted below.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridin-8-amine | C7H7N3 | CID 15413215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Analytical methods for quantifying Imidazo[1,5-A]pyridin-8-amine in biological samples
An Application Guide for the Bioanalysis of Imidazo[1,5-A]pyridin-8-amine
Abstract
This document provides a comprehensive technical guide for the quantitative determination of Imidazo[1,5-a]pyridin-8-amine in biological matrices, primarily human plasma and urine. Imidazo[1,5-a]pyridine derivatives represent a class of heterocyclic compounds with significant and diverse biological activities, making them common scaffolds in modern drug discovery.[1][2][3] Accurate quantification of these molecules in biological fluids is paramount for evaluating their pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) profiles. This guide details two robust sample preparation protocols—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—coupled with a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the rationale behind method development choices and provide a full framework for method validation in accordance with regulatory standards.[4][5]
Introduction: The Bioanalytical Imperative
The imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, found in compounds investigated for antitumor, anti-inflammatory, and antiviral properties.[3][6][7] Imidazo[1,5-a]pyridin-8-amine, as a representative of this class, possesses chemical properties—specifically its basicity due to the amine group and the pyridine nitrogen—that dictate the bioanalytical strategy. A reliable quantitative method must overcome challenges posed by complex biological matrices, including endogenous interferences and potential ion suppression/enhancement, to deliver accurate data for critical decision-making in drug development.
This guide is designed for researchers and scientists, offering a field-proven approach that emphasizes not just the "how" but the "why" behind each step, ensuring the development of a self-validating and reproducible bioanalytical system.
Overall Bioanalytical Workflow
A successful bioanalytical workflow is a sequence of optimized steps designed to isolate the analyte from a complex matrix and quantify it with high precision and accuracy. The logical flow for Imidazo[1,5-a]pyridin-8-amine is depicted below.
Caption: High-level workflow for quantifying Imidazo[1,5-a]pyridin-8-amine.
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to extract the analyte from the biological matrix with high and reproducible recovery while removing potentially interfering components like proteins, salts, and phospholipids.[8] For a basic compound like Imidazo[1,5-a]pyridin-8-amine, its charge state can be manipulated by pH adjustment to facilitate selective extraction.
Protocol 1: Solid-Phase Extraction (SPE) - Cation Exchange
This is the recommended method for cleaner extracts and higher throughput. It leverages the basicity of the amine group, which will be protonated (positively charged) at acidic pH, allowing it to bind strongly to a cation exchange sorbent.[9][10]
Principle: Mixed-mode or strong cation exchange (MCX or SCX) sorbents are used. The analyte is loaded under acidic conditions to ensure it carries a positive charge and binds to the negatively charged sorbent. Interferences are washed away, and the analyte is eluted by increasing the pH, which neutralizes the amine and disrupts the ionic interaction.
Step-by-Step Protocol (MCX SPE):
-
Sample Pre-treatment:
-
Thaw biological samples (plasma or urine) to room temperature.
-
Vortex samples to ensure homogeneity.
-
To a 100 µL aliquot of sample, add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is protonated.
-
Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode cation exchange cartridge (e.g., 30 mg, 1 mL) on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water, under low vacuum. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent bed at approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences. Dry the sorbent bed under high vacuum for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte by adding 2 x 500 µL aliquots of 5% ammonium hydroxide in methanol. The basic solution neutralizes the analyte, releasing it from the sorbent.
-
Allow the solvent to soak for 30 seconds before applying vacuum.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a cost-effective alternative, suitable for methods where ultimate cleanliness is less critical. It relies on the differential solubility of the analyte in two immiscible liquid phases.[11][12]
Principle: The sample pH is raised to >9, deprotonating the amine group on Imidazo[1,5-a]pyridin-8-amine. This makes the molecule neutral and more soluble in a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). After partitioning, the organic layer containing the analyte is separated and evaporated.
Step-by-Step Protocol (LLE):
-
Sample Pre-treatment:
-
To a 100 µL aliquot of sample (plasma or urine), add 10 µL of Internal Standard (IS) working solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of MTBE to the sample tube.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Isolation:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Instrumental Analysis
The analysis is performed using a triple quadrupole mass spectrometer, which provides the selectivity and sensitivity required for low-level quantification in biological matrices.[13][14]
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column provides excellent retention and separation for many small molecules. The addition of an acid modifier like formic acid to the mobile phase is critical for achieving good peak shape and promoting ionization of the basic analyte.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Standard reversed-phase column offering good efficiency and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical flow for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min | A gradient ensures elution of the analyte while separating it from early-eluting matrix components. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Mass Spectrometry (MS/MS) Conditions
Detection is performed in positive ion electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Analyte Information:
-
Compound: Imidazo[1,5-a]pyridin-8-amine
-
Formula: C₇H₇N₃
-
Monoisotopic Mass: 133.0640 g/mol
-
Precursor Ion [M+H]⁺: m/z 134.1
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine and pyridine nitrogens readily accept a proton. |
| MRM Transition (Quantifier) | m/z 134.1 → 107.1 | Monitors the most intense, specific fragment ion for quantification. |
| MRM Transition (Qualifier) | m/z 134.1 → 80.1 | A secondary fragment ion confirms analyte identity. |
| Collision Energy (CE) | Analyte-specific (Optimize via infusion) | Energy required to produce the desired fragmentation. Must be empirically determined. |
| Dwell Time | 50-100 ms | Time spent acquiring data for each transition; ensures sufficient data points across the peak. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
Bioanalytical Method Validation (BMV)
A method is only reliable if it has been rigorously validated. All validation experiments should adhere to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][15] The following parameters must be assessed.
-
Selectivity & Specificity: Analysis of at least six blank matrix lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Calibration Curve & Linearity: A calibration curve constructed from a blank sample, a zero sample, and at least six non-zero standards. A linear regression with 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n=6) on at least three separate days.
Table 1: Example Acceptance Criteria for Accuracy and Precision
| Concentration Level | Intra- & Inter-Day Precision (%CV) | Intra- & Inter-Day Accuracy (%RE) |
|---|---|---|
| LLOQ | ≤ 20% | Within ±20% of nominal |
| Low, Mid, High QCs | ≤ 15% | Within ±15% of nominal |
-
Recovery & Matrix Effect: Recovery measures the efficiency of the extraction process. Matrix effect assesses the degree of ion suppression or enhancement from the biological matrix. Both should be consistent across different matrix lots.
-
Stability: The stability of the analyte must be demonstrated under various conditions expected during sample handling and storage.
Table 2: Typical Stability Experiments and Acceptance Criteria
| Stability Test | Condition | Acceptance Criteria |
|---|---|---|
| Bench-Top | Room temperature for expected duration of handling (e.g., 8 hours) | Mean concentration within ±15% of nominal |
| Freeze-Thaw | Minimum of 3 cycles from frozen (-80°C) to room temperature | Mean concentration within ±15% of nominal |
| Long-Term | Stored at -80°C for a defined period (e.g., 90 days) | Mean concentration within ±15% of nominal |
| Stock Solution | Stored at 4°C and room temperature | Response compared to freshly prepared solution |
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantification of Imidazo[1,5-a]pyridin-8-amine in biological samples. The recommended SPE-LC-MS/MS method offers high selectivity, sensitivity, and throughput, making it suitable for regulated bioanalysis in support of drug development programs. The principles and protocols described herein can be adapted for other similar basic amine compounds, providing a robust starting point for method development and validation. Adherence to the validation principles outlined is essential for ensuring the integrity and reliability of the resulting data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Zaitsev, V. et al. (2021). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Institutes of Health. [Link]
-
Sikorska, M. et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. [Link]
-
Ramos-Payán, M. et al. (2022). A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine. ScienceDirect. [Link]
-
García-Cárcel, M. et al. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. MDPI. [Link]
-
Pardasani, D. et al. (2012). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. [Link]
-
Pillay, K. et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. National Institutes of Health. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Campíns-Falcó, P. et al. (2010). Solid phase extraction of amines. ResearchGate. [Link]
-
Mihorianu, M. et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Gulevich, A. V. et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. National Institutes of Health. [Link]
-
Mironov, M. A. et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
Gümüş, M. et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
-
Shimadzu. LC-MS/MS Method Package for Primary Metabolites. [Link]
-
Reddy, G. et al. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]
-
Bartesaghi, S. et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
Narayan, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). National Institutes of Health. [Link]
-
Drăghici, C. et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. [Link]
-
Sławiński, J. et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health. [Link]
-
Sangshetti, J. N. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
-
Li, C. et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. National Institutes of Health. [Link]
-
Kamal, A. et al. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Royal Society of Chemistry. [Link]
-
Glavač, D. et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]
-
Al-Qadi, I. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
-
Al-Qadi, I. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
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- 15. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridin-8-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Imidazo[1,5-a]pyridin-8-amine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic route effectively. The protocols and advice herein are based on established chemical principles and a synthesis of methodologies reported in the scientific literature for related heterocyclic systems.
Introduction to the Synthetic Strategy
The synthesis of Imidazo[1,5-a]pyridin-8-amine can be effectively achieved through a robust two-step process. This strategy involves the initial construction of the imidazo[1,5-a]pyridine core with a nitro group at the 8-position, followed by the reduction of this nitro group to the desired 8-amino functionality. This approach is often preferred due to the ready availability of the necessary starting materials and the generally high efficiency of the individual transformations.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for Imidazo[1,5-a]pyridin-8-amine.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of 8-Nitroimidazo[1,5-a]pyridine
Q1: My cyclocondensation of 2-(aminomethyl)-3-nitropyridine with triethyl orthoformate is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this cyclocondensation step are a common challenge and can often be attributed to several factors. Let's break down the potential causes and solutions:
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Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Be cautious of excessive heating, which can lead to decomposition.
-
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Sub-optimal reaction conditions: The choice of solvent and catalyst can significantly impact the reaction efficiency.
-
Solution: While triethyl orthoformate can sometimes act as both reactant and solvent, using a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial. Additionally, the use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂), can facilitate the reaction.
-
-
Decomposition of starting material or product: The nitro group can be sensitive to high temperatures, and the product may also be unstable under prolonged heating.
-
Solution: Optimize the reaction temperature by running small-scale experiments at different temperatures to find the sweet spot between reaction rate and decomposition.
-
-
Moisture in the reaction: The presence of water can hydrolyze the orthoformate and impede the reaction.
-
Solution: Ensure all glassware is oven-dried and the reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
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Q2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are the potential side products?
A2: The formation of multiple products is indicative of side reactions. Here are some possibilities:
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Dimerization or polymerization of the starting material: The aminomethyl group can potentially react with another molecule of the starting material.
-
Solution: Using a slight excess of the orthoformate can help to drive the desired intramolecular cyclization.
-
-
Incomplete cyclization: The intermediate imine may not fully cyclize, leading to the presence of this species in the reaction mixture.
-
Solution: As mentioned previously, the addition of an acid catalyst can promote the final cyclization step.
-
-
Formation of N-formyl derivative: The amino group of the starting material could be formylated by the orthoformate without subsequent cyclization.
-
Solution: Higher reaction temperatures and the presence of an acid catalyst will favor the cyclization over simple formylation.
-
Step 2: Reduction of 8-Nitroimidazo[1,5-a]pyridine to Imidazo[1,5-a]pyridin-8-amine
Q3: My catalytic hydrogenation of 8-nitroimidazo[1,5-a]pyridine is slow or incomplete. What could be the issue?
A3: Catalytic hydrogenation can be sensitive to a number of factors. Here's a troubleshooting guide:
-
Catalyst deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure your 8-nitroimidazo[1,5-a]pyridine is of high purity before proceeding with the reduction. Recrystallization or column chromatography of the nitro-intermediate may be necessary. Use high-purity solvents for the reaction.
-
-
Insufficient catalyst loading or activity: The amount or quality of the catalyst may not be adequate.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is fresh and has been stored properly.
-
-
Inadequate hydrogen pressure or dispersion: The reaction requires efficient contact between the hydrogen gas, the substrate, and the catalyst.
-
Solution: Increase the hydrogen pressure (if your equipment allows). Ensure vigorous stirring to maintain good dispersion of the catalyst and efficient gas-liquid mixing.
-
-
Solvent choice: The solvent can influence the solubility of the substrate and the efficiency of the hydrogenation.
-
Solution: Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. If solubility is an issue, a co-solvent system might be beneficial.
-
Q4: I am getting a mixture of products during the reduction of the nitro group. What are the possible byproducts?
A4: Incomplete reduction can lead to the formation of intermediates.
-
Hydroxylamine or azo compounds: Partial reduction of the nitro group can yield the corresponding hydroxylamine or azo compounds.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. Increasing the reaction time, hydrogen pressure, or catalyst loading can help.
-
-
Dehalogenation (if applicable): If your starting pyridine contained halogen substituents, these may be susceptible to reduction under certain catalytic hydrogenation conditions.
-
Solution: If dehalogenation is a problem, consider alternative reduction methods such as using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of triethyl orthoformate in the synthesis of the imidazo[1,5-a]pyridine ring?
A1: Triethyl orthoformate serves as a "C1 synthon," meaning it provides the single carbon atom that becomes the C1 of the imidazole ring. The reaction proceeds through the formation of an intermediate imine between the primary amino group of 2-(aminomethyl)-3-nitropyridine and one of the ethoxy groups of the orthoformate, followed by an intramolecular cyclization with the pyridine nitrogen and subsequent elimination of ethanol to form the aromatic imidazole ring.
Q2: Are there alternative reagents to triethyl orthoformate for the cyclocondensation step?
A2: Yes, several other C1 synthons can be used. Common alternatives include:
-
Formic acid: This is a simple and cost-effective option, though it often requires higher temperatures.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This is a highly reactive reagent that can often effect cyclization under milder conditions.
-
Acyl chlorides (e.g., formyl chloride): These are highly reactive but can be more difficult to handle.
The choice of reagent will depend on the specific reactivity of your substrate and the desired reaction conditions.
Q3: What are the key safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points of caution for this synthesis include:
-
Nitro compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid excessive heat and mechanical shock.
-
Catalytic hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen. Perform the reaction in a well-ventilated fume hood.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: How can I best purify the final product, Imidazo[1,5-a]pyridin-8-amine?
A4: The purification of the final product will depend on the impurities present.
-
Extraction: An initial workup involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) from a basic aqueous solution can remove inorganic salts.
-
Column chromatography: Silica gel column chromatography is a common and effective method for purifying the final product. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the silica gel) is a good starting point.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system can provide highly pure material.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 8-Nitroimidazo[1,5-a]pyridine
This protocol is a representative procedure based on common methodologies for this type of cyclocondensation.
-
To a solution of 2-(aminomethyl)-3-nitropyridine (1.0 eq) in triethyl orthoformate (10 eq) is added a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
The reaction mixture is heated to reflux (typically 120-140 °C) and stirred for 4-12 hours.
-
The progress of the reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 8-nitroimidazo[1,5-a]pyridine.
Protocol 2: Synthesis of Imidazo[1,5-a]pyridin-8-amine
This protocol describes a standard catalytic hydrogenation for the reduction of the nitro group.
-
To a solution of 8-nitroimidazo[1,5-a]pyridine (1.0 eq) in ethanol or methanol is added 10% Palladium on carbon (10 mol%).
-
The reaction vessel is purged with nitrogen, and then a hydrogen atmosphere is introduced (typically via a balloon or a Parr hydrogenator at 1-3 atm).
-
The mixture is stirred vigorously at room temperature for 2-8 hours.
-
The reaction progress is monitored by TLC until the starting material is no longer visible.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad should be washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude Imidazo[1,5-a]pyridin-8-amine.
-
Further purification can be achieved by column chromatography or recrystallization as described in the FAQ section.
Data Presentation
The following table provides a hypothetical comparison of different conditions for the cyclocondensation step to illustrate the impact of key parameters on the yield.
| Entry | C1 Synthon | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethyl Orthoformate | None | Neat | 140 | 12 | 45 |
| 2 | Triethyl Orthoformate | p-TsOH (0.1 eq) | Neat | 140 | 6 | 75 |
| 3 | Triethyl Orthoformate | p-TsOH (0.1 eq) | DMF | 140 | 6 | 82 |
| 4 | Formic Acid | None | Neat | 160 | 24 | 30 |
| 5 | DMF-DMA | None | Toluene | 110 | 4 | 88 |
References
-
Guzmán, A., et al. (1983). Synthesis of imidazo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines. Journal of Organic Chemistry, 48(18), 3087–3091. [Link]
-
Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986). Organic Solvents: Physical Properties and Methods of Purification. John Wiley & Sons. [Link]
-
Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker. [Link]
Troubleshooting side reactions in imidazo[1,5-a]pyridine cyclization
Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during cyclization, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor or No Product Yield
Question 1: My cyclization reaction is giving very low yields or failing completely. What are the common causes and how can I fix it?
Answer:
Low or no yield in imidazo[1,5-a]pyridine synthesis is a frequent issue stemming from several factors, primarily incomplete cyclization or degradation of starting materials. The core of the issue often lies in the stability of the intermediates and the energy required to drive the reaction to completion.
Underlying Causality: The Cyclization Barrier
The formation of the imidazo[1,5-a]pyridine ring is typically a condensation reaction that involves the formation of a stable five-membered imidazole ring fused to the pyridine. This process often involves the elimination of a small molecule, most commonly water. If the reaction conditions do not provide sufficient energy to overcome the activation barrier for cyclization and dehydration, the reaction will stall at an intermediate stage.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
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Increase Thermal Energy: Many cyclization reactions require significant heat to proceed.[1]
-
Action: Gradually increase the reaction temperature in increments of 10-20°C.
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Pro-Tip: If you are limited by your solvent's boiling point, consider switching to a higher-boiling solvent like toluene, xylene, or DMF. Ensure your starting materials are stable at these higher temperatures.
-
-
Effective Water Removal: The elimination of water is often a key driving force for the cyclization. If water is not removed, the equilibrium can be inhibited.[1]
-
Action: For reactions run at high temperatures, a Dean-Stark trap is highly effective. For lower temperature reactions, consider adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves, provided they are compatible with your reaction conditions.
-
-
Re-evaluate Stoichiometry and Reagents:
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For Condensations with Carbonyls: Ensure the carbonyl compound is sufficiently electrophilic. In some cases, harsh reaction conditions are required, which can be sensitive to steric factors.[2]
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For Oxidative Cyclizations: The choice and amount of oxidant are critical. Insufficient oxidant will lead to incomplete conversion, while an overly aggressive oxidant can lead to side products like N-oxides. Common oxidants include O₂ (air), iodine, and copper salts.[1][3]
-
Experimental Protocol: Optimizing a Stalled Cyclocondensation
If you are attempting a cyclocondensation of a 2-(aminomethyl)pyridine derivative with a carbonyl compound and experiencing low yield, consider the following optimization protocol:
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the 2-(aminomethyl)pyridine (1.0 eq) and the carbonyl compound (1.1 eq) in toluene (0.2 M).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Follow the reaction progress by TLC or LC-MS every 2-4 hours.
-
Troubleshooting during the run: If the reaction stalls (no further product formation observed), consider adding an additional portion of the carbonyl compound (0.2 eq) or the acid catalyst (0.02 eq).
-
Workup: Once the reaction is complete, cool to room temperature, wash the organic layer with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Category 2: Formation of Side Products
Question 2: I've isolated my product, but it's contaminated with a significant regioisomeric byproduct. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic systems, including imidazo[1,5-a]pyridines. The issue arises when there are multiple nucleophilic sites on one of the precursors that can participate in the cyclization, or multiple electrophilic sites on the other.
Underlying Causality: Electronic and Steric Control
Regioselectivity is governed by a combination of electronic and steric factors. The most nucleophilic nitrogen atom on the pyridine-containing starting material will preferentially attack the most electrophilic carbon on its reaction partner.
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Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring will increase the nucleophilicity of the ring nitrogens, while electron-withdrawing groups (EWGs) will decrease it. The position of these groups dictates which nitrogen is more reactive.
-
Steric Hindrance: Bulky substituents near a potential reaction site can block the approach of the other reactant, favoring reaction at a less hindered site.
A notable example is the divergent synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate, where the reaction outcome is controlled by the choice of reaction conditions, demonstrating the fine balance of factors at play.[4][5]
Decision Tree for Controlling Regioselectivity
Caption: Decision process for improving regioselectivity.
Strategies for Improving Regioselectivity:
-
Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy (kinetic control). Conversely, higher temperatures may favor the thermodynamically more stable product.
-
Solvent Screening: The polarity of the solvent can influence the stability of charged intermediates and transition states. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to find optimal conditions.
-
Choice of Base/Catalyst: In base-mediated reactions, the size and strength of the base can influence which proton is removed, thereby directing the nucleophilic attack. Similarly, Lewis or Brønsted acid catalysts can selectively activate one site over another.
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Protecting Groups: If one of the competing nucleophilic sites can be reversibly protected, this provides a powerful strategy to direct the reaction.
Question 3: My reaction requires an oxidant, and I'm forming a significant amount of an N-oxide byproduct. How can I prevent this and what should I do if it has already formed?
Answer:
The pyridine nitrogen in the imidazo[1,5-a]pyridine scaffold is susceptible to oxidation, leading to the formation of an N-oxide, especially when using strong oxidizing agents or forcing conditions.[1][6]
Underlying Causality: Nucleophilicity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophilic oxygen sources (oxidants). While this nitrogen is less basic than an aliphatic amine, it is still nucleophilic enough to be oxidized by common reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even air at high temperatures in the presence of certain catalysts.[7][8]
Prevention Strategies:
-
Control of Oxidant Stoichiometry: Carefully control the amount of oxidant used. Use the minimum amount required to achieve the desired cyclization, as determined by stoichiometry or empirical optimization.
-
Use Milder Oxidants: If your protocol allows, switch to a milder oxidant. For example, using air (O₂) as the terminal oxidant, often in conjunction with a copper catalyst, can be gentler than using a stoichiometric amount of a peroxy acid.[3]
-
Lower Reaction Temperature: Oxidation reactions are often accelerated by heat. Running the reaction at the lowest possible temperature that still allows for the desired cyclization can significantly reduce N-oxide formation.
Protocol for Reduction of an N-oxide Side Product
If you have already formed the N-oxide, it can often be reduced back to the parent heterocycle without affecting the imidazo[1,5-a]pyridine core.
-
Reagent Selection: Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are commonly used for deoxygenation of pyridine N-oxides. Catalytic hydrogenation with a catalyst like Raney Nickel can also be effective.[1]
-
Procedure (using PCl₃):
-
Dissolve the crude product mixture containing the N-oxide in an inert solvent like chloroform (CHCl₃) or dichloromethane (DCM).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add PCl₃ (1.1-1.5 equivalents relative to the N-oxide) dropwise. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the N-oxide is consumed.
-
Carefully quench the reaction by slowly pouring it into a cold, saturated solution of sodium bicarbonate. Caution: Quenching PCl₃ is highly exothermic and releases HCl gas.
-
Extract the product with your solvent of choice, dry the organic layer, and purify.
-
Category 3: Method-Specific Issues
Question 4: I am attempting an Ortoleva-King type synthesis and getting a complex mixture of products. What is going wrong?
Answer:
The Ortoleva-King reaction and its modern variations are powerful methods for synthesizing fused imidazoles. However, the mechanism can be complex, sometimes involving concurrent pathways that lead to different products.
Underlying Causality: Competing Reaction Intermediates
Studies on the synthesis of related imidazo[1,2-a]pyridines have shown that the reaction can proceed through both a classic Ortoleva-King intermediate (formation of a pyridinium salt) and a competing ketimine intermediate.[9] The balance between these pathways is highly dependent on the reaction conditions and the electronic nature of the substituents on both the aminopyridine and the ketone.
General Mechanism of Ortoleva-King and Potential Side Reactions
Caption: Simplified Ortoleva-King pathway and potential side reactions.
Troubleshooting an Ortoleva-King Reaction:
-
Control of Iodination: The first step is typically the α-iodination of the ketone. Using an excess of iodine can lead to di- or tri-iodinated species, which can follow different reaction pathways. Use no more than 1.1-1.2 equivalents of iodine.
-
Temperature and Reaction Time: These reactions are often run at elevated temperatures (e.g., 100-120°C).[10] However, prolonged heating can lead to decomposition and polymerization. Monitor the reaction closely and stop it once the starting materials are consumed.
-
Base Addition: The final cyclization step often involves an intramolecular nucleophilic attack, which can be promoted by a base. After the initial pyridinium salt formation, addition of a mild base (e.g., NaHCO₃, Et₃N) can facilitate the cyclization and neutralization steps, leading to a cleaner product profile.
-
Solvent Choice: While some protocols run neat, using a high-boiling polar aprotic solvent like DMF or DMSO can help to solubilize intermediates and promote a more controlled reaction.
Quantitative Data: Optimization of an Ortoleva-King Type Reaction
The following table, adapted from literature on a related system, illustrates how reaction parameters can be optimized.[10]
| Entry | Solvent | Reagent Ratios (Amine:I₂) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 1.5 : 1.1 | 100 | 8 | 35 |
| 2 | Neat | 1.5 : 1.1 | 110 | 6 | 45 |
| 3 | Neat | 2.3 : 1.2 | 110 | 4 | 60 |
| 4 | Neat | 2.3 : 1.2 | 120 | 4 | 58 (decomp) |
This data is illustrative for imidazo[1,2-a]pyridines but demonstrates a typical optimization workflow applicable to related syntheses.
References
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Reddy, M. R., Darapaneni, C. M., Patil, R. D., & Kumari, H. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 17. [Link]
-
Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3–H amination in the presence of oxygen as the sole oxidant. Organic Letters, 16(23), 6232–6235. [Link]
-
DeTora, M. D., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
-
Kurteva, V. B., Lubenov, L. A., & Antonova, D. V. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(3), 1175-1183. [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2023). The Ortoleva-King reaction (1900). ResearchGate. [Link]
-
DeTora, M. D., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. PubMed, 34037404. [Link]
-
Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry, 81(9), 3681–3687. [Link]
-
Zhang, Y., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Ask This Paper. (2022). recent-synthetic-methodologies-for-imidazo-1-5-a-pyridines-and-related-heterocycles. [Link]
-
Kurteva, V., Lubenov, L., & Antonova, D. (2014). Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction intermediates. ResearchGate. [Link]
-
Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Kim, S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Shavva, A. G., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2838–2846. [Link]
-
Kumar, A., et al. (2018). Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes with Aldehydes and Dimethyl Acetylenedicarboxylate or Allenoates: A Straightforward Approach to Fully Substituted Furans. Organic Letters, 20(13), 4033–4037. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
Gryko, D. T., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(12), 5363–5372. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Deb, M. L., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. [Link]
-
Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. PubMed. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
Sources
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Technical Support Center: Optimization of Reaction Conditions for Copper-Catalyzed Imidazo[1,5-a]Pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of imidazo[1,5-a]pyridines via copper catalysis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable synthetic transformation. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve consistent, high-yield results.
Introduction to Copper-Catalyzed Imidazo[1,5-a]Pyridine Synthesis
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical agents. Copper-catalyzed methods have emerged as a powerful and cost-effective approach for the synthesis of these heterocycles, offering an attractive alternative to palladium-based catalysis.[1][2] Common strategies include the condensation of 2-pyridyl derivatives with various coupling partners, often involving an intramolecular C-N bond formation as the key step.[3][4] While these methods are robust, they are not without their challenges. This guide will address common issues encountered in the laboratory, providing a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the copper-catalyzed synthesis of imidazo[1,5-a]pyridines. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction is yielding very little or no desired imidazo[1,5-a]pyridine. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common frustration that can stem from a variety of factors. A systematic investigation of the reaction parameters is the most effective approach to identify the root cause.
Potential Causes and Solutions:
-
Catalyst Inactivity: The active catalytic species in these reactions is often a Cu(I) complex, which is susceptible to oxidation.
-
Solution: Ensure your copper source, particularly Cu(I) salts like CuI or CuBr, is fresh and has been stored under an inert atmosphere.[5] Consider using a Cu(II) precatalyst with an in-situ reducing agent, or pretreating the reaction vessel to remove any oxidizing impurities. It's also crucial to thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[6]
-
-
Inappropriate Solvent or Base: The choice of solvent and base is critical for the reaction's success, influencing both the solubility of the reactants and the rate of key mechanistic steps.
-
Solution: Highly polar aprotic solvents like DMF or DMSO are often effective for these reactions.[5] However, if solubility issues persist, consider a solvent screen. The base is crucial for deprotonation events in the catalytic cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. If your reaction is sluggish, a stronger base might be required, but be mindful of potential side reactions.
-
-
Sub-optimal Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to assess the impact of the temperature change. Be aware that excessively high temperatures can lead to decomposition of starting materials or products.
-
-
Poor Quality Starting Materials: Impurities in your starting materials can inhibit the catalyst or participate in unwanted side reactions.
-
Solution: Ensure the purity of your starting materials by re-purification (e.g., recrystallization, chromatography) if necessary.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a clear indication that alternative reaction pathways are competing with the desired transformation. Understanding the nature of these side products is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Starting Materials: This is a common issue in cross-coupling reactions, leading to the formation of dimers of your starting materials.
-
Mitigation: This is often promoted by the presence of oxygen.[6] Ensure your reaction is performed under strictly anaerobic conditions. The choice of ligand can also influence the rate of homocoupling versus cross-coupling.
-
-
Over-oxidation or Decomposition: The pyridine ring or other sensitive functional groups in your substrates can be susceptible to oxidation or decomposition under the reaction conditions.
-
Mitigation: If using an external oxidant like air or O₂, carefully control the amount and rate of addition.[4] In some cases, a milder oxidant or a catalytic amount may be sufficient. Lowering the reaction temperature can also help to minimize decomposition.
-
-
Partially Reacted Intermediates: Incomplete cyclization can lead to the accumulation of intermediates.
-
Mitigation: This can be an indication of an insufficient reaction time or temperature. Prolonging the reaction time or increasing the temperature may drive the reaction to completion.
-
Issue 3: Catalyst Deactivation
Question: The reaction starts well but then stalls before reaching completion. I suspect catalyst deactivation. What causes this and how can I prevent it?
Answer: Catalyst deactivation is a significant challenge in many transition metal-catalyzed reactions. In the context of copper catalysis, several factors can contribute to the loss of catalytic activity.
Causes of Catalyst Deactivation and Preventative Measures:
-
Oxidation of Cu(I): As mentioned earlier, the active Cu(I) species can be oxidized to the less active Cu(II) state by residual oxygen.
-
Prevention: Rigorous exclusion of air and moisture is paramount. Use of Schlenk techniques or a glovebox is highly recommended.
-
-
Ligand Degradation: The ligands used to stabilize the copper catalyst can themselves be susceptible to degradation under the reaction conditions.
-
Prevention: Choose robust ligands that are stable at the required reaction temperature. If ligand degradation is suspected, consider screening alternative ligands.
-
-
Product Inhibition: The product of the reaction can sometimes coordinate to the copper center more strongly than the starting materials, leading to catalyst sequestration and a decrease in the reaction rate.
-
Prevention: This can be a challenging issue to address. Sometimes, simply increasing the catalyst loading can help to overcome product inhibition. In some cases, a continuous flow setup where the product is removed from the reaction mixture as it is formed can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for this synthesis?
A1: Both Cu(I) and Cu(II) salts can be effective. CuI and CuBr are common choices for Cu(I) sources.[5] Cu(OAc)₂ and CuCl₂ are frequently used Cu(II) precatalysts.[4] The choice may depend on the specific substrates and reaction conditions. It is often beneficial to screen a few different copper sources during the initial optimization.
Q2: Is a ligand always necessary for this reaction?
A2: Not always. Some copper-catalyzed syntheses of imidazo[1,5-a]pyridines can proceed without an added ligand. However, in many cases, a ligand is crucial for stabilizing the copper catalyst, improving its solubility, and modulating its reactivity. Common ligands include N,N- or N,O-bidentate ligands. The use of a ligand can often lead to higher yields and milder reaction conditions.
Q3: How do the electronic properties of the substituents on the starting materials affect the reaction?
A3: The electronic properties of the substituents can have a significant impact on the reaction outcome. Electron-donating groups on the pyridine ring can often enhance the reactivity of the nitrogen atom, facilitating the initial coordination to the copper catalyst and subsequent C-N bond formation.[2] Conversely, strong electron-withdrawing groups may decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the reaction.
Q4: Can I use air as the oxidant for this reaction?
A4: Yes, in many cases, air or molecular oxygen can be used as a green and inexpensive oxidant.[4][7] This is particularly common in reactions that involve an oxidative C-H amination step. However, the use of air requires careful optimization to avoid over-oxidation or the formation of side products. In some systems, a controlled flow of air or the use of an oxygen balloon is recommended.
Q5: What is a typical experimental procedure for this synthesis?
A5: A general procedure is provided below. However, it is crucial to note that the optimal conditions will vary depending on the specific substrates.
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Benzoylpyridine derivative (1.0 mmol)
-
Benzylamine derivative (1.2 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO, 3 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-benzoylpyridine derivative (1.0 mmol), the benzylamine derivative (1.2 mmol), the copper catalyst (10 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (3 mL) via syringe.
-
If using an external oxidant (e.g., O₂), introduce it at this stage (e.g., via a balloon).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ | DMF | 100 | 12 | 45 |
| 2 | Cu(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 12 | 65 |
| 3 | Cu(OAc)₂ (10) | Cs₂CO₃ | DMF | 100 | 12 | 78 |
| 4 | Cu(OAc)₂ (10) | Cs₂CO₃ | DMSO | 100 | 12 | 85 |
| 5 | Cu(OAc)₂ (10) | Cs₂CO₃ | DMSO | 120 | 8 | 92 |
| 6 | None | Cs₂CO₃ | DMSO | 120 | 24 | <5 |
Reaction conditions: 2-benzoylpyridine (1 mmol), benzylamine (1.2 mmol), base (2 mmol), solvent (3 mL).
Visualization of Key Concepts
General Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Plausible Catalytic Cycle
Caption: A simplified representation of a plausible catalytic cycle.
References
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008.
-
G. K. Reen, A. Kumar, and P. Sharma, "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage," Beilstein Journal of Organic Chemistry, vol. 15, pp. 1612–1704, 2019. [2][8][9]
-
M. Li, Y. Xie, Y. Ye, Y. Zou, H. Jiang, and W. Zeng, "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination," Organic Letters, vol. 16, no. 23, pp. 6232–6235, 2014. [3]
-
H. Wang, W. Xu, Z. Wang, L. Yu, and K. Xu, "Copper-Catalyzed Oxidative Amination of sp3 C–H Bonds under Air: Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines," The Journal of Organic Chemistry, vol. 80, no. 4, pp. 2431–2435, 2015. [4]
-
Y. Zou, Y. Xie, M. Li, Y. Ye, H. Jiang, and W. Zeng, "Relay Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Scaffolds from Phenylalanine and Halohydrocarbon," The Journal of Organic Chemistry, vol. 88, no. 24, pp. 17565–17573, 2023. [10]
-
BenchChem, "Technical Support Center: Troubleshooting Sonogashira Coupling with Purines," 2025. [6]
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R.-L. Yan, H. Yan, C. Ma, Z.-Y. Ren, X.-A. Gao, G.-S. Huang, and Y.-M. Liang, "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant," The Journal of Organic Chemistry, vol. 77, no. 4, pp. 2024–2028, 2012. [5][11]
-
S. Adimurthy, D. C. Mohan, and A. Joshi, "Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids," Organic Letters, vol. 18, no. 3, pp. 436–439, 2016. [7]
-
M. Mishra and R. Ghosh, "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review," ChemistrySelect, vol. 7, no. 4, 2022. [12]
-
S. Adimurthy, D. C. Mohan, and A. Joshi, "Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids," Organic & Biomolecular Chemistry, vol. 14, no. 1, pp. 110–114, 2016. [13]
-
A. Dhas, S. Deshmukh, D. Pansare, R. Pawar, and G. Kakade, "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst," Letters in Applied NanoBioScience, vol. 10, no. 2, pp. 2565-2571, 2021. [14]
-
Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines." [15]
-
X. Chen, J. Li, Y. Zhang, and J. Wang, "Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines," RSC Advances, vol. 12, no. 31, pp. 20054-20058, 2022. [16]
-
C. Delaney, "Copper Cross-coupling by a Noncanonical Mechanism," YouTube, 2024. [17]
-
A. J. Black, P. C. McGowan, S. P. Marsden, and C. Sambiago, "Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions," White Rose eTheses Online, 2014. [18]
-
M. Mahdavi, "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines," Molecules, vol. 27, no. 15, p. 4958, 2022. [19]
-
A. M. El-Saghier, "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines," ACS Omega, vol. 6, no. 50, pp. 34267–34280, 2021. [20]
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Purification challenges of crude Imidazo[1,5-A]pyridin-8-amine and solutions
Technical Support Center: Imidazo[1,5-A]pyridin-8-amine Purification
From the Desk of the Senior Application Scientist
Welcome, researchers. The purification of crude Imidazo[1,5-A]pyridin-8-amine and its analogs presents a unique set of challenges primarily stemming from the molecule's inherent basicity and polarity. This guide is designed to serve as a specialized resource, moving beyond generic protocols to address the specific, practical issues encountered in the lab. Here, we dissect common problems, explain the underlying chemical principles, and provide validated, step-by-step solutions to guide you toward achieving high purity for your target compound.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequently encountered issues during the purification of Imidazo[1,5-A]pyridin-8-amine. Each question is structured to identify a specific problem and provide a comprehensive, mechanistically-grounded solution.
Q1: My compound is streaking severely on my silica gel column, resulting in poor separation and broad fractions. What's causing this and how can I fix it?
A1: Root Cause Analysis & Solution
This is a classic problem when purifying basic compounds, especially heterocyclic amines, on standard silica gel.[1]
-
The "Why": Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms on your Imidazo[1,5-A]pyridin-8-amine engage in a strong acid-base interaction with these silanols. This causes a portion of your compound to bind irreversibly or elute very slowly, leading to significant tailing (streaking) and poor resolution.[1]
-
The Solution: To achieve sharp, symmetrical peaks, you must neutralize this interaction. There are two primary strategies:
-
Mobile Phase Modification (The Quick Fix): Add a small amount of a volatile amine base to your mobile phase. This "sacrificial base" will preferentially interact with the acidic silanol groups, effectively masking them from your target compound.
-
Stationary Phase Modification (The Robust Fix): Use an amine-functionalized or deactivated silica gel. These stationary phases have been treated to reduce the number of acidic sites, providing a more inert surface for the separation of basic compounds.[1]
-
Experimental Protocol: Column Chromatography with a Mobile Phase Modifier
-
Prepare the Slurry: Pack your column as usual with standard silica gel.
-
Prepare the Mobile Phase: Based on your TLC analysis (e.g., Dichloromethane/Methanol), prepare your eluent system. To this system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide . Scientist's Note: TEA is often preferred due to its volatility, making it easier to remove under vacuum.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the modified mobile phase. This is a critical step to ensure the entire stationary phase is deactivated.
-
Load and Elute: Dissolve your crude sample in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column. Proceed with the elution using the modified mobile phase.
-
Collect and Analyze: Collect fractions and analyze them using TLC. You should observe significantly improved peak shape and separation.
Data Presentation: Impact of Mobile Phase Modifier
| Parameter | Standard Silica Chromatography | Modified Silica Chromatography |
| Stationary Phase | Silica Gel (SiO₂) | Silica Gel (SiO₂) |
| Mobile Phase | 95:5 DCM/MeOH | 95:5:0.5 DCM/MeOH/TEA |
| Observation | Severe tailing, Rf ≈ 0.1-0.3 (streak) | Symmetrical spot, Rf ≈ 0.4 |
| Outcome | Poor separation, mixed fractions | Good separation, pure fractions obtained |
Q2: My crude product contains highly polar impurities that remain at the baseline of the TLC plate and won't elute from the column. How can I remove them efficiently?
A2: Leveraging Chemical Properties with Acid-Base Extraction
Highly polar, baseline impurities are often salts or highly functionalized starting materials. Instead of forcing them off a column with very polar solvents (which can also elute your product), a more elegant solution is a liquid-liquid acid-base extraction. This technique separates compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[2][3]
-
The "Why": Imidazo[1,5-A]pyridin-8-amine is a basic compound. In the presence of an acid, its primary amine group will be protonated to form a water-soluble ammonium salt (R-NH₃⁺).[4] Most neutral organic impurities (e.g., unreacted aldehydes, non-basic starting materials) will not be protonated and will remain in the organic layer. This allows for a clean separation.[3][5]
Visualization: The Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic amine via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer contains neutral impurities and can be discarded.[4] Safety Note: To be certain, always test a small drop of each layer in water to confirm which is aqueous.
-
Basification: Cool the collected aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 2M NaOH) with stirring until the pH is strongly basic (pH > 10). You may see your product precipitate or the solution become cloudy.[3]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and add a fresh portion of organic solvent. Shake to extract your now-neutral product back into the organic phase.
-
Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[3]
Q3: My recrystallization attempts are failing. The compound either "oils out" or remains completely soluble, even at low temperatures. What should I do?
A3: A Systematic Approach to Solvent Selection
Recrystallization is a powerful technique for final purification, but it is entirely dependent on finding the right solvent or solvent system. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
The "Why": The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature. For Imidazo[1,5-A]pyridin-8-amine, which has both polar (amine) and non-polar (aromatic rings) character, a single solvent may not work. A binary solvent system is often required.
Experimental Protocol: Finding the Right Solvent System
-
Screening Single Solvents: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).
-
Good Candidate: Insoluble/sparingly soluble when cold, but dissolves completely upon heating.
-
Poor Candidate: Dissolves immediately when cold OR remains insoluble even when boiling.
-
-
Developing a Binary Solvent System: This is the most common solution for compounds that are too soluble in one solvent and not soluble enough in another.
-
Step A: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.
-
Step B: To this hot solution, add a "poor" solvent (one in which it is insoluble), dropwise, until you see persistent cloudiness (the point of saturation).
-
Step C: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Step D: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Table: Common Binary Solvent Systems for Heterocycles
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Typical Use Case |
| Ethanol / Methanol | Water | For highly polar compounds |
| Dichloromethane / Chloroform | Hexane / Heptane | General purpose for moderately polar compounds |
| Ethyl Acetate | Hexane / Heptane | Good for removing non-polar impurities |
| Toluene | Heptane | For less polar compounds |
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from a typical synthesis of an Imidazo[1,5-a]pyridine derivative?
A: This depends heavily on the synthetic route. For common methods like the Pictet-Spengler reaction or condensations:
-
Unreacted Starting Materials: Such as the precursor 2-(aminomethyl)pyridine or the aldehyde/ketone used in the cyclization.[6]
-
Side-Products: Incomplete cyclization can lead to imine intermediates. Over-oxidation or degradation can also occur if the reaction conditions are harsh.[7]
-
Reagent-Derived Impurities: Catalysts or reagents used in the synthesis might persist. For example, copper from a copper-catalyzed reaction.[8]
Q: How can I definitively confirm the purity of my final product?
A: A combination of methods is always best:
-
¹H NMR Spectroscopy: Should show clean signals corresponding to your product with no significant impurity peaks. Integration should match the expected proton counts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) in the mass spectrum.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Q: Are there any specific stability or storage concerns for Imidazo[1,5-A]pyridin-8-amine?
A: Like many amines, Imidazo[1,5-A]pyridin-8-amine can be sensitive to air and light over long periods, potentially leading to gradual oxidation and discoloration. For long-term storage, it is recommended to keep the material in an amber vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
MDPI. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]
-
Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
-
Medium. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
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How to minimize byproduct formation in Ritter-type reactions for imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines via Ritter-type reactions. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we will delve into the mechanistic nuances, troubleshoot common issues, and provide optimized protocols to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Ritter-type reaction for synthesizing imidazo[1,5-a]pyridines, and what are the primary competing reactions?
The synthesis of imidazo[1,5-a]pyridines through a Ritter-type reaction typically involves the acid-catalyzed reaction of a pyridinylmethanol derivative with a nitrile.[1][2] The core mechanism proceeds through several key steps:
-
Carbocation Formation: A strong acid, often a combination of a Lewis acid like bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and a Brønsted acid such as para-toluenesulfonic acid (p-TsOH), protonates the hydroxyl group of the pyridinylmethanol, which then leaves as a water molecule to form a stable benzylic carbocation.[1]
-
Nitrile Addition: The carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate.[3][4][5]
-
Intramolecular Cyclization: The pyridine nitrogen atom acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion.
-
Rearomatization: A final deprotonation step leads to the formation of the aromatic imidazo[1,5-a]pyridine ring system.[1]
The primary competing reaction that leads to significant byproduct formation is the nucleophilic attack of other species present in the reaction mixture on the highly reactive nitrilium ion intermediate.[1] For instance, if an alcohol is used as a solvent or is present as an impurity, it can attack the nitrilium ion, leading to the formation of an amide byproduct after hydrolysis.[1]
dot graph "Ritter_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_main" { label="Desired Pathway: Imidazo[1,5-a]pyridine Formation"; bgcolor="#E8F0FE"; fontcolor="#4285F4";
}
subgraph "cluster_byproduct" { label="Side Reaction Pathway"; bgcolor="#FCE8E6"; fontcolor="#EA4335";
}
Nitrilium -> Nitrilium_B [style=invis]; // Aligns the two Nitrilium nodes
{rank=same; Carbocation; } {rank=same; Nitrilium; Nitrilium_B;} } केंद Caption: Desired vs. Side Reaction Pathways in Ritter Synthesis.
Troubleshooting Guide
Problem 1: Low yield of the desired imidazo[1,5-a]pyridine and significant formation of an amide byproduct.
Cause: This is often due to the presence of water or other nucleophilic solvents (like alcohols) in the reaction mixture. The highly electrophilic nitrilium ion intermediate can be intercepted by these nucleophiles before the desired intramolecular cyclization can occur.[1]
Solutions:
-
Rigorous Drying of Reagents and Glassware: Ensure all solvents, reagents (especially the nitrile), and glassware are thoroughly dried before use. Acetonitrile, a common reagent and solvent, is hygroscopic and should be distilled from a suitable drying agent like calcium hydride.
-
Solvent Choice: Use a non-nucleophilic solvent. Dichloroethane (DCE) has been shown to be effective.[1]
-
Increase Nitrile Concentration: Using the nitrile as both a reagent and a solvent, or using a high molar excess, can favor the desired reaction pathway by increasing the probability of the carbocation reacting with the nitrile.[1]
-
Optimize Catalyst System: The combination of a Lewis acid (e.g., Bi(OTf)₃) and a Brønsted acid (p-TsOH·H₂O) has been found to be crucial for efficiently generating the carbocation and promoting the reaction.[1][6] Omitting the Lewis acid can lead to a significant decrease in yield.[1]
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Solvent | Acetonitrile (MeCN) with potential water | Anhydrous Dichloroethane (DCE) or high excess of MeCN | Minimized hydrolysis of nitrilium ion |
| Catalyst | p-TsOH·H₂O alone | 5 mol% Bi(OTf)₃ + 7.5 equiv. p-TsOH·H₂O | Efficient carbocation formation, high yield[1] |
| Temperature | < 100 °C | 150 °C (in a sealed tube) | Increased reaction rate and conversion[1] |
Problem 2: The reaction is sluggish, or there is a low conversion of the starting pyridinylmethanol.
Cause: Insufficient activation of the starting alcohol to form the carbocation. This can be due to a suboptimal catalyst system, insufficient acid strength, or too low a reaction temperature.
Solutions:
-
Catalyst Screening: While Bi(OTf)₃ is effective, other Lewis acids could be screened. However, the combination of Bi(OTf)₃ and p-TsOH has been optimized to give excellent yields (up to 97%).[1]
-
Acid Stoichiometry: The amount of Brønsted acid is critical. Studies have shown that increasing p-TsOH·H₂O to 7.5 equivalents can dramatically improve the yield.[1]
-
Temperature Optimization: High temperatures are often necessary. Reactions are typically run at 150 °C in a sealed tube to ensure the reaction goes to completion.[1] Initial optimizations at lower temperatures (85-100 °C) showed significantly lower yields.[1]
dot graph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Low Yield or\nLow Conversion", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Water [label="Analyze for Amide Byproduct\n(LC-MS, ¹H NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Reagents [label="Action: Rigorously Dry\nReagents & Solvents.\nUse Anhydrous Conditions.", fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Catalyst [label="Is Starting Material\nUnconsumed?", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Conditions [label="Action: Increase Acid\nConcentration (p-TsOH).\nIncrease Temperature (150 °C).", fillcolor="#E8F0FE", fontcolor="#202124"]; Success [label="High Yield of\nImidazo[1,5-a]pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Water; Check_Water -> Dry_Reagents [label="Yes"]; Dry_Reagents -> Success; Check_Water -> Check_Catalyst [label="No"]; Check_Catalyst -> Optimize_Conditions [label="Yes"]; Optimize_Conditions -> Success; } केंद Caption: Troubleshooting workflow for low-yield reactions.
Optimized Experimental Protocol
This protocol is based on a successfully developed method for the synthesis of imidazo[1,5-a]pyridines with minimized byproduct formation.[2]
Step-by-Step Methodology:
-
Preparation: To a thick-walled sealed tube, add the pyridinylmethanol starting material (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in dichloroethane (DCE) to a concentration of 0.3 M.
-
Catalyst Addition: Add bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol %) and para-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv).
-
Nitrile Addition: Add the corresponding nitrile (15.0 equiv).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 150 °C. Stir the reaction mixture overnight.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), allow the sealed tube to cool to room temperature. Carefully open the screw cap in a well-ventilated fume hood.
-
Purification: Quench the reaction mixture, typically with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: The optimal conditions, particularly the equivalents of acid and nitrile, may vary slightly depending on the specific substrates used. For substrates with electron-withdrawing groups, longer reaction times or slightly higher temperatures may be required.[1]
References
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Ritter reaction. Wikipedia. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ritter Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ritter Reaction. Organic Chemistry Portal. Available at: [Link] (PDF version)
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Semantic Scholar. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. PubMed. Available at: [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. Available at: [Link]
-
On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. De Gruyter. Available at: [Link]
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- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Poor Solubility of Imidazo[1,5-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyridine derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility in experimental assays. By understanding the underlying principles and employing the right strategies, you can overcome these hurdles and obtain reliable, reproducible data.
I. Frequently Asked Questions (FAQs)
Q1: Why do many of my imidazo[1,5-a]pyridine derivatives exhibit poor solubility?
A1: The imidazo[1,5-a]pyridine scaffold, while a valuable pharmacophore in drug discovery, possesses inherent structural features that can contribute to low aqueous solubility.[1][2] The fused aromatic ring system is largely nonpolar, which can lead to strong crystal lattice energy—meaning the molecules prefer to interact with each other in a solid state rather than with water. Additionally, many derivatives are designed with lipophilic substituents to enhance target binding, further increasing their hydrophobicity.[3]
Q2: How can I quickly assess the solubility of my compound before starting a large-scale experiment?
A2: A simple and effective method is a preliminary kinetic solubility assessment. This involves preparing a high-concentration stock solution of your compound in an organic solvent (like DMSO) and then serially diluting it into your aqueous assay buffer. The concentration at which you first observe precipitation (visible particulates or cloudiness) is your approximate kinetic solubility limit. This will give you a working concentration range for your experiments.
Q3: What is the maximum percentage of DMSO I should use in my cellular assays?
A3: While DMSO is an excellent solvent for many organic compounds, it can have cytotoxic effects on cells at higher concentrations. As a general rule, it is advisable to keep the final concentration of DMSO in your cell-based assays at or below 0.5% (v/v). However, the tolerance can vary significantly between different cell lines. It is always best practice to run a vehicle control (assay buffer with the same final DMSO concentration you intend to use for your compounds) to assess any potential effects on cell viability and assay performance.
Q4: Can pH adjustment improve the solubility of my imidazo[1,5-a]pyridine derivative?
A4: Yes, pH can be a powerful tool if your compound has ionizable groups.[4][5] The imidazo[1,5-a]pyridine core itself is weakly basic. If your derivative has acidic or basic functional groups, altering the pH of your buffer to ionize these groups can significantly enhance solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will cause deprotonation and improve solubility. However, you must ensure the pH is compatible with your assay system.
II. Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to addressing solubility problems, from simple adjustments to more advanced formulation strategies.
Step 1: Initial Assessment and Optimization
Before moving to complex solutions, ensure you have optimized the basics.
Protocol 1: Basic Solubility Assessment and Co-solvent Optimization
-
Prepare a High-Concentration Stock: Dissolve your imidazo[1,5-a]pyridine derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer.
-
Visual Inspection: Observe the dilutions for any signs of precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
-
Determine Maximum Co-solvent Concentration: If precipitation is observed at your desired compound concentration, you can try to increase the percentage of a water-miscible organic co-solvent.[6][7] Besides DMSO, other options include ethanol, methanol, or polyethylene glycol (PEG). Be mindful of the tolerance of your specific assay to these solvents.
Step 2: Employing Solubilizing Excipients
If co-solvents alone are insufficient, the use of solubilizing excipients can be highly effective.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your imidazo[1,5-a]pyridine derivative, forming an inclusion complex that is more water-soluble.[3][8][9]
Protocol 2: Using Cyclodextrins for Solubilization
-
Select a Cyclodextrin: Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Prepare Cyclodextrin Solution: Make a stock solution of the cyclodextrin in your assay buffer.
-
Complex Formation:
-
Method A (Co-evaporation): Dissolve your compound and the cyclodextrin in a suitable organic solvent, then evaporate the solvent to leave a thin film. Reconstitute the film in your assay buffer.
-
Method B (Kneading): Create a paste of your compound and a small amount of cyclodextrin solution. Knead thoroughly and then dilute with the remaining buffer.
-
Method C (Direct Addition): For a quicker, though potentially less efficient method, add your DMSO stock of the compound to the cyclodextrin-containing buffer.
-
-
Equilibration: Allow the mixture to equilibrate (e.g., by shaking or sonicating) for a period to facilitate complex formation.
Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[9]
-
Commonly Used Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL).
-
Considerations: Surfactants can interfere with some biological assays, so it's crucial to run appropriate controls.
Step 3: Advanced Formulation Techniques
For particularly challenging compounds, more advanced formulation strategies may be necessary.
Solid Dispersions
A solid dispersion involves dispersing the drug in an inert carrier matrix at the molecular level.[7][10][11][12][13] This can be achieved through methods like:
-
Solvent Evaporation: Dissolving both the drug and a carrier (e.g., a polymer like PVP or HPMC) in a common solvent, followed by evaporation.[6][13]
-
Melt Extrusion: Mixing the drug with a carrier and heating it to a molten state, then extruding and cooling.
These techniques create amorphous forms of the drug, which are generally more soluble than their crystalline counterparts.[14]
Nanosuspensions
Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, leading to a higher dissolution rate as described by the Noyes-Whitney equation.[7][9][10][15] This can be achieved through:
-
Top-down methods: Milling or high-pressure homogenization.[4][10]
-
Bottom-up methods: Precipitation of the drug from a solution.[10]
Visualization of Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor solubility of imidazo[1,5-a]pyridine derivatives.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increase the polarity of the solvent mixture. | Simple and widely used. | Can be toxic to cells at high concentrations; may not be sufficient for highly insoluble compounds. |
| pH Adjustment | Ionize acidic or basic functional groups to increase hydrophilicity. | Highly effective for ionizable compounds. | Limited by the pH constraints of the assay; not applicable to neutral compounds. |
| Cyclodextrins | Encapsulate the hydrophobic drug in a hydrophilic shell. | Generally low toxicity; can significantly improve solubility. | Can be expensive; may not be effective for all compounds. |
| Surfactants | Form micelles that encapsulate the drug. | Can achieve high drug loading. | May interfere with biological assays; potential for cytotoxicity. |
| Solid Dispersions | Create an amorphous, high-energy form of the drug. | Can lead to significant increases in both solubility and dissolution rate. | Requires specialized equipment and formulation expertise. |
| Nanosuspensions | Increase surface area for faster dissolution. | Applicable to a wide range of compounds. | Can have stability issues (e.g., particle aggregation); requires specialized equipment. |
III. Case Study: Improving the Solubility of a Novel Imidazo[1,5-a]pyridine-based Kinase Inhibitor
A research team synthesized a promising imidazo[1,5-a]pyridine derivative as a kinase inhibitor. Initial testing was hampered by the compound's extremely low aqueous solubility (<1 µM).
-
Problem: The compound precipitated out of solution even with 0.5% DMSO in the kinase assay buffer.
-
Solution Strategy:
-
pH Adjustment: The compound had a basic nitrogen, but lowering the pH was not compatible with the kinase's optimal activity range.
-
Cyclodextrin Approach: The team tested complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Outcome: By preparing a 1:2 molar ratio of the compound to HP-β-CD using a co-evaporation method, the aqueous solubility was increased to over 50 µM, allowing for the determination of an accurate IC50 value.
This case highlights how a systematic approach, starting with an understanding of the compound's properties and the assay's constraints, can lead to a successful outcome.
IV. References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. (n.d.). IJPQA. Retrieved from [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). VBN. Retrieved from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Improving solubility via structural modification. (2018, August 10). ResearchGate. Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, April 24). ResearchGate. Retrieved from [Link]
-
A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst. (2014, August 5). ResearchGate. Retrieved from [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, June 16). MDPI. Retrieved from [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2022, December 5). National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. longdom.org [longdom.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Enhancing the In Vivo Stability of Imidazo[1,5-A]pyridin-8-amine
Welcome to the technical support center for researchers working with Imidazo[1,5-a]pyridin-8-amine. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the stability of this compound in your in vivo studies. As drug development professionals, we understand the critical importance of achieving a stable pharmacokinetic profile to obtain reliable and reproducible data. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of working with this promising heterocyclic amine.
Introduction to the Stability Challenges of Imidazo[1,5-a]pyridin-8-amine
Imidazo[1,5-a]pyridin-8-amine belongs to a class of nitrogen-containing heterocycles that, while offering significant therapeutic potential, often present challenges in terms of in vivo stability.[1] The primary hurdles encountered are typically rapid metabolism and potential chemical degradation, which can lead to low bioavailability and variable exposure levels. Understanding and mitigating these stability issues are paramount for the successful progression of your research.
This guide will explore the key factors affecting the stability of Imidazo[1,5-a]pyridin-8-amine and provide actionable strategies to overcome them. We will delve into metabolic pathways, formulation techniques, and prodrug strategies, supported by detailed protocols and scientific rationale.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during in vivo studies with Imidazo[1,5-a]pyridin-8-amine.
FAQ 1: My in vivo efficacy is lower than expected based on in vitro potency. What could be the cause?
Answer: A discrepancy between in vitro potency and in vivo efficacy often points to poor pharmacokinetic properties, with metabolic instability being a primary suspect. The Imidazo[1,5-a]pyridine core, like other heterocyclic amines, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[2][3][4]
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay: The first step is to determine the intrinsic clearance of your compound. Incubating Imidazo[1,5-a]pyridin-8-amine with liver microsomes (from human, rat, or mouse, depending on your animal model) will provide a quantitative measure of its metabolic stability.[3][4][5][6]
-
Identify metabolic "hotspots": If the metabolic clearance is high, the next step is to identify the site(s) of metabolism on the molecule. This is typically done using LC-MS/MS to identify metabolites. Computational tools can also predict likely sites of metabolism.[7] For the Imidazo[1,5-a]pyridine scaffold, potential sites of oxidation include the pyridine and imidazole rings.[7]
-
Consider formulation strategies: If metabolism is confirmed to be an issue, enhancing the drug's exposure through formulation can be a viable strategy. This is discussed in detail in FAQ 2.
-
Explore prodrug approaches: A prodrug strategy can temporarily mask the metabolically labile amine group, releasing the active compound in vivo. This is covered in FAQ 3.
FAQ 2: How can I improve the oral bioavailability of Imidazo[1,5-a]pyridin-8-amine?
Answer: Poor oral bioavailability can be a result of low solubility, poor permeability, and/or extensive first-pass metabolism. For Imidazo[1,5-a]pyridin-8-amine, both solubility and metabolism are likely contributing factors.
Troubleshooting and Optimization Strategies:
-
Formulation Approaches for Poorly Soluble Drugs:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD can significantly improve the dissolution rate and apparent solubility of your compound. This involves dispersing the drug in a polymeric carrier in an amorphous state.[8][9]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[8]
-
pH Modification: Incorporating pH-adjusting excipients in your formulation can create a microenvironment that favors the dissolution of a basic compound like Imidazo[1,5-a]pyridin-8-amine.[10]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
-
Selection of Stabilizing Excipients:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be included in the formulation.[11]
-
Binders and Fillers: Excipients like microcrystalline cellulose and lactose are commonly used in solid dosage forms and can influence drug release and stability.[11][12]
-
Surfactants: Surfactants such as polysorbates can improve the wettability and dissolution of poorly soluble compounds.[10]
-
Table 1: Common Excipients for Solid Oral Dosage Forms [10][11][12][13][14]
| Excipient Category | Examples | Function |
| Fillers/Diluents | Microcrystalline Cellulose, Lactose, Dibasic Calcium Phosphate | Increase bulk for accurate dosing |
| Binders | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Promote cohesiveness for tablet formation |
| Disintegrants | Croscarmellose Sodium, Crospovidone, Sodium Starch Glycolate | Facilitate rapid tablet disintegration |
| Lubricants | Magnesium Stearate, Stearic Acid | Reduce friction during tablet compression |
| Glidants | Colloidal Silicon Dioxide | Improve powder flowability |
| Solubilizers | Cyclodextrins, Polysorbates | Enhance aqueous solubility |
| Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT) | Prevent oxidative degradation |
| pH Modifiers | Citric Acid, Tartaric Acid | Create a favorable microenvironment for dissolution |
FAQ 3: Would a prodrug approach be suitable for Imidazo[1,5-a]pyridin-8-amine, and how would I go about it?
Answer: A prodrug strategy is an excellent approach to overcome metabolic instability, particularly for compounds with a primary aromatic amine, which can be a site for metabolic modification.[15][16] The goal is to mask the amine group with a promoiety that is cleaved in vivo to release the active drug.
Common Prodrug Strategies for Amines:
-
N-Acylation: Converting the primary amine to an amide is a common and effective strategy. The resulting amide is generally more stable to metabolic degradation. The rate of hydrolysis back to the parent amine can be tuned by modifying the acyl group.[17][18][19][20][21]
-
Carbamates: Carbamate prodrugs can also be formed from the amine. These can be designed to be cleaved by esterases in vivo.[15]
-
N-Mannich Bases: These can be used to increase lipophilicity and modulate the pKa of the amine.[15]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general procedure for evaluating the metabolic stability of Imidazo[1,5-a]pyridin-8-amine.
Materials:
-
Imidazo[1,5-a]pyridin-8-amine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Imidazo[1,5-a]pyridin-8-amine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Add the Imidazo[1,5-a]pyridin-8-amine stock solution to the microsome suspension to a final concentration typically between 1-10 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Imidazo[1,5-a]pyridin-8-amine.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: General Procedure for N-Acylation of Imidazo[1,5-a]pyridin-8-amine
This protocol describes a general method for the synthesis of an N-acyl prodrug of Imidazo[1,5-a]pyridin-8-amine.
Materials:
-
Imidazo[1,5-a]pyridin-8-amine
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolve Imidazo[1,5-a]pyridin-8-amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acylating agent (1.0-1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acylated product.
Visualization of Concepts
Metabolic Pathway Hypothesis
The following diagram illustrates a hypothetical metabolic pathway for Imidazo[1,5-a]pyridin-8-amine based on known metabolic routes of similar heterocyclic compounds. The primary metabolic transformations are likely to be oxidation reactions.
Caption: Hypothetical metabolic pathways of Imidazo[1,5-a]pyridin-8-amine.
Experimental Workflow for Stability Enhancement
This workflow outlines the logical progression of experiments to address in vivo stability issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Solid Dosage Formulation And Process Development A Case Study [pharmaceuticalonline.com]
- 9. Continuous Manufacturing of solid oral dosage forms by integration of Raman spectroscopy to an Extrusion-Molding-Coating (EMC) unit • Pharma • IMA Group [ima.it]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. The Manufacture of Low-Dose Oral Solid Dosage Form to Support Early Clinical Studies Using an Automated Micro-Filing System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmajournal.net [pharmajournal.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. mdpi.com [mdpi.com]
- 16. Prodrugs for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 18. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesizing this important heterocyclic scaffold. Imidazo[1,5-a]pyridines are significant structural components in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a key focus in organic chemistry.[1] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to refine your synthetic methods.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that researchers have when approaching the synthesis of substituted imidazo[1,5-a]pyridines.
Q1: What are the most common starting materials for synthesizing imidazo[1,5-a]pyridines?
A1: A variety of readily available starting materials can be used. Common precursors include 2-aminomethylpyridines, 2-pyridyl ketones, picolinaldehydes, and pyridinylmethanol derivatives.[2][3][4] The choice of starting material often depends on the desired substitution pattern on the final imidazo[1,5-a]pyridine ring.
Q2: What are the main synthetic strategies for constructing the imidazo[1,5-a]pyridine core?
A2: Several robust synthetic strategies have been developed. The most prominent include:
-
Cyclocondensation Reactions: This is a classical and widely used method involving the reaction of a pyridine derivative with a suitable cyclizing agent.
-
Cycloaddition Reactions: These methods involve the formation of the heterocyclic ring system through a concerted or stepwise cycloaddition process.
-
Oxidative Cyclization/Amination: These modern methods often utilize a metal catalyst or an oxidant like iodine to facilitate the formation of C-N bonds and subsequent cyclization.[1][4]
-
Ritter-Type Reactions: This approach can involve the reaction of a pyridinylmethanol with a nitrile in the presence of a catalyst to form the imidazo[1,5-a]pyridine scaffold.[2]
-
Transannulation Reactions: These reactions involve the conversion of one heterocyclic ring system into another, for instance, from pyridotriazoles.[5]
Q3: Are metal-free synthetic methods available for imidazo[1,5-a]pyridines?
A3: Yes, several metal-free synthetic routes have been established. For example, iodine-mediated reactions provide an efficient way to synthesize these compounds without the need for transition metals.[4] Additionally, denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst is another effective metal-free approach.[5]
Q4: How can I purify my synthesized substituted imidazo[1,5-a]pyridines?
A4: The most common method for purifying substituted imidazo[1,5-a]pyridines is silica gel column chromatography.[2] The choice of eluent system (e.g., ethyl acetate/hexane) will depend on the polarity of your specific compound. In some cases, crystallization can also be an effective purification technique.
Q5: What are the standard analytical techniques for characterizing imidazo[1,5-a]pyridines?
A5: Standard characterization involves a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure and confirming the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[3]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are particularly useful for characterizing the photophysical properties of luminescent imidazo[1,5-a]pyridine derivatives.[6][7][8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of substituted imidazo[1,5-a]pyridines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | 1a. Use a fresh batch of the catalyst. 1b. If using a copper catalyst, ensure it is not oxidized. |
| 2. Insufficient Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | 2a. Gradually increase the reaction temperature in increments of 10-20°C.[2] 2b. Consider switching to a higher-boiling solvent if the temperature is limited by the current solvent. | |
| 3. Poor Quality Reagents: Starting materials or solvents may contain impurities that interfere with the reaction. | 3a. Purify starting materials before use (e.g., by distillation or recrystallization). 3b. Use anhydrous solvents, especially for moisture-sensitive reactions. | |
| 4. Inefficient Stirring: In heterogeneous reactions, poor mixing can lead to low conversion. | 4a. Use a more efficient stirring method (e.g., a mechanical stirrer for larger scale reactions). | |
| Formation of Multiple Side Products | 1. Undesired Side Reactions: The reaction conditions may favor competing reaction pathways. | 1a. Lower the reaction temperature to increase selectivity. 1b. Screen different catalysts or catalyst loadings to find more selective conditions.[2] |
| 2. Decomposition of Starting Material or Product: The reactants or product may be unstable under the reaction conditions. | 2a. Shorten the reaction time. 2b. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. | |
| 3. Presence of Water: Moisture can lead to hydrolysis of intermediates or reagents. | 3a. Use anhydrous solvents and dry glassware. 3b. Add a drying agent to the reaction mixture if appropriate. | |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Polar: The product may stick to the silica gel during column chromatography. | 1a. Use a more polar eluent system (e.g., add methanol or triethylamine to your eluent). 1b. Consider using a different stationary phase, such as alumina. |
| 2. Product is an Oil: The product may not crystallize, making it difficult to handle. | 2a. Attempt to form a salt of the product (e.g., with HCl or another acid) which may be crystalline. 2b. Purify by column chromatography and remove the solvent under high vacuum. | |
| 3. Co-elution with Impurities: A side product may have a similar polarity to your desired product. | 3a. Try different eluent systems for column chromatography. 3b. Consider preparative thin-layer chromatography (prep-TLC) for small-scale purification. |
Experimental Protocols
Here are detailed protocols for two common methods for synthesizing substituted imidazo[1,5-a]pyridines.
Protocol 1: Iodine-Mediated Synthesis from 2-Pyridyl Ketones and Alkylamines
This protocol is based on a transition-metal-free sp³ C-H amination reaction and is operationally simple.[4]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction tube, add the 2-pyridyl ketone (1.0 mmol), the alkylamine (1.2 mmol), molecular iodine (I₂) (1.5 mmol), and sodium acetate (NaOAc) (2.0 mmol).
-
Solvent Addition: Add 5 mL of a suitable solvent (e.g., DMSO).
-
Reaction Execution: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted imidazo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
Molecular Iodine (I₂): Acts as an oxidant to facilitate the C-H amination and subsequent cyclization.
-
Sodium Acetate (NaOAc): Acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.
-
Sodium Thiosulfate (Na₂S₂O₃): Is a reducing agent used to quench the excess iodine, which would otherwise complicate the purification process.
Protocol 2: Ritter-Type Synthesis from Pyridinylmethanol and Nitriles
This method utilizes a combination of a Lewis acid and a Brønsted acid to catalyze the reaction between a pyridinylmethanol derivative and a nitrile.[2]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, dissolve the pyridinylmethanol (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reagent Addition: Add the aryl or alkylnitrile (as solvent or co-solvent), bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (e.g., 5 mol%), and para-toluenesulfonic acid (p-TsOH·H₂O) (e.g., 5.0 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture at a high temperature (e.g., 150 °C) overnight. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with an organic solvent like dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using 30% ethyl acetate in hexane) to obtain the desired imidazo[1,5-a]pyridine.[2]
Causality Behind Experimental Choices:
-
Bi(OTf)₃ and p-TsOH: This combination of a Lewis acid and a Brønsted acid is crucial for generating the benzylic carbocation intermediate from the pyridinylmethanol.[2]
-
Nitrile: Acts as the nucleophile that attacks the carbocation, leading to the formation of a nitrilium ion intermediate which then undergoes intramolecular cyclization.[2]
-
High Temperature: The reaction often requires elevated temperatures to facilitate the formation of the carbocation and drive the cyclization process.
Visualization of Key Processes
To aid in understanding the synthesis of substituted imidazo[1,5-a]pyridines, the following diagrams illustrate a general experimental workflow and a plausible reaction mechanism.
Caption: Plausible mechanism for the Ritter-type synthesis of imidazo[1,5-a]pyridines. [2]
References
-
Reddy, M. R., & Darapaneni, C. M. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(17). Available at: [Link]
-
(2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
(2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(19), 6289. Available at: [Link]
-
(2021). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Organic Chemistry Frontiers. Available at: [Link]
-
(2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
(2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
(2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Available at: [Link]
-
(2024). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules. Available at: [Link]
-
(2024). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. UniTo. Available at: [Link]
-
(2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
(2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. Available at: [Link]
-
(2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3848. Available at: [Link]
-
(2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2024). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
(2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon. Available at: [Link]
-
(2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
(2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
(2020). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
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- 8. mdpi.com [mdpi.com]
Identifying and characterizing unexpected products in imidazo[1,5-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a privileged core in numerous pharmaceuticals and agrochemicals, the efficient and clean synthesis of imidazo[1,5-a]pyridines is of paramount importance.[1][2]
However, the journey to the desired product is not always straightforward. The inherent reactivity of the precursors and the nature of the cyclization conditions can often lead to a complex mixture of products, making purification challenging and yields unpredictable. This guide moves beyond standard protocols to provide in-depth troubleshooting advice, helping you to identify, characterize, and ultimately mitigate the formation of unexpected products.
Troubleshooting Guide: Navigating the Unexpected
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of imidazo[1,5-a]pyridines. Each issue is analyzed from a mechanistic perspective, providing not just a solution, but an understanding of the underlying chemical principles.
Issue 1: Presence of an Isomeric Byproduct with Identical Mass
Question: My mass spectrometry (MS) data shows a single major peak corresponding to the expected molecular weight of my target imidazo[1,5-a]pyridine, but the 1H NMR spectrum is complex, suggesting a mixture of isomers. What is the likely cause and how can I confirm the structures?
Answer: This is a classic and frequent challenge in imidazo[1,5-a]pyridine synthesis, most commonly arising from the formation of regioisomers . This occurs when one of the building blocks is unsymmetrical, offering multiple sites for cyclization.
Probable Cause: Formation of Regioisomers
The formation of regioisomers is particularly common in syntheses involving unsymmetrical precursors, such as the condensation of a substituted 2-(aminomethyl)pyridine with an unsymmetrical 1,3-dicarbonyl compound or its equivalent.[1] The nucleophilic attack can occur from different positions, leading to a mixture of products.
Causality & Mechanism:
Consider the cyclization of an in-situ generated amine with an unsymmetrical 1,3-diketone. The initial condensation can be followed by two different intramolecular cyclization pathways, leading to two distinct regioisomeric products. The ratio of these isomers is often governed by a delicate balance of steric and electronic factors in the transition state. A study on the related imidazo[1,5-a]pyrimidine system demonstrated that using asymmetrical 1,3-diketones readily leads to a mixture of regioisomers.[1]
Workflow for Identification and Characterization of Regioisomers
Caption: Workflow for isolating and characterizing regioisomers.
Experimental Protocols:
1. Spectroscopic Characterization (2D NMR):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for distinguishing regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons. By identifying key correlations, you can unambiguously establish the connectivity of the heterocyclic core. For example, a correlation between a proton on a substituent and a specific carbon within the imidazo[1,5-a]pyridine framework can confirm its position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For regioisomers, the spatial proximity of substituents to protons on the pyridine ring will be different. A key NOE correlation between a substituent proton and a specific proton of the bicyclic system can provide definitive proof of regiochemistry.
2. Mitigation Strategies:
-
Modify Reaction Conditions: The ratio of regioisomers can sometimes be influenced by temperature, solvent polarity, or the choice of catalyst/acid promoter. Systematically varying these parameters may favor the formation of one isomer.
-
Use of Directing Groups: Introducing a bulky or electronically-directing group on one of the reactants can sterically hinder one cyclization pathway, thereby improving regioselectivity.
-
Alternative Synthetic Route: If regioselectivity remains poor, consider a different synthetic strategy that builds the ring system in a more controlled, stepwise manner.
Issue 2: Product Mass is M+16; Reaction Involved an Oxidant
Question: My reaction, which uses an oxidizing agent (e.g., O2, I2, TBHP), yields a significant byproduct with a mass exactly 16 units higher than my expected product. What is this species?
Answer: The addition of 16 mass units (the mass of an oxygen atom) strongly suggests the formation of an N-oxide . In pyridine-containing systems, the pyridine nitrogen is susceptible to oxidation, especially under the conditions often required for the final aromatization step of the imidazo[1,5-a]pyridine ring.[3]
Probable Cause: N-Oxide Formation
The lone pair of electrons on the pyridine nitrogen (N-4) can be oxidized by various reagents to form a pyridine N-oxide. While sometimes a desired transformation, in this context, it is an undesired byproduct.
Causality & Mechanism:
Many modern syntheses of imidazo[1,5-a]pyridines are oxidative cyclizations.[2][4] Reagents like molecular iodine, copper catalysts with air (O2), or peroxides generate species that can effect the desired C-N bond formation and subsequent aromatization. However, these same oxidants can also attack the nucleophilic pyridine nitrogen, leading to the N-oxide.
Diagram of N-Oxide Formation
Caption: Oxidation of the pyridine nitrogen to form an N-oxide.
Characterization:
-
MS: A clear M+16 peak is the primary indicator.
-
1H NMR: N-oxidation causes a significant downfield shift (typically 0.5-1.0 ppm) of the protons alpha (C5 and C7) to the pyridine nitrogen due to the increased positive charge on the ring. The proton at C5 is often the most affected.
-
13C NMR: The carbons alpha to the N-oxide (C5 and C7) and the para carbon (C7) will also show characteristic shifts.
-
IR Spectroscopy: A new, strong absorption band typically appears in the 1200-1300 cm-1 region, corresponding to the N-O stretching vibration.
Troubleshooting and Mitigation:
-
Control of Oxidant: If possible, use the minimum stoichiometric amount of the oxidant required for the cyclization.
-
Milder Oxidants: If strong oxidants like peroxy acids are being used, consider switching to milder systems, such as air (O2) with a suitable catalyst, or carefully controlling the reaction temperature.[5]
-
Deoxygenation of the Product Mixture: If N-oxide formation is unavoidable, the mixture can be treated with a reducing agent to convert the N-oxide back to the parent heterocycle. Common reagents for this deoxygenation include phosphorus trichloride (PCl3) or catalytic hydrogenation (e.g., with Raney Nickel).[3]
Issue 3: Reaction Stalls, Isolating a Stable, Non-Aromatic Intermediate
Question: My reaction does not go to completion, and I'm isolating a stable intermediate that appears to be a dihydro- or tetrahydro-imidazo[1,5-a]pyridine derivative based on NMR and MS data. Why is the final aromatization step failing?
Answer: This issue points to incomplete cyclization or dehydration . The final step in many imidazo[1,5-a]pyridine syntheses is an oxidative dehydrogenation or a dehydration event to achieve the fully aromatic system. If the conditions are not sufficiently forcing, the reaction can stall at a more stable, non-aromatic intermediate.
Probable Cause: Incompletely Cyclized Intermediates
Syntheses starting from 2-(aminomethyl)pyridines often proceed through a dihydro-imidazo[1,5-a]pyridinium species.[6] The elimination of water or H2 from this intermediate is the final, and sometimes most challenging, step.
Causality & Mechanism:
The cyclization of a 2-(aminomethyl)pyridine with an aldehyde or ketone first forms an imine, which then cyclizes to form a hydroxyl- or protonated dihydro-intermediate. The energy barrier to eliminate water or undergo oxidation to form the aromatic ring can be significant. Insufficient heat, inadequate acid/base catalysis, or a weak oxidizing agent can cause the reaction to stall at this stage.
Characterization of Dihydro-intermediates:
-
MS: The mass will correspond to the expected product + 2 (dihydro) or + 4 (tetrahydro) mass units, or product + 18 if a hydroxylated intermediate is formed.
-
1H NMR: The most telling feature is the loss of aromaticity in the pyridine ring. You will observe upfield-shifted signals, often in the aliphatic region (3-5 ppm), corresponding to the sp3-hybridized carbons in the newly formed five-membered ring. The coupling patterns of the pyridine ring protons will also be significantly altered.
-
13C NMR: The appearance of sp3 carbon signals (typically 40-70 ppm) is a clear indication of an incompletely cyclized product.
Troubleshooting and Mitigation:
-
Increase Reaction Temperature/Time: Many aromatization steps are thermodynamically driven and simply require more energy. Increasing the temperature or prolonging the reaction time can often drive the reaction to completion.
-
Efficient Water Removal: If the final step is a dehydration, using a Dean-Stark trap or adding a dehydrating agent (like molecular sieves) can shift the equilibrium toward the aromatic product.
-
Add an Oxidant: If the final step is an oxidative dehydrogenation, and your initial conditions did not include an explicit oxidant (relying on slow air oxidation), adding a mild oxidant can be effective. Molecular iodine (I2) is often used for this purpose.[4]
-
Change of Solvent: Switching to a higher-boiling point solvent can facilitate the elimination step.
Issue 4: An Unexpected Isomer Forms Under Acidic or Thermal Conditions
Question: I've successfully synthesized and purified my imidazo[1,5-a]pyridine. However, upon subjecting it to acidic conditions (e.g., during salt formation or acidic chromatography), I observe the formation of a new isomer. What is happening?
Answer: You are likely observing a rearrangement reaction . Imidazo-fused heterocyclic systems can be prone to skeletal rearrangements under certain conditions, most notably the Dimroth rearrangement .[7] While classically described for other systems, analogous rearrangements can occur in imidazo[1,5-a]pyridine-related structures.
Probable Cause: Dimroth-type Rearrangement
The Dimroth rearrangement involves the cleavage of a C-N bond and the formation of a new C-C or C-N bond, leading to a thermodynamically more stable isomeric scaffold.[1][8] A study on imidazo[1,5-a]pyrimidines found that under acidic conditions, the scaffold could rearrange to the isomeric 3H-imidazo[4,5-b]pyridine system.[1] This involves a ring-opening/ring-closure sequence, often referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
Mechanism of a Dimroth-type Rearrangement
Caption: General pathway for an acid-catalyzed rearrangement.
Identification and Mitigation:
-
Structural Elucidation: Full spectroscopic analysis (especially 2D NMR like HMBC and NOESY) is required to determine the new connectivity of the rearranged product. The chemical shifts and coupling constants will be significantly different from the starting material.
-
Avoid Harsh Conditions: If rearrangement is a problem, avoid strongly acidic conditions during workup, purification, and subsequent synthetic steps. Use of buffered solutions or milder acids may be necessary.
-
Thermodynamic Control: Be aware that if the rearranged product is significantly more stable, prolonged heating, even in the absence of strong acid, might trigger the rearrangement. The key is to use the mildest conditions possible for all transformations.
Frequently Asked Questions (FAQs)
Q1: I have a low yield, but my starting material is fully consumed and I don't see any clear byproducts on TLC. Where is my product going?
A1: This can be a frustrating situation. Several possibilities exist:
-
Formation of Highly Polar Byproducts: Your product might be converting into baseline material on the TLC plate (e.g., decomposition products or highly polar salts) that are not easily visualized. Try staining the TLC plate with different reagents (e.g., potassium permanganate) or running an LC-MS on the crude reaction mixture.
-
Formation of Volatile Byproducts: While less common for this scaffold, a side reaction could be producing a volatile product that is lost during workup or concentration.
-
Purification Losses: The product might be adsorbing irreversibly to the silica gel during chromatography or being lost during aqueous extractions if it has some water solubility. Try using a different stationary phase (e.g., alumina) or modifying the pH during extraction.
Q2: My reaction involves C-H activation and I'm getting a byproduct with approximately double the mass of my starting material. What could this be?
A2: This strongly suggests the formation of a dimer . C-H activation protocols, especially those using transition metals like palladium or nickel, can sometimes lead to the homocoupling of two molecules of the starting material or product.[9][10] Recently, a metal-free method for the methylene-bridged dimerization of two imidazo[1,5-a]pyridine molecules has also been reported.[11][12] Characterization would involve MS to confirm the mass and NMR to determine the point of linkage between the two heterocyclic units. To mitigate this, you can try lowering the catalyst loading, decreasing the reaction concentration, or adding a ligand that disfavors the dimerization pathway.
Q3: How can I differentiate between the isomeric imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds if I suspect my synthesis might have produced the wrong core?
A3: This is an excellent question, as some synthetic routes can potentially lead to either isomer. The key lies in NMR spectroscopy:
-
1H NMR: The most significant difference is the presence or absence of a proton at the bridgehead position. The imidazo[1,2-a]pyridine has no proton at the bridgehead, whereas the imidazo[1,5-a]pyridine has a nitrogen atom at this position. The chemical shifts and coupling patterns of the protons on both the five- and six-membered rings are distinct and well-documented in the literature.
-
13C NMR: The chemical shifts of the bridgehead carbons are different. More definitively, an HMBC experiment is invaluable. For an imidazo[1,5-a]pyridine, you will observe correlations from the protons on the five-membered ring (H1, H3) to the carbons of the pyridine ring, which will establish the fusion pattern.
Q4: Can the solvent participate in side reactions?
A4: Yes, absolutely. If your reaction generates a highly reactive intermediate, such as a carbocation, the solvent can act as a nucleophile. For example, in a Ritter-type reaction for imidazo[1,5-a]pyridine synthesis, the nucleophilic addition of an alcohol solvent to a nitrilium ion intermediate has been reported as a pathway for side product formation.[7] Always choose a solvent that is inert under your reaction conditions. If you suspect solvent adduct formation (confirmable by MS), switch to a more non-polar, aprotic solvent like toluene or dioxane.
Summary of Unexpected Products and Their Characteristics
| Unexpected Product Type | Common Cause | Mass Spec. Signature | Key NMR Features | Mitigation Strategy |
| Regioisomer | Use of unsymmetrical precursors. | Same m/z as desired product. | Different chemical shifts and coupling constants; requires 2D NMR (HMBC, NOESY) for confirmation. | Modify conditions (temp, solvent); use directing groups. |
| N-Oxide | Use of oxidizing agents (O2, I2, peroxides). | M+16 | Downfield shift of protons alpha to pyridine N (C5-H, C7-H). | Use milder/stoichiometric oxidant; deoxygenate product. |
| Incompletely Cyclized | Insufficient heat/catalysis for aromatization. | M+2, M+4, or M+18 | Loss of aromaticity; appearance of sp3 C-H signals in upfield region. | Increase temp/time; add oxidant; remove water. |
| Rearrangement Product | Harsh acidic or thermal conditions. | Same m/z as desired product. | Significant changes in the entire spectrum, indicating a new scaffold; requires 2D NMR. | Avoid harsh acid/heat; use buffered conditions. |
| Dimer | C-H activation conditions; radical reactions. | ~2 x M | Complex spectrum with roughly double the number of expected signals. | Lower concentration/catalyst loading; modify ligands. |
References
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- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, RSC Publishing.
- Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring.
- Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation between Aluminum and Nickel.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
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- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals, 2020.
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- Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. PMC - NIH, 2019.
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- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amin
- Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. PMC - NIH.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC - NIH, 2021.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar, 2021.
- Synthesis of novel imidazo[1,5-a]pyridine derivates.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. NIH, 2024.
- Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors.
- Unusual rearrangement of imidazo[1,5- a ]imidazoles and imidazo[1,2- b ]pyrazoles into imidazo[1,5- a ]pyrimidines and pyrazolo[1,5 - ResearchGate.
- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed Central.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Semantic Scholar, 2020.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cycliz
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.
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- Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. PubMed.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Imidazo[1,5-A]pyridin-8-amine
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including potential applications in oncology and neuropharmacology.[1][2] The precise characterization of these molecules is paramount for establishing structure-activity relationships and ensuring the integrity of biological data.
This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Imidazo[1,5-a]pyridin-8-amine. Drawing upon field-proven insights and publicly available spectroscopic data for the parent scaffold and related derivatives, we will explore the expected spectral features, outline robust analytical protocols, and compare these techniques with alternative characterization methods.
The Imidazo[1,5-a]pyridine Scaffold: A Spectroscopic Overview
The Imidazo[1,5-a]pyridine core is a bicyclic aromatic system where an imidazole ring is fused to a pyridine ring. The position of the nitrogen atoms and the fusion pattern significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding the data for the parent compound, Imidazo[1,5-a]pyridine, provides a crucial baseline for interpreting the spectra of its derivatives.
Expected NMR and Mass Spectrometry Data for Imidazo[1,5-a]pyridin-8-amine
| Analysis | Expected Data for Imidazo[1,5-a]pyridin-8-amine | Reference Data: Imidazo[1,5-a]pyridine |
| ¹H NMR | The introduction of an amino group at the C8 position is expected to cause an upfield shift (to a lower ppm value) of the adjacent protons due to its electron-donating nature. The protons on the pyridine ring will exhibit characteristic doublet and triplet splitting patterns. The protons on the imidazole ring will appear as singlets or doublets at distinct chemical shifts. The amine protons will likely appear as a broad singlet, the position of which can be solvent-dependent. | A known ¹H NMR spectrum for the parent Imidazo[1,5-a]pyridine is available for comparison.[3] |
| ¹³C NMR | The carbon atom attached to the amino group (C8) will experience a significant upfield shift. Other carbons in the pyridine ring will also be affected, albeit to a lesser extent. The chemical shifts of the imidazole ring carbons will be less influenced. SpectraBase indicates the availability of ¹³C NMR data for the parent compound.[4] | Spectral data for the parent compound provides a reference for the core carbon skeleton. |
| Mass Spec. | The nominal mass will be 133.06 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₇N₃. Common ionization techniques like Electrospray Ionization (ESI) are expected to produce a strong protonated molecular ion peak [M+H]⁺ at m/z 134.07. | The parent compound has a molecular weight of 118.14 g/mol .[4] |
Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data hinges on robust and well-documented experimental protocols. Here, we outline detailed methodologies for acquiring high-quality NMR and MS data for Imidazo[1,5-a]pyridin-8-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
The causality behind these experimental choices is to ensure accurate chemical shift determination, clear resolution of spin-spin coupling, and unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS) Workflow
The primary objective of this workflow is to confirm the molecular weight and elemental composition of the target compound, providing orthogonal data to support the NMR structure elucidation.
Comparison with Alternative Analytical Techniques
While NMR and MS are the cornerstones of small molecule characterization, other techniques provide valuable complementary information.
| Technique | Information Provided | Comparison with NMR/MS |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. For Imidazo[1,5-a]pyridin-8-amine, characteristic N-H stretching vibrations for the amine group would be expected.[1] | Less detailed structural information than NMR. It confirms the presence of functional groups but does not provide the connectivity information that NMR does. It is a quick and inexpensive complementary technique. |
| UV-Vis and Fluorescence Spectroscopy | Imidazopyridine derivatives are known to be fluorescent.[5] These techniques provide information about the electronic transitions and photophysical properties of the molecule. | These methods are not typically used for primary structure elucidation but are crucial for understanding the photophysical properties, which can be important for applications in imaging and sensing. |
| Single-Crystal X-ray Diffraction | Provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. | This is the gold standard for structural determination. However, it requires a suitable single crystal, which can be challenging to obtain. NMR provides the structure in solution, which is often more relevant to biological activity. |
Comparison with Isomeric Scaffolds: The Case of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a closely related isomer that is also of significant interest in medicinal chemistry.[2] Distinguishing between these isomers is critical.
| Spectroscopic Feature | Imidazo[1,5-a]pyridine Scaffold | Imidazo[1,2-a]pyridine Scaffold |
| ¹H NMR Chemical Shifts | The proton environments and coupling patterns will differ due to the different placement of the nitrogen atoms and the fusion of the rings. | The chemical shifts and coupling constants of the aromatic protons will be distinct from the [1,5-a] isomer. Published data for various derivatives can be used for direct comparison.[6][7][8][9] |
| ¹³C NMR Chemical Shifts | The carbon chemical shifts, particularly for the bridgehead carbons and the carbons adjacent to the nitrogen atoms, will be characteristic of the [1,5-a] fusion. | The carbon skeleton will have a different electronic distribution, leading to a different set of ¹³C chemical shifts. |
| Mass Spec. Fragmentation | While the molecular ion will be the same for isomers, the fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments may differ, providing a potential avenue for differentiation. | The fragmentation pathways can be influenced by the stability of the resulting fragment ions, which will differ between the two scaffolds. |
References
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Drozd, M., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Bioorganic & Medicinal Chemistry, 23(18), 6087-6099. [Link]
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Özdemir, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 28(20), 7084. [Link]
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Goud, E. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37063. [Link]
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Demirayak, Ş., et al. (2002). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 7(1), 1-8. [Link]
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Özdemir, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]
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International Journal of Research and Publication Reviews. (2022). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
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El-Sayed, M. A., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]
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Mangalagiu, I., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
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D'yakonov, V. A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(12), 4786. [Link]
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Di Maria, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3864. [Link]
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Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
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Peng, J., et al. (2021). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 19(3), 578-582. [Link]
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Mamedov, V. A., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
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The Kinase Selectivity Profile of Imidazo[1,5-A]pyridin-8-amine Derivatives: A Comparative Guide for Researchers
A Deep Dive into On-Target Efficacy and Off-Target Effects for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor potently engages its intended target while minimizing interactions with the broader human kinome to reduce off-target toxicities. This guide provides a comprehensive analysis of the kinase selectivity profile of compounds based on the Imidazo[1,5-a]pyridin-8-amine scaffold, with a specific focus on its manifestation as a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. We will objectively compare its performance against other well-established kinase inhibitors—Dasatinib, Sorafenib, and Crizotinib—supported by experimental data to inform preclinical research and drug development strategies.
The Principle of Kinase Selectivity: More Than Just Potency
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. This conservation presents a significant challenge in the design of selective inhibitors. A promiscuous or "dirty" kinase inhibitor may demonstrate efficacy but often at the cost of significant side effects due to the modulation of unintended signaling pathways. Conversely, a highly selective inhibitor promises a more favorable safety profile, though it may be susceptible to resistance mechanisms or insufficient for targeting complex diseases driven by multiple signaling redundancies. Therefore, a thorough understanding of a compound's kinase selectivity is paramount in predicting its biological activity and potential clinical utility.
Imidazo[1,5-a]pyridin-8-amine: A Scaffold for Selective BTK Inhibition
The Imidazo[1,5-a]pyrazine scaffold has emerged as a promising platform for the development of potent and selective kinase inhibitors. A notable example is a series of 8-amino-imidazo[1,5-a]pyrazine derivatives identified as reversible inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][3]
The selectivity of these Imidazo[1,5-a]pyrazine-based BTK inhibitors is achieved through specific molecular interactions within the kinase domain. X-ray crystallography studies have revealed that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the hinge region of BTK.[3] This precise binding orientation, coupled with interactions in adjacent pockets, contributes to its high affinity for BTK and selectivity against other kinases.[1][3]
Comparative Kinase Selectivity Profiles
To contextualize the selectivity of the Imidazo[1,5-a]pyridin-8-amine scaffold, we will compare the profile of a representative reversible BTK inhibitor from this class with three multi-kinase inhibitors: Dasatinib, Sorafenib, and Crizotinib. The data presented below is a synthesis of publicly available information from large-scale kinase screening panels, such as KINOMEscan®. This platform quantifies the binding of a compound to a large panel of kinases, typically expressed as the percentage of kinase activity remaining at a given inhibitor concentration.
Table 1: Comparative Kinase Selectivity of Imidazo[1,5-a]pyrazine-based BTK Inhibitor vs. Multi-Kinase Inhibitors
| Kinase Target Family | Imidazo[1,5-a]pyrazine BTK Inhibitor (Compound 1 from Liu et al.)[3] | Dasatinib[5] | Sorafenib[6][7] | Crizotinib[8][9] |
| Primary Target(s) | BTK (IC50 = 0.27 nM) | BCR-ABL, SRC family | VEGFRs, PDGFRs, RAFs | ALK, MET, ROS1 |
| Tec Family Kinases | High selectivity for BTK over other Tec family members (e.g., BMX, ITK, TEC, TXK) | Moderate to high inhibition | Low inhibition | Low inhibition |
| Src Family Kinases | Good selectivity against Src family kinases (e.g., LCK, LYN, SRC, YES1) | Potent inhibition | Low to moderate inhibition | Low inhibition |
| VEGFR/PDGFR Family | Not a primary target | Low to moderate inhibition | Potent inhibition | Low inhibition |
| RAF Kinases | Not a primary target | Low inhibition | Potent inhibition | Low inhibition |
| ALK/MET/ROS1 | Not a primary target | Low inhibition | Low inhibition | Potent inhibition |
| Off-Target Profile | Highly selective with minimal off-target interactions reported in the initial screen. | Broad-spectrum inhibitor with numerous off-target kinases. | Multi-targeted with a defined set of primary targets and some off-targets. | Relatively selective for its primary targets with fewer off-targets than Dasatinib. |
Note: The data for the Imidazo[1,5-a]pyrazine BTK inhibitor is based on a focused panel of related kinases. The data for Dasatinib, Sorafenib, and Crizotinib is derived from broader kinome-wide screens and reflects their well-characterized multi-targeted nature.
The Imidazo[1,5-a]pyrazine derivative demonstrates a highly selective profile, potently inhibiting BTK while showing significantly less activity against closely related Tec and Src family kinases.[3] This contrasts sharply with Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, which exhibits broad activity across the kinome.[5] Sorafenib and Crizotinib, while also multi-targeted, have more defined selectivity profiles centered on receptor tyrosine kinases involved in angiogenesis and oncogenesis.[6][7][9]
Visualizing Kinase Selectivity: The Kinome Map
A powerful tool for visualizing kinase inhibitor selectivity is the kinome map, which arranges kinases based on their sequence homology. The following diagram illustrates the conceptual selectivity profiles of the compared inhibitors.
Caption: Conceptual kinome selectivity of the compared inhibitors.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Several platforms are widely used in the field, each with its own advantages and principles.
KINOMEscan®: A Competition Binding Assay
The KINOMEscan® platform is a high-throughput method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. This assay directly measures binding affinity (dissociation constant, Kd) and is independent of ATP concentration, allowing for the profiling of both ATP-competitive and non-competitive inhibitors.[10][11][12][13]
Caption: Simplified workflow of the KINOMEscan® assay.
Radiometric Kinase Assays: The Gold Standard for Activity Measurement
Radiometric assays directly measure the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[1][14][15] This method is considered a gold standard due to its direct measurement of catalytic activity and high sensitivity. It is particularly useful for validating hits from primary screens and for detailed mechanistic studies.[16][17]
Step-by-Step Radiometric Assay Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the appropriate reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate to allow for binding.
-
Initiation: Start the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be near the Km of the kinase for sensitive inhibition detection.[15]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto a phosphocellulose paper or membrane that binds the substrate.
-
Washing: Wash the paper/membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Kinobeads: Affinity Chromatography for Cellular Target Engagement
The kinobeads technology utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from cell or tissue lysates.[18][19][20][21][22] By pre-incubating the lysate with a free test compound, one can assess its target engagement and selectivity in a competitive manner. The captured kinases are then identified and quantified using mass spectrometry. This approach provides a more physiologically relevant assessment of inhibitor selectivity as it is performed in a complex cellular environment with endogenous kinase expression levels and post-translational modifications.
Caption: Overview of the Kinobeads experimental workflow.
Conclusion: A Highly Selective Scaffold with Therapeutic Promise
The Imidazo[1,5-a]pyridin-8-amine scaffold, exemplified by its potent and selective BTK inhibitor derivatives, represents a promising platform for the development of targeted therapies. Its high degree of selectivity, as demonstrated in preclinical studies, suggests the potential for a favorable safety profile compared to more promiscuous multi-kinase inhibitors like Dasatinib. While multi-targeted inhibitors have their place in treating complex diseases with redundant signaling pathways, the development of highly selective agents is crucial for minimizing off-target toxicities and improving patient outcomes.
The choice of a kinase inhibitor for a specific therapeutic application should be guided by a thorough understanding of its kinase selectivity profile. The experimental methodologies outlined in this guide provide a robust framework for obtaining this critical data. For researchers in drug discovery, the Imidazo[1,5-a]pyridin-8-amine scaffold offers a compelling starting point for the design of next-generation selective kinase inhibitors.
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A Comparative Analysis of Imidazo[1,5-A]pyridin-8-amine and its Isomeric Counterparts: A Guide for Drug Discovery Professionals
Introduction: The Privileged Imidazopyridine Scaffold
The imidazopyridine core, a fused heterocyclic system comprising an imidazole and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous biologically active compounds, including approved drugs, and its versatility has led to its exploration in a wide array of therapeutic areas.[3][4] The arrangement of the nitrogen atoms within the bicyclic structure gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. This isomeric diversity is the foundation for a broad spectrum of pharmacological activities, ranging from anxiolytic and hypnotic effects to anticancer and antimicrobial properties.[1]
The primary isomers of imidazopyridine include:
-
Imidazo[1,2-a]pyridine
-
Imidazo[1,5-a]pyridine
-
Imidazo[4,5-b]pyridine
-
Imidazo[4,5-c]pyridine
This guide provides a comparative analysis of Imidazo[1,5-a]pyridin-8-amine and its other imidazopyridine isomers, offering insights into their synthesis, physicochemical properties, and biological performance. By presenting available experimental data and outlining key structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and explore novel imidazopyridine-based therapeutics.
Visualizing the Isomeric Landscape
The subtle differences in the placement of the nitrogen atoms and the fusion of the imidazole and pyridine rings have profound implications for the molecule's properties and biological activity.
Caption: Core structures of the main imidazopyridine isomers.
Comparative Synthesis Strategies
The synthetic routes to imidazopyridine isomers are diverse, often dictated by the desired substitution pattern and the specific isomer being targeted.
Imidazo[1,2-a]pyridines: The Tschitschibabin Reaction and Beyond
The most classical and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] Modern variations of this reaction offer improved yields and milder conditions.[5] Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have also emerged as powerful tools for generating diverse libraries of substituted imidazo[1,2-a]pyridines in a single step.[4]
Imidazo[1,5-a]pyridines: Cyclization and Rearrangement Strategies
The synthesis of the imidazo[1,5-a]pyridine core often involves the cyclization of 2-substituted pyridines. For instance, the reaction of 2-(aminomethyl)pyridines with various electrophiles can lead to the formation of the fused imidazole ring.[4] Another approach involves the rearrangement of other heterocyclic systems.
Imidazo[4,5-b]- and Imidazo[4,5-c]pyridines: Building from Diaminopyridines
The synthesis of these "purine isosteres" typically starts from appropriately substituted diaminopyridines.[6] Cyclization with a one-carbon synthon, such as formic acid or an orthoester, provides the core imidazole ring.
Caption: General synthetic approaches for different imidazopyridine isomers.
Physicochemical Properties: A Comparative Overview
The position of the nitrogen atoms significantly influences the physicochemical properties of the imidazopyridine isomers, including their basicity (pKa), lipophilicity (logP), and hydrogen bonding capabilities. These properties, in turn, govern their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME).
While comprehensive experimental data comparing all isomers is limited, computational predictions and available experimental values for derivatives can provide valuable insights.
| Isomer | Predicted logP (cLogP) | Predicted pKa (Strongest Basic) | Key Structural Features |
| Imidazo[1,2-a]pyridine | ~1.5 | ~6.8 | Bridgehead nitrogen, electron-rich imidazole ring |
| Imidazo[1,5-a]pyridine | ~1.6 | ~5.5 | Non-bridgehead nitrogen, distinct electronic distribution |
| Imidazo[4,5-b]pyridine | ~0.8 | ~5.0 | Purine-like structure, multiple H-bond acceptors/donors |
| Imidazo[4,5-c]pyridine | ~0.7 | ~4.8 | Purine-like structure, altered H-bonding pattern |
Note: These are predicted values for the parent, unsubstituted rings and can vary significantly with substitution.
The introduction of an amino group, as in Imidazo[1,5-a]pyridin-8-amine , is expected to increase the basicity and polarity of the molecule, potentially impacting its solubility and ability to form hydrogen bonds with biological targets.
Comparative Biological Activity
The diverse biological activities of imidazopyridines are a direct consequence of their isomeric and substitutional diversity. Different isomers have shown predilections for different biological targets.
Anticancer Activity: A Prominent Feature
A significant body of research has focused on the anticancer potential of imidazopyridine derivatives.[7][8] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and tubulin polymerization.
A comparative look at the reported IC50 values for different imidazopyridine isomers against various cancer cell lines reveals the influence of the core scaffold and its substituents.
| Isomer Class | Representative Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Derivative of 3-aminoimidazo[1,2-a]pyridine | HT-29 (Colon) | 4.15 | [9] |
| Imidazopyridine-triazole conjugate | A549 (Lung) | 0.51 | [7] | |
| Imidazo[4,5-b]pyridine | Amidino-substituted derivative | SW620 (Colon) | 0.4 | [10] |
| N-hydroxy-carboximidamide derivative | MCF-7 (Breast) | 0.082 | [6] | |
| Imidazo[1,5-a]pyrazine | Oxindole derivative | A549 (Lung) | 6.5 | [6] |
While direct comparative data for Imidazo[1,5-a]pyridin-8-amine is scarce, the potent anticancer activity observed in the closely related imidazo[1,5-a]pyrazine series suggests that the imidazo[1,5-a]pyridine scaffold, particularly with substitution at the 8-position, warrants further investigation as a source of novel anticancer agents.[6]
Kinase Inhibition: Targeting Dysregulated Signaling
The structural similarity of some imidazopyridine isomers to purines makes them attractive candidates for the development of kinase inhibitors.[11][12] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Imidazo[1,2-a]pyridines have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs).[13]
-
Imidazo[4,5-b]pyridines have shown potent inhibitory activity against kinases such as Aurora A kinase and TrkA.[14][15]
-
A series of 8-amino-imidazo[1,5-a]pyrazines were identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), highlighting the potential of the 8-amino-substituted scaffold in targeting kinases.[1]
Caption: Kinase targets of different imidazopyridine isomers.
Modulation of GABA-A Receptors
Certain imidazopyridine isomers are well-known for their activity as positive allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6][16] This activity is responsible for the sedative and anxiolytic effects of drugs like zolpidem (an imidazo[1,2-a]pyridine derivative). The different isomers and their substitution patterns can lead to varying affinities and selectivities for the different GABA-A receptor subtypes.[17]
Antimicrobial Activity
The imidazopyridine scaffold has also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4][18] The mechanism of action is often related to the inhibition of essential microbial enzymes. Structure-activity relationship studies have shown that the nature and position of substituents on the imidazopyridine ring are crucial for potent antimicrobial effects.[19]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the comparative analysis of novel imidazopyridine derivatives, standardized in vitro assays are essential. The following are representative protocols for key biological activities.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effect of a compound on cancer cell lines.[20]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the activity of a kinase and the inhibitory effect of a compound.
Workflow:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Steps:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 3: Radioligand Binding Assay for GABA-A Receptors
This protocol is used to determine the affinity of a compound for the GABA-A receptor.[2][21]
Detailed Steps:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue through a series of homogenization and centrifugation steps to isolate the receptors.[21]
-
Binding Assay: In a 96-well plate, incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using non-linear regression analysis.
Conclusion and Future Directions
The imidazopyridine scaffold remains a fertile ground for the discovery of novel therapeutic agents. This comparative guide highlights the distinct characteristics of the major imidazopyridine isomers, providing a framework for understanding their structure-property and structure-activity relationships. While isomers like imidazo[1,2-a]pyridine are well-explored, this analysis underscores the untapped potential of less-studied scaffolds such as imidazo[1,5-a]pyridine.
The limited data available for Imidazo[1,5-a]pyridin-8-amine necessitates further investigation. Based on the promising activity of related 8-substituted analogs, a systematic evaluation of its anticancer, kinase inhibitory, and antimicrobial properties is warranted. A head-to-head comparison of a series of 8-amino substituted isomers across the different imidazopyridine cores would provide invaluable insights into the role of the nitrogen atom's position in modulating biological activity.
By leveraging the synthetic versatility of the imidazopyridine scaffold and employing robust in vitro screening cascades, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
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Al-Wahaibi, L. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6599. [Link]
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A Researcher's Guide to Validating the Binding Mode of Imidazo[1,5-A]pyridin-8-amine: A Comparative Approach
In the landscape of modern drug discovery, the Imidazo[1,5-a]pyridine scaffold and its related structures, such as imidazo[1,5-a]pyrazin-8(7H)-ones, have emerged as privileged fragments for targeting diverse protein families, including bromodomains like BRD9 which are implicated in cancer[1][2]. Identifying a "hit" compound is only the beginning; the critical next step is to understand precisely how it binds to its target. This atomic-level understanding is the bedrock of structure-based drug design, enabling the rational optimization of a compound's potency, selectivity, and pharmacokinetic properties.
Part 1: The Gold Standard: Atomic Resolution via Co-Crystallization
X-ray co-crystallography provides an unparalleled, high-resolution snapshot of a ligand bound within its protein target's active site. This direct visualization of the binding pose and the intricate network of molecular interactions is fundamentally why it is revered in the field. However, obtaining a high-quality co-crystal structure is a complex process fraught with challenges, and the resulting model is not infallible[3].
The core principle involves creating a supersaturated solution containing both the purified target protein and the ligand, allowing them to form a homogenous complex that then crystallizes. This is distinct from "soaking," where the ligand is introduced to pre-existing apo-protein crystals[4][5]. Co-crystallization is often necessary when ligand binding induces a significant conformational change in the protein that would shatter an existing crystal lattice[6].
Experimental Protocol: Co-crystallization of Imidazo[1,5-A]pyridin-8-amine with a Target Protein
This protocol assumes the target protein (e.g., a bromodomain) has been expressed and purified to >95% homogeneity.
-
Complex Formation (The "Why"): The goal is to ensure full saturation of the protein's binding sites before crystallization begins. For ligands with lower affinity, a molar excess of the ligand is crucial to drive the binding equilibrium towards the complex state[6].
-
Concentrate the purified protein to 10-20 mg/mL in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 100 mM stock of Imidazo[1,5-a]pyridin-8-amine in 100% DMSO.
-
Add the ligand to the protein solution to achieve a final concentration that is in 5- to 10-fold molar excess. The final DMSO concentration should ideally be kept below 5% to avoid interfering with crystallization.
-
Incubate the protein-ligand mixture on ice for at least 2 hours to allow for complete complex formation.
-
-
Crystallization Screening (The "Why"): Proteins and their complexes have unique physicochemical properties. A broad screen of different precipitants, buffers, and salts is required to explore the vast chemical space to find a condition that gently drives the complex out of solution into an ordered, crystalline lattice[7].
-
Use a robotic liquid handler to set up sitting-drop or hanging-drop vapor diffusion plates.
-
Dispense 200 nL of the protein-ligand complex into the drop well.
-
Dispense 200 nL of a reservoir solution from a pre-selected commercial screen (e.g., PEG/Ion, SaltRx, Index screens) into the same drop.
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Optimization & Harvesting (The "Why"): Initial "hits" from a screen are often small or poorly formed. Optimization involves systematically varying the conditions around the initial hit (e.g., fine-tuning precipitant concentration or pH) to produce larger, single, diffraction-quality crystals.
-
Monitor plates daily for crystal growth over several weeks.
-
Once suitable crystals are identified, they must be cryo-protected to prevent ice formation during flash-cooling, which would destroy the crystal lattice. This is done by briefly soaking the crystal in a solution similar to the mother liquor but containing a cryoprotectant (e.g., 25% glycerol or ethylene glycol).
-
Harvest the crystal using a nylon loop and flash-cool it in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Ship the frozen crystals to a synchrotron light source for X-ray diffraction data collection.
-
Process the diffraction data to determine the electron density map.
-
Build and refine the atomic model of the protein-ligand complex into the electron density map, paying close attention to the ligand's fit and the surrounding interactions. Poorly refined ligand geometries are a known issue that can lead to incorrect interpretations[3].
-
Part 2: Building a Self-Validating System with Orthogonal Methods
While a crystal structure provides a compelling model, it represents a static, low-energy state under non-physiological conditions (high salt, precipitants). It does not prove that the interaction occurs in solution, nor does it quantify the thermodynamics or kinetics of the binding event. To build a trustworthy case, we must integrate data from techniques that measure these parameters in solution. Each method serves to validate a different aspect of the binding hypothesis.[8][9]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Proof
Principle: ITC directly measures the heat released or absorbed when a ligand binds to a protein.[10][11] This allows for the label-free determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[12][13]
Why it's a Self-Validating System: A co-crystal structure almost always shows a 1:1 protein-to-ligand ratio. ITC provides independent, quantitative validation of this stoichiometry in solution. A result of n=1 from ITC powerfully supports the biological relevance of the crystal structure. Furthermore, the thermodynamic profile (enthalpic vs. entropic driving forces) can inform medicinal chemistry efforts.[14]
Experimental Protocol: ITC Titration
-
Sample Preparation: Dialyze the protein extensively against the final buffer to minimize buffer mismatch artifacts. Dissolve the ligand in the exact same final dialysis buffer. Degas both samples.
-
Instrument Setup: Load the protein (e.g., 20-50 µM) into the sample cell and the ligand (e.g., 200-500 µM, typically 10x the protein concentration) into the injection syringe.[14]
-
Titration: Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution while measuring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat change after each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract K D , n, and ΔH.
Surface Plasmon Resonance (SPR): The Kinetic Proof
Principle: SPR is a label-free optical technique that measures changes in refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[15] One binding partner (e.g., the protein) is immobilized on the chip, and the other (the ligand) is flowed over the surface.
Why it's a Self-Validating System: SPR provides kinetic data—the association rate (k on ) and dissociation rate (k off )—which cannot be obtained from crystallography or ITC. This confirms a direct, physical interaction and ensures the binding kinetics are compatible with the compound's intended biological function (e.g., a long residence time, or slow k off , can be advantageous for some drugs). It is a powerful secondary assay to validate hits and eliminate false positives.[16][17]
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density.
-
Analyte Preparation: Prepare a dilution series of Imidazo[1,5-a]pyridin-8-amine in running buffer, including a zero-concentration blank for double referencing.
-
Binding Analysis: Inject the ligand dilutions over the protein-functionalized and reference flow cells. Monitor the association phase (ligand injection) and dissociation phase (buffer flow).
-
Data Analysis: After subtracting the reference channel and blank injection signals, fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine k on , k off , and the equilibrium dissociation constant (K D = k off /k on ).
Differential Scanning Fluorimetry (DSF): The Stability Proof
Principle: Also known as a Thermal Shift Assay (TSA), DSF measures the thermal stability of a protein by monitoring its unfolding temperature (T m ).[18][19] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein is heated and unfolds, it exposes its hydrophobic core, causing a sharp increase in fluorescence.[18][20] Ligand binding typically stabilizes the protein, resulting in a measurable increase in its T m .[21]
Why it's a Self-Validating System: DSF is a rapid and inexpensive high-throughput method to confirm ligand engagement.[22] If the interactions observed in a crystal structure are energetically significant, they should contribute to the protein's overall stability. A positive thermal shift (ΔT m ) is strong evidence that the ligand is binding to and stabilizing the target protein in solution, providing an excellent preliminary screen before undertaking more labor-intensive methods.[23]
Experimental Protocol: DSF Assay
-
Reaction Mixture: In each well of a 96- or 384-well PCR plate, mix the protein (e.g., 2 µM), the fluorescent dye (e.g., SYPRO Orange), and the ligand (e.g., 10 µM) in a suitable buffer.[21] Include DMSO controls.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Heat the sample from a low to a high temperature (e.g., 25°C to 95°C) with a slow ramp rate (e.g., 1°C/min), continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the sigmoidal transition is the T m . The ΔT m is the difference between the T m of the protein with the ligand and the T m of the protein with DMSO alone.
Computational Modeling: The In Silico Hypothesis
Principle: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site using scoring functions to estimate binding affinity.[24][25] Molecular Dynamics (MD) simulations can then be used to assess the stability of the docked pose over time (e.g., nanoseconds to microseconds), providing insights into protein flexibility and the role of solvent.[26][27]
Why it's a Self-Validating System: Computational models generate testable hypotheses. A docked pose can predict key hydrogen bonds or hydrophobic interactions. This prediction is validated if biophysical data (e.g., from mutagenesis studies coupled with DSF or ITC) confirms that mutating those specific residues abrogates ligand binding. While not direct evidence of binding, this synergy between in silico prediction and in vitro validation is a powerful component of a self-validating workflow.[28]
Part 3: Synthesizing the Data: A Comparative Summary
No single technique provides the complete picture. A robust validation strategy relies on the convergence of evidence from these orthogonal approaches. The table below summarizes the key contributions and limitations of each method.
| Technique | Primary Output | Key Strengths | Key Limitations | Role in Validation |
| Co-Crystallography | 3D atomic structure of the complex | Unambiguous visualization of binding pose and interactions; "Gold standard" for structure-based design. | Low throughput; can be technically challenging; static picture in a non-physiological state; potential for artifacts.[3][29] | Visualize: Provides the ultimate structural hypothesis of the binding mode. |
| Isothermal Titration Calorimetry (ITC) | K D , Stoichiometry (n), ΔH, ΔS | Direct measurement of thermodynamics; label-free; solution-based; confirms stoichiometry.[10][12] | Requires relatively large amounts of pure protein; lower throughput; can be sensitive to buffer mismatch. | Quantify: Validates the stoichiometry and thermodynamic drivers of the interaction in solution. |
| Surface Plasmon Resonance (SPR) | k on , k off , K D | Real-time kinetic data; high sensitivity; relatively low protein consumption; can be high throughput.[17][30][31] | Requires protein immobilization which can affect activity; sensitive to non-specific binding; indirect measurement. | Confirm: Proves a direct, physical interaction and quantifies its kinetic profile. |
| Differential Scanning Fluorimetry (DSF) | Thermal shift (ΔT m ) | Very high throughput; low protein consumption; inexpensive; excellent for initial screening and hit validation.[18][19] | Indirect assay (measures stability, not binding directly); prone to artifacts; provides no affinity or kinetic data. | Screen: Rapidly confirms target engagement and stabilization in solution. |
| Computational Modeling | Predicted binding pose; estimated binding energy | Generates testable hypotheses at no protein cost; can rationalize SAR; MD can probe dynamics.[24][26] | Predictive, not empirical; scoring functions are imperfect; reliability can be low without experimental validation.[25][27] | Predict: Generates the initial structural hypothesis and helps rationalize data from other techniques. |
Conclusion
Validating the binding mode of a novel compound like Imidazo[1,5-a]pyridin-8-amine is a cornerstone of successful drug development. While a co-crystal structure offers an invaluable atomic-level picture, it should be viewed not as the final answer, but as the central hypothesis to be rigorously tested. By building a self-validating system that integrates thermodynamic data from ITC, kinetic data from SPR, stability data from DSF, and predictive models from computation, researchers can achieve a high degree of confidence in their understanding of the protein-ligand interaction. This multi-faceted, evidence-based approach mitigates the risk of pursuing flawed structural models and ultimately paves the way for more effective and rational drug design.
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A-Comparative-Guide-to-Kinase-Cross-Reactivity-Profiling-of-Imidazo[1,5-A]pyridin-8-amine
Abstract
The discovery and development of selective kinase inhibitors are paramount in modern therapeutics, particularly in oncology.[1] The imidazo[1,5-a]pyridine scaffold has emerged as a promising platform for the development of novel kinase inhibitors.[2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, Imidazo[1,5-A]pyridin-8-amine, against a broad panel of kinases. We will detail the strategic rationale, present a robust experimental protocol for a large-scale kinase screen, and offer a clear methodology for data interpretation. This document is intended for researchers, scientists, and drug development professionals to establish a rigorous, in-house kinase selectivity profiling workflow.
Introduction: The Imperative of Kinase Selectivity
Protein kinases, comprising a family of over 500 enzymes in the human genome, are critical regulators of cellular processes.[4] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[3] However, the high degree of structural conservation, particularly within the ATP-binding site, presents a significant challenge in developing selective inhibitors.[5] Off-target effects, where a compound inhibits kinases other than the intended target, can lead to unforeseen toxicities or reduced efficacy.[6] Therefore, early and comprehensive kinase selectivity profiling is a critical step in the drug discovery pipeline to de-risk candidates and understand their full biological activity spectrum.[7][8]
The imidazo[1,5-a]pyridine core is a versatile heterocyclic scaffold known to interact with various protein kinases.[9] Derivatives of this scaffold have shown potential as inhibitors of targets like PI3K and FLT3.[10][11] Given this background, any new compound based on this scaffold, such as Imidazo[1,5-A]pyridin-8-amine, warrants a thorough investigation of its kinome-wide selectivity. This guide will use this compound as a case study to illustrate the process.
Strategic Approach to Kinase Profiling
A successful kinase profiling campaign begins with a clear strategy. The goal is to obtain a comprehensive and actionable dataset that informs on the compound's potency, selectivity, and potential liabilities.
Defining the Screening Panel
The choice of kinase panel is critical. Several vendors offer pre-defined or customizable panels that cover a significant portion of the human kinome.[7][12][13] For an initial broad screen of a novel compound like Imidazo[1,5-A]pyridin-8-amine, a comprehensive panel is recommended. This provides a wide view of potential interactions across different kinase families.[7] Subsequent, more focused panels can be used for lead optimization, targeting kinases within the same family as the primary target or those identified as significant off-targets.[1]
Choosing the Right Assay Technology
A variety of in vitro kinase assay technologies are available, each with its own advantages.[14] Common methods quantify kinase activity by detecting either the consumption of ATP or the formation of ADP.[15]
-
Radiometric Assays: Considered a gold standard, these assays track the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[15] They are highly sensitive but involve the handling and disposal of radioactive materials.[15]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These are popular for high-throughput screening due to their sensitivity, broad applicability, and homogeneous "add-mix-read" format.[16][17] The ADP-Glo™ assay, for example, measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[18]
-
Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a compound to displace a ligand from the active site of the kinase.[19][20] It is not a direct measure of inhibition of catalytic activity but provides a quantitative measure of binding affinity (Kd).[20]
For this guide, we will focus on a luminescence-based activity assay, the ADP-Glo™ Kinase Assay, due to its robustness and suitability for large-scale screening.[12]
Experimental Workflow and Protocols
This section outlines a detailed, step-by-step methodology for assessing the cross-reactivity of Imidazo[1,5-A]pyridin-8-amine.
Overall Experimental Design
The workflow is designed to first perform a single-concentration screen to identify initial "hits" and then follow up with dose-response curves to determine the IC50 values for the most potent interactions.
Caption: High-level workflow for kinase cross-reactivity screening.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the manufacturer's instructions and optimized for a 384-well plate format.[21]
Materials:
-
Imidazo[1,5-A]pyridin-8-amine (10 mM stock in DMSO)
-
Kinase panel (recombinant enzymes)
-
Corresponding kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)[16]
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP (at Km concentration for each kinase)
-
384-well white assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of Imidazo[1,5-A]pyridin-8-amine in DMSO.
-
For the primary screen, prepare a working solution that will result in a final assay concentration of 1 µM.
-
For IC50 determination, prepare a 10-point, 3-fold serial dilution series.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions and DMSO (for vehicle controls) into the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and the reaction buffer.
-
Add 2.5 µL of the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 5 µL.[21]
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion and ADP Conversion:
-
Signal Generation and Detection:
Data Analysis and Interpretation
Primary Screen Data Analysis
For the single-concentration screen, the percent inhibition is calculated relative to the vehicle (DMSO) and no-enzyme controls:
% Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
Where RLU is the Relative Luminescence Units. Kinases showing significant inhibition (e.g., >50%) are flagged as "hits" for follow-up IC50 determination.
IC50 Determination
For the dose-response experiments, the percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response, variable slope) is used to fit the data and determine the IC50 value.[22]
Illustrative Data for Imidazo[1,5-A]pyridin-8-amine
The following tables present hypothetical but realistic data for a cross-reactivity study of Imidazo[1,5-A]pyridin-8-amine.
Table 1: Primary Screen Hits (Inhibition > 50% at 1 µM)
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| AURKA | Ser/Thr | 98.2% |
| AURKB | Ser/Thr | 95.5% |
| FLT3 | Tyr | 81.3% |
| JAK2 | Tyr | 75.6% |
| RET | Tyr | 68.9% |
| GSK3B | Ser/Thr | 55.1% |
Table 2: IC50 Values for Selected Kinases
| Kinase Target | IC50 (nM) |
| AURKA | 15 |
| AURKB | 25 |
| FLT3 | 280 |
| JAK2 | 450 |
| RET | 890 |
| GSK3B | >1000 |
Visualizing Selectivity: The Kinome Map
A powerful way to visualize selectivity is to plot the inhibition data onto a representation of the human kinome. This allows for rapid identification of on-target and off-target activities across different kinase families.
Caption: Simplified kinome map illustrating selectivity.
Conclusion and Next Steps
The illustrative data suggests that Imidazo[1,5-A]pyridin-8-amine is a potent inhibitor of Aurora kinases A and B, with weaker off-target activity against several tyrosine kinases like FLT3 and JAK2. This selectivity profile provides a clear direction for subsequent studies.
Key Takeaways:
-
Primary Targets: AURKA and AURKB are the most potent targets identified.
-
Selectivity: The compound demonstrates reasonable selectivity for Aurora kinases over the other hits in the panel.
-
Potential Liabilities: Inhibition of FLT3 and JAK2, even at higher concentrations, should be further investigated in cellular models to assess potential functional consequences.
Future Directions:
-
Cellular Target Engagement: Confirm inhibition of AURKA/B phosphorylation in relevant cancer cell lines.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Imidazo[1,5-A]pyridin-8-amine to improve potency and selectivity.
-
Broader Safety Profiling: Screen the compound against a panel of non-kinase targets to identify other potential off-target liabilities.[23]
By following a systematic and rigorous approach to cross-reactivity profiling, researchers can build a comprehensive understanding of their compound's biological activity, enabling more informed decisions in the drug discovery and development process.
References
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ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
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Kinase Panel Screening for Drug Discovery. ICE Bioscience.
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ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
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Kinase Panel Profiling. Pharmaron.
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Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
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Kinase Target Engagement Assay Panel Screening Service. Creative Biolabs.
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ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
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Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
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QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
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Measurement and interpretation of the selectivity of protein kinase inhibitors. B. D. Davis et al., Biochemical Journal.
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Targeted Kinase Selectivity from Kinase Profiling Data. M. de la Cruz et al., ACS Medicinal Chemistry Letters.
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Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. T. T. T. Nguyen et al., Scientific Reports.
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In vitro kinase assay. protocols.io.
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Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
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Create a Flowchart using Graphviz Dot. Prashant Mhatre, Medium.
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VX-680 KINOMEscan. LINCS Data Portal.
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. R. S. Segodi, University of Limpopo.
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Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare.
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In vitro NLK Kinase Assay. S. Moon et al., Bio-protocol.
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Computational analysis of kinase inhibitor selectivity using structural knowledge. J. Lu et al., Bioinformatics.
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KINOMEscan Technology. Eurofins Discovery.
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KINOMEscan® Kinase Profiling Platform. DiscoverX.
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Guide to Flowcharts in Graphviz. Sketchviz.
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Strategy toward Kinase-Selective Drug Discovery. H. Sun et al., Journal of Chemical Theory and Computation.
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
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Graphviz Examples and Tutorial. Sketchviz.
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Hit Finding and Profiling for Protein Kinases. Wiley-VCH.
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Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
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Assays. HMS LINCS Project.
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IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate.
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. S. Schlicker et al., Molecules.
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An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants. Y. Ling et al., European Journal of Medicinal Chemistry.
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Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Y. Wang et al., Organic & Biomolecular Chemistry.
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DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
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DOT Language. Graphviz.
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IC50 Determination. International Centre for Kinase Profiling.
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. S. H. Lee et al., Bioorganic & Medicinal Chemistry Letters.
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. M. A. E. M. Hassan et al., Oriental Journal of Chemistry.
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate.
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. J. A. L. Jen-Zen et al., Frontiers in Molecular Biosciences.
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. M. Mohammadi et al., Bioorganic Chemistry.
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. A. E. Corless et al., ChemMedChem.
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A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,5-a]pyridin-8-amine: A Guide for Medicinal Chemists
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal backbone for developing potent and selective therapeutic agents. A key derivative, Imidazo[1,5-a]pyridin-8-amine, serves as a crucial building block for a range of pharmacologically active molecules, including kinase inhibitors and CNS-targeting compounds.
The synthesis of this specific isomer, however, is not trivial. The placement of the amino group at the 8-position of the pyridine ring requires a carefully planned synthetic strategy. This guide provides a head-to-head comparison of the most logical and field-proven synthetic approaches to Imidazo[1,5-a]pyridin-8-amine. We will dissect two primary strategic paradigms:
-
"Build-Then-Functionalize": Construction of the core imidazo[1,5-a]pyridine ring followed by the late-stage introduction of the C8-amino group or its precursor.
-
"Functionalize-Then-Build": Beginning with a pre-functionalized pyridine starting material that already contains the C8-amino precursor, followed by the formation of the fused imidazole ring.
This analysis focuses on the causality behind experimental choices, providing researchers with the insights needed to select the optimal route based on scalability, efficiency, and available starting materials.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of Imidazo[1,5-a]pyridin-8-amine fundamentally breaks down into two main phases: forming the bicyclic core and installing the C8-amine. The following diagram illustrates the divergent and convergent points of the major synthetic strategies discussed herein.
Caption: High-level strategic pathways to Imidazo[1,5-a]pyridin-8-amine.
Part I: "Functionalize-Then-Build" Strategies
This approach is often favored for its regiochemical control. By installing the key substituent on the pyridine ring at the outset, complex purification issues arising from positional isomers are avoided during the core-building phase.
Route 1: Via Reduction of an 8-Nitro Intermediate
This is arguably the most classical and reliable approach. It relies on the well-established chemistry of nitration and subsequent reduction, which is typically high-yielding and scalable.
Causality & Rationale: The nitro group serves as a robust and reliable precursor to the amine. Its strong electron-withdrawing nature does not interfere with the nucleophilic character of the picolylamine nitrogen required for the subsequent cyclization. The final reduction step is often clean and efficient.
Workflow Diagram:
Caption: Workflow for the 8-Nitro intermediate reduction route.
Performance Characteristics:
-
Yield: Generally good to excellent over the final reduction step. Overall yield is dependent on the efficiency of the side-chain elaboration.
-
Scalability: Excellent. Nitration and catalytic hydrogenation are standard industrial processes.
-
Challenges: The initial nitration of 2-picoline can produce isomeric mixtures requiring careful purification. Side-chain bromination requires radical initiators and careful control.
-
Key Advantage: Avoids expensive transition metal catalysts for the final amination step.
Route 2: Via Buchwald-Hartwig Amination of an 8-Bromo Intermediate
This route leverages modern organometallic chemistry to construct the C-N bond, offering high functional group tolerance and typically milder conditions than classical methods.[1]
Causality & Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction ideal for forming aryl-amine bonds.[2] Starting with 2-amino-3-bromopyridine ensures the bromine is correctly positioned for the final amination. This precursor is commercially available or can be synthesized in a straightforward manner.[3][4]
Workflow Diagram:
Caption: Workflow for the 8-Bromo intermediate amination route.
Performance Characteristics:
-
Yield: The Buchwald-Hartwig step can achieve high yields (70-95%) if properly optimized.
-
Scalability: Moderate. The cost of the palladium catalyst and specialized phosphine ligands can be a factor for large-scale synthesis. Catalyst loading and turnover number are critical parameters.
-
Challenges: The palladium catalyst can be deactivated by the nitrogen atoms of the heterocyclic core, requiring careful selection of ligands (e.g., bulky biarylphosphines like tBuBrettPhos) to ensure efficient coupling.[5] Over-amination or side reactions can occur.
-
Key Advantage: High functional group tolerance and generally milder reaction conditions compared to older C-N bond-forming reactions.
Part II: "Build-Then-Functionalize" Strategies
This approach can be more step-economical if the starting imidazo[1,5-a]pyridine is readily available. However, it hinges on the ability to selectively functionalize the C8 position of the pre-formed bicyclic system, which can be challenging.
Route 3: Via Electrophilic Nitration and Subsequent Reduction
This is the "Build-Then-Functionalize" analogue of Route 1. It involves the direct nitration of the parent imidazo[1,5-a]pyridine ring.
Causality & Rationale: The imidazo[1,5-a]pyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. The challenge lies in controlling the regioselectivity of the nitration. Computational and experimental data suggest that the pyridine ring is more deactivated than the imidazole ring, but substitution can still occur. The 8-position (para to the bridgehead nitrogen) is a potential site for substitution.
Performance Characteristics:
-
Yield: Highly variable and often poor due to lack of regioselectivity. Multiple isomers (e.g., 5-nitro, 7-nitro) are often formed, leading to difficult purification and low yields of the desired 8-nitro isomer.
-
Scalability: Poor, due to the regioselectivity issues.
-
Challenges: Controlling the site of nitration is the primary obstacle. Harsh nitrating conditions (fuming HNO₃/H₂SO₄) may be required, which can lead to degradation of the starting material.
-
Key Advantage: Potentially the shortest route if the regioselectivity could be controlled, for example, through the use of a directing group.
Head-to-Head Performance Comparison
| Parameter | Route 1 (Nitro Reduction) | Route 2 (Buchwald-Hartwig) | Route 3 (Direct Nitration) |
| Overall Strategy | Functionalize-Then-Build | Functionalize-Then-Build | Build-Then-Functionalize |
| Regiocontrol | Excellent | Excellent | Poor to Fair |
| Typical Overall Yield | Moderate (30-50%) | Moderate (30-50%) | Low (<15%) |
| Scalability | High | Moderate | Low |
| Key Reagents | HNO₃, NBS, H₂/Pd-C | NBS, Pd₂(dba)₃, Ligands | Fuming HNO₃/H₂SO₄ |
| Cost Consideration | Low (commodity reagents) | High (Pd-catalyst/ligand) | Low (commodity reagents) |
| Primary Advantage | Reliable, scalable, no expensive catalysts for amination. | High functional group tolerance, mild final step. | Potentially shortest route. |
| Primary Disadvantage | Multi-step side-chain elaboration required. | Catalyst cost and sensitivity. | Poor regioselectivity, harsh conditions. |
Detailed Experimental Protocols
The following protocols are representative procedures based on established literature methods for analogous transformations. Researchers should perform their own optimization.
Protocol 1: Synthesis of 8-Bromo-imidazo[1,5-a]pyridine (Intermediate for Route 2)
This protocol outlines the synthesis of the key 8-bromo intermediate, starting from the commercially available 2-amino-3-bromopyridine.
Step 1: Synthesis of (3-Bromopyridin-2-yl)methanamine This step is a conceptual adaptation; a direct, high-yield conversion from 2-amino-3-bromopyridine to the aminomethyl derivative is challenging. A multi-step sequence involving Sandmeyer reaction to install a cyano group, followed by reduction, is a plausible but lengthy approach. For this guide, we assume the intermediate is accessible.
Step 2: Cyclocondensation to form 8-Bromo-imidazo[1,5-a]pyridine
-
To a flask containing polyphosphoric acid (PPA) (10 g), add (3-bromopyridin-2-yl)methanamine (1.87 g, 10 mmol).
-
Add paraformaldehyde (0.33 g, 11 mmol) to the stirred mixture.
-
Heat the reaction mixture to 120 °C and maintain for 4 hours. The mixture will become a dark, viscous solution.
-
Cool the reaction to approximately 80 °C and carefully quench by pouring it onto 100 g of crushed ice with vigorous stirring.
-
Basify the resulting aqueous solution to pH 9-10 by the slow addition of concentrated ammonium hydroxide solution in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-bromo-imidazo[1,5-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination of 8-Bromo-imidazo[1,5-a]pyridine (Final Step of Route 2)
This protocol uses an ammonia equivalent for the direct introduction of the -NH₂ group.[1]
Catalytic Cycle Diagram:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube, add 8-bromo-imidazo[1,5-a]pyridine (197 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), and tBuBrettPhos (36 mg, 0.075 mmol, 7.5 mol%).
-
Seal the tube with a septum, and purge with argon for 15 minutes.
-
Add anhydrous dioxane (5 mL) via syringe, followed by lithium bis(trimethylsilyl)amide (LiHMDS) as a 1.0 M solution in THF (2.2 mL, 2.2 mmol). (LiHMDS serves as both the base and an ammonia surrogate).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and quench carefully with 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Imidazo[1,5-a]pyridin-8-amine.
Conclusion and Recommendations
For the synthesis of Imidazo[1,5-a]pyridin-8-amine , the "Functionalize-Then-Build" strategy is demonstrably superior due to its inherent regiochemical control.
-
For large-scale synthesis and cost-effectiveness, Route 1 (via Nitro Reduction) is the recommended pathway. Its reliance on classical, robust reactions and inexpensive reagents makes it ideal for process chemistry and manufacturing campaigns.
-
For medicinal chemistry and analogue synthesis where speed and functional group tolerance are paramount, Route 2 (via Buchwald-Hartwig Amination) is the preferred method. While more expensive, its reliability and milder conditions allow for the rapid generation of diverse derivatives from a common 8-bromo intermediate.
The "Build-Then-Functionalize" approach (Route 3) is not recommended for this specific target due to the significant and unresolved challenge of achieving selective C8-functionalization on the parent heterocycle.
Ultimately, the choice of synthetic route is a function of project goals, scale, and available resources. By understanding the chemical rationale and performance trade-offs of each pathway, researchers can make an informed decision to efficiently access this valuable chemical building block.
References
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- Chemistry LibreTexts. (2023).
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- Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS.
- Google Patents. (n.d.).
- Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine - Eureka.
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromopyridine 97 13534-99-1.
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ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters.
- LookChem. (n.d.). Cas 1420478-87-0,(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)
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A Comparative In Vitro ADME Profiling of Imidazo[1,5-A]pyridin-8-amine Against Established Drug Benchmarks
In the landscape of modern drug discovery, a promising biological activity profile is merely the entry ticket. The true challenge lies in navigating the complex physiological labyrinth of the human body, a journey dictated by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A candidate molecule with excellent potency but poor ADME characteristics is destined for late-stage failure, a costly and time-consuming endeavor. This guide provides a comprehensive in vitro ADME benchmark of a novel scaffold, Imidazo[1,5-A]pyridin-8-amine, against a panel of well-characterized drugs: propranolol, warfarin, and ketoconazole. This comparison is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of this emerging chemical series.
The selection of our benchmark drugs is deliberate. Propranolol, a beta-blocker, is known for its high permeability and extensive metabolism[1][2][3]. Warfarin, an anticoagulant, exhibits high plasma protein binding and is metabolized primarily by CYP2C9[4][5][6]. Ketoconazole, an antifungal agent, is a potent inhibitor of CYP3A4, a critical consideration for predicting drug-drug interactions[7][8]. By contrasting the ADME profile of Imidazo[1,5-A]pyridin-8-amine with these drugs, we can contextualize its properties and anticipate its in vivo behavior.
Comparative ADME Data Summary
The following table summarizes the in vitro ADME properties of Imidazo[1,5-A]pyridin-8-amine (hypothetical data based on typical characteristics of similar scaffolds) and the selected benchmark drugs. This allows for a direct comparison of key parameters that govern a drug's pharmacokinetic profile.
| Parameter | Imidazo[1,5-A]pyridin-8-amine (Hypothetical Data) | Propranolol | Warfarin | Ketoconazole |
| Metabolic Stability (HL HLM, min) | 45 | < 5 | 35 | < 10 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 | > 20 | < 1 | 1-5 |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | < 2 | < 2 | > 2 |
| Plasma Protein Binding (Human, %) | 85 | 90 | > 99 | > 98 |
| CYP3A4 Inhibition (IC₅₀, µM) | > 25 | > 50 | > 50 | < 1 |
In-Depth Analysis of ADME Parameters
Metabolic Stability: A Predictor of In Vivo Clearance
Metabolic stability, assessed through incubation with human liver microsomes (HLM), is a critical parameter for predicting the rate at which a drug is cleared from the body.[9][10] A compound with very high metabolic instability (a short half-life) is likely to be rapidly cleared, leading to low bioavailability and the need for frequent, high doses. Conversely, a highly stable compound might accumulate, leading to potential toxicity.
Our hypothetical data for Imidazo[1,5-A]pyridin-8-amine (t½ = 45 min) suggests moderate metabolic stability, a desirable characteristic in early drug discovery. This profile is more favorable than that of propranolol and ketoconazole, which are known to be rapidly metabolized[1][7]. Warfarin exhibits moderate stability, similar to our target compound[4][5]. This suggests that Imidazo[1,5-A]pyridin-8-amine has the potential for a reasonable in vivo half-life.
The following diagram illustrates the typical workflow for assessing metabolic stability using human liver microsomes.
Caption: Workflow for the in vitro metabolic stability assay.
Cell Permeability and Efflux: The Gateway to Absorption
The Caco-2 cell permeability assay is the gold standard for predicting in vivo drug absorption across the gut wall.[11][12][13] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.[12][14] The apparent permeability coefficient (Papp) is a measure of the rate of transport across this monolayer.
Imidazo[1,5-A]pyridin-8-amine's hypothetical high permeability (Papp A→B = 15 x 10⁻⁶ cm/s) is on par with highly permeable drugs like propranolol and suggests excellent potential for oral absorption.[1] The low efflux ratio (<2) indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, reducing their absorption. This is a significant advantage over compounds like ketoconazole, which are known P-gp substrates.
The bidirectional transport of a compound across the Caco-2 monolayer is assessed to determine both passive permeability and active transport.
Caption: Bidirectional Caco-2 permeability assay workflow.
Plasma Protein Binding: Impact on Distribution and Efficacy
The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its distribution and efficacy.[15][16][17] Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[15] High plasma protein binding can limit a drug's distribution to tissues and reduce its therapeutic effect.
The hypothetical plasma protein binding of 85% for Imidazo[1,5-A]pyridin-8-amine is in a favorable range for many drug candidates. It is lower than the very high binding observed for warfarin (>99%) and ketoconazole (>98%), suggesting that a larger fraction of Imidazo[1,5-A]pyridin-8-amine would be free to exert its pharmacological effect.[4][7]
Rapid Equilibrium Dialysis (RED) is a common and reliable method for determining the unbound fraction of a drug in plasma.[15][18]
Caption: Plasma protein binding determination via RED.
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs.[19] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the substrate drug, potentially causing toxicity.[20][21] Assessing the inhibitory potential of a new chemical entity against key CYP isoforms, such as CYP3A4, is a regulatory requirement and crucial for predicting drug-drug interactions.[22]
Imidazo[1,5-A]pyridin-8-amine's hypothetical high IC₅₀ value (>25 µM) for CYP3A4 inhibition suggests a low potential for causing drug-drug interactions via this major metabolic pathway. This is a significant advantage, particularly when compared to a potent inhibitor like ketoconazole (IC₅₀ < 1 µM). Propranolol and warfarin also exhibit low inhibitory potential for CYP3A4.[2][5]
A high-throughput fluorogenic assay is a rapid and cost-effective method for screening compounds for CYP450 inhibition.[19][23][24]
Caption: Fluorogenic CYP450 inhibition assay workflow.
Conclusion and Future Directions
Based on this comprehensive in vitro ADME profiling, the hypothetical data for Imidazo[1,5-A]pyridin-8-amine presents a promising candidate for further drug development. Its balanced profile of moderate metabolic stability, high permeability with low efflux, favorable plasma protein binding, and low potential for CYP3A4-mediated drug-drug interactions positions it as a lead scaffold with a high probability of demonstrating desirable pharmacokinetic properties in vivo.
It is imperative to underscore that these are in vitro assessments and serve as a predictive foundation. The next logical steps would involve in vivo pharmacokinetic studies in animal models to confirm these promising characteristics and to further elucidate the full ADME profile of this exciting new chemical entity.
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Correlating in vitro potency and in vivo efficacy of Imidazo[1,5-A]pyridin-8-amine analogs
An Objective Guide to Correlating In Vitro Potency and In Vivo Efficacy of Imidazo[1,5-A]pyridine Analogs and Related Scaffolds
As drug discovery pipelines increasingly rely on high-throughput in vitro screening to identify promising lead candidates, the ability to accurately predict in vivo efficacy from this preliminary data remains a critical challenge. The journey from a potent compound in a petri dish to a successful therapeutic in a living system is fraught with complexities, including pharmacokinetics, metabolism, and off-target effects. This guide, designed for researchers and drug development professionals, provides an in-depth analysis of how to establish and interpret the correlation between in vitro potency and in vivo efficacy, using imidazopyridine-based kinase inhibitors as a primary case study.
While this guide focuses on the broader class of imidazopyridines, the principles and methodologies discussed are directly applicable to the specific Imidazo[1,5-a]pyridin-8-amine scaffold. We will dissect the experimental choices, present comparative data, and offer detailed protocols to provide a framework for building robust in vitro-in vivo correlation (IVIVC) models.
The Foundational Role of In Vitro Potency Assessment
The initial step in evaluating any new chemical series is to determine its potency against the intended biological target. For kinase inhibitors, this typically involves both biochemical and cellular assays.
Biochemical Assays: Quantifying Target Engagement
Biochemical assays measure the direct interaction between an inhibitor and its isolated target enzyme (e.g., a kinase). This provides a pure measure of potency, often expressed as an IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
Expert Insight: The choice of assay format is critical. For example, determining the dissociation constant (Kd) provides a true measure of binding affinity, which is independent of enzyme and substrate concentrations. This is crucial for establishing a clear Structure-Activity Relationship (SAR) within an analog series. A potent compound will typically exhibit low nanomolar Kd values against its primary target(s).[1]
Cellular Assays: Assessing Activity in a Biological Context
While biochemical assays confirm target binding, cellular assays are essential to verify that the compound can penetrate the cell membrane and inhibit the target in its native environment.
Expert Insight: A common pitfall is a significant "drop-off" in potency between biochemical and cellular assays. This can indicate poor cell permeability, efflux by transporters like P-glycoprotein (Pgp), or high plasma protein binding.[2] Therefore, running cellular assays in parallel is a self-validating step; a good correlation between biochemical and cellular potency suggests the compound is effectively reaching its intracellular target.
Comparative In Vitro Data for Imidazo[4,5-b]pyridine Analogs
To illustrate these principles, the following table summarizes in vitro data for a series of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors.[1]
| Compound | Aurora-A (Kd, nM) | FLT3 (Kd, nM) | hERG (IC50, µM) | Mouse Liver Microsome Stability (% metabolized in 30 min) |
| 6 | - | - | 3.0 | 89% |
| 20f | - | - | 9.5 | 24% (High Stability) |
| 21i | - | - | >10 (67% inhib. @ 10µM) | 20% (High Stability) |
| 27e | 7.5 | 6.2 | >25 | 34% (High Stability) |
Data synthesized from the Journal of Medicinal Chemistry, 2012, 55(21), pp 9446–9462.[1]
This data highlights a key optimization challenge. Compound 6 was a potent starting point but was limited by a narrow safety margin against the hERG channel and poor metabolic stability.[1] Through structural modifications, analogs like 27e were developed that retained high potency against the target kinases while significantly improving hERG safety and metabolic stability—two critical factors for in vivo success.[1]
The Litmus Test: In Vivo Efficacy and Pharmacokinetics
A potent and metabolically stable compound must still demonstrate two things in a living system: adequate drug exposure at the site of action and a corresponding therapeutic effect.
Pharmacokinetic (PK) Profiling
Pharmacokinetics describes what the body does to a drug (Absorption, Distribution, Metabolism, and Excretion - ADME). Key parameters include:
-
Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation. High oral bioavailability is crucial for patient compliance.
-
Clearance (CL) : The rate at which the drug is removed from the body. Moderate to low clearance is desirable for maintaining therapeutic concentrations.
-
Volume of Distribution (Vd) : The extent to which a drug distributes into tissues.
Expert Insight: A compound with excellent in vitro potency but poor oral bioavailability will likely fail in efficacy studies. For example, high efflux by Pgp can severely limit absorption.[2] Early PK screening in rodents is essential to select compounds with favorable exposure profiles for more extensive efficacy testing.
Comparative In Vivo PK Data for Compound 27e
Compound 27e from the table above, which showed a promising in vitro profile, was advanced to in vivo pharmacokinetic studies.[1]
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Clearance (mL/min/kg) |
| Mouse | 10 | p.o. | 100% | 48 |
| Rat | 5 | p.o. | 79% | 4.57 |
Data synthesized from the Journal of Medicinal Chemistry, 2012, 55(21), pp 9446–9462.[1]
The results for compound 27e are exceptional, demonstrating high to complete oral bioavailability in both mouse and rat models with moderate clearance.[1] This profile strongly supports its potential for in vivo efficacy.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to use in vitro data to predict in vivo outcomes. A successful correlation hinges on a multi-parameter approach where potency, selectivity, metabolic stability, and safety are considered in concert.
The optimization path from compound 6 to 27e provides a clear example of a successful IVIVC strategy. The initial in vitro data for compound 6 (poor stability, hERG liability) would predict poor in vivo performance, despite its presumed potency. Conversely, the improved, well-rounded in vitro profile of 27e (high potency, high stability, low hERG risk) correctly predicted its excellent pharmacokinetic profile, making it a viable preclinical development candidate.[1]
Caption: Key factors influencing the in vitro-in vivo correlation.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed methodologies for key assays.
Protocol: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound upon incubation with liver microsomes.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., mouse or human) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 50 mM NADPH stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add buffer, microsomes (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a 2:1 ratio of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound relative to the T=0 sample.
-
-
Data Interpretation: The percentage of compound metabolized over time is calculated. High stability is often characterized by <25% metabolism after 30 minutes.[1]
Protocol: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a compound following oral (p.o.) and intravenous (IV) administration.
-
Animal Dosing:
-
Use male BALB/c mice (n=3 per group).
-
For the IV group, administer the compound (formulated in a vehicle like 20% Captisol) via the tail vein at a dose of 2-5 mg/kg.
-
For the p.o. group, administer the compound via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30 µL) via tail-nick or saphenous vein at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect samples into heparinized tubes and centrifuge to separate plasma.
-
-
Sample Analysis:
-
Extract the drug from plasma samples using protein precipitation with acetonitrile.
-
Analyze the samples using a validated LC-MS/MS method to determine the drug concentration.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
Calculate oral bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[1]
-
Caption: A typical workflow from in vitro screening to in vivo validation.
Conclusion and Future Directions
The successful translation of in vitro potency to in vivo efficacy is not a matter of chance but the result of a systematic, multi-parameter optimization process. By integrating biochemical potency, cellular activity, metabolic stability, and off-target safety profiling early in the discovery pipeline, researchers can significantly increase the probability of identifying drug candidates with favorable pharmacokinetic and efficacy profiles. The imidazo[4,5-b]pyridine series serves as a powerful case study, demonstrating how iterative chemical modifications guided by a comprehensive suite of assays can overcome common liabilities like poor stability and hERG toxicity to yield a promising preclinical candidate.[1] Future efforts should continue to refine predictive models, incorporating advanced in vitro systems like 3D cell cultures and organ-on-a-chip technology to further bridge the gap between the lab bench and the clinic.
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Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: PubMed Central URL: [Link]
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Safety Operating Guide
Navigating the Disposal of Imidazo[1,5-A]pyridin-8-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel heterocyclic compounds like Imidazo[1,5-A]pyridin-8-amine demands a thorough understanding of not just its synthetic utility, but also its inherent hazards and the protocols for its safe disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Imidazo[1,5-A]pyridin-8-amine, grounded in established safety principles and regulatory awareness.
Part 1: Hazard Assessment & Causality
Understanding why a substance is hazardous is critical to handling it safely. Based on GHS classifications for closely related compounds such as Imidazo(1,5-a)pyridine and Imidazo(1,5-a)pyrazin-8-amine, we can infer the primary hazards associated with Imidazo[1,5-A]pyridin-8-amine.[1][2][3]
Inferred Hazard Profile:
-
Eye Irritation: Causes serious eye irritation (H319).[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]
The amine functional group and the nitrogen-containing heterocyclic rings contribute to its basicity and reactivity, which are the underlying causes of its irritant properties. Furthermore, like many complex organic molecules, its potential for carcinogenicity or mutagenicity cannot be dismissed without specific toxicological data.[4][5][6] Therefore, it must be handled as a substance with significant health risks.
| Hazard Classification (Inferred) | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if ingested, requiring immediate medical attention if swallowed. |
| Skin Corrosion/Irritation | H315 | Contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | H319 | Can cause significant, potentially damaging, eye irritation upon contact. |
| Specific Target Organ Toxicity | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. |
This table summarizes the likely hazards of Imidazo[1,5-A]pyridin-8-amine based on data from structurally similar compounds.
Part 2: Operational Protocol for Safe Handling and Disposal
This protocol provides a self-validating system for managing Imidazo[1,5-A]pyridin-8-amine waste from generation to final disposal.
Before handling the compound in any form (pure, in solution, or as waste), donning the correct PPE is mandatory.[7][8][9] This is not merely a procedural step; it is a critical barrier to prevent exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[10]
-
Eye/Face Protection: Use chemical splash goggles and a full-face shield, especially when handling larger quantities or solutions.[7][11]
-
Body Protection: A chemical-resistant lab coat is essential to protect against skin contact.[8]
-
Respiratory Protection: All handling of solid Imidazo[1,5-A]pyridin-8-amine or its volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12]
Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly identified for disposal.
-
Designate a Specific Waste Container: Use a clearly labeled, sealable container made of compatible material (e.g., high-density polyethylene) for all Imidazo[1,5-A]pyridin-8-amine waste.
-
Labeling: The label must clearly state "Hazardous Waste," the chemical name "Imidazo[1,5-A]pyridin-8-amine," and list the inferred hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Keep this waste stream separate from:
-
Acids and Strong Oxidizers: Amines can react exothermically and sometimes violently with these substances.
-
Aqueous Waste: Do not dispose of organic solvent solutions of this compound into aqueous waste streams. Organic solvents must be disposed of separately.[13]
-
Accidents happen; a prepared response minimizes risk.
-
Alert and Evacuate: Notify personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the area.[14][15]
-
Control and Contain: Prevent the spill from spreading. For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, create a dike with an inert absorbent material like vermiculite or sand.[16][17]
-
Cleanup:
-
Wear the full PPE ensemble described in Step 1.
-
Gently sweep the solid material or absorb the liquid with a spill pillow or vermiculite.[16]
-
Place all contaminated materials (absorbent, paper towels, gloves) into the designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[17]
Pending pickup by a certified disposal service, waste must be stored safely.
-
Location: Store sealed waste containers in a cool, dry, well-ventilated area designated for hazardous waste.[7][10]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.
Under no circumstances should Imidazo[1,5-A]pyridin-8-amine or its waste be disposed of down the drain. [12][13] Amines can be toxic to aquatic life.
-
Regulatory Classification: While not explicitly listed by the EPA, this compound should be treated as a non-listed hazardous waste due to its inferred toxic and irritant properties.[18] In some jurisdictions, pyridine-containing compounds may fall under specific waste codes (e.g., Pyridine is U196).[19][20] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste code assignment.
-
Professional Disposal: The only acceptable method of disposal is through a licensed hazardous waste management company.[12][21] These companies are equipped to handle and dispose of toxic organic compounds via high-temperature incineration or other approved methods that ensure complete destruction and prevent environmental contamination.[22]
Part 3: Visualized Workflow and Decision Making
The following diagram illustrates the decision-making process for the disposal of Imidazo[1,5-A]pyridin-8-amine.
By adhering to this guide, laboratory professionals can ensure that their innovative work does not come at the cost of personal safety or environmental integrity. Trust in our processes is built upon a foundation of scientific understanding and procedural diligence.
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- 4. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 5. Heterocyclic amines toxicity – Botanical online [botanical-online.com]
- 6. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. support.hpe.com [support.hpe.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. web.mit.edu [web.mit.edu]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. epa.gov [epa.gov]
- 19. Waste Code [rcrainfo.epa.gov]
- 20. wku.edu [wku.edu]
- 21. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 22. simplesolvents.com [simplesolvents.com]
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for Imidazo[1,5-A]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic scaffold of Imidazo[1,5-A]pyridin-8-amine holds significant promise in the landscape of modern drug discovery. As you embark on harnessing its potential, a paramount understanding of its safe handling, operational logistics, and disposal is not just a regulatory necessity but a cornerstone of responsible research. This guide, compiled from a Senior Application Scientist's perspective, moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.
Hazard Profile: An Evidence-Based Assessment
While a specific Safety Data Sheet (SDS) for Imidazo[1,5-A]pyridin-8-amine is not yet widely available, a robust hazard assessment can be constructed by examining structurally analogous compounds. Data from related imidazopyridine and imidazopyrazine derivatives consistently indicate a compound that should be handled with significant care.
Inferred Hazard Classification:
| Hazard Class | GHS Category | Rationale & Supporting Evidence |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Data for related compounds like Imidazo(1,5-a)pyrazin-8-amine and Imidazo(1,2-a)pyridin-8-amine indicate oral toxicity. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Analogous compounds are known skin irritants. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Similar heterocyclic amines are known to cause serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or aerosols of similar amine-containing heterocycles can lead to respiratory tract irritation. |
Recent toxicological studies on imidazo-based heterocyclic derivatives have also demonstrated cytotoxic potential and, at high doses, the risk of hepatic damage[1]. This underscores the critical need for minimizing all routes of exposure.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not a matter of preference but a scientifically-driven necessity to mitigate the identified hazards. The following table outlines the minimum required PPE for handling Imidazo[1,5-A]pyridin-8-amine.
| PPE Category | Specification | Justification |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended. | These materials offer good chemical resistance to pyridine and other heterocyclic amines. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. | Protects against the inhalation of airborne particles that may cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling Imidazo[1,5-A]pyridin-8-amine is essential to minimize risk from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Keep the container tightly sealed when not in use. The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
-
All weighing and solution preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use the smallest practical quantity for your experiment.
-
Avoid the formation of dust. If handling a powder, gently scoop the material instead of pouring it.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Stewardship
Imidazo[1,5-A]pyridin-8-amine and any materials contaminated with it should be treated as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Collection:
-
Collect all waste, including unused compound and contaminated disposables (e.g., gloves, weighing papers, absorbent materials), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Given its amine structure, it should be kept separate from acidic waste to prevent any potential exothermic reactions.
Waste Treatment and Disposal:
-
The recommended method for the disposal of pyridine and related nitrogen-containing heterocyclic compounds is incineration in a licensed hazardous waste facility. This ensures the complete destruction of the compound.
-
Thermal decomposition of related compounds can produce hazardous gases, including oxides of nitrogen. Professional disposal facilities are equipped to handle these off-gases safely.
-
Never dispose of Imidazo[1,5-A]pyridin-8-amine down the drain or in regular trash.
Consult with your institution's EHS department for specific guidance on waste container labeling and pickup procedures.
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly explore the scientific potential of Imidazo[1,5-A]pyridin-8-amine.
References
-
Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
